Diafen NN
Description
there are several cpds with the general name "diafen"; structure
Properties
IUPAC Name |
1-N,4-N-dinaphthalen-2-ylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2/c1-3-7-21-17-25(11-9-19(21)5-1)27-23-13-15-24(16-14-23)28-26-12-10-20-6-2-4-8-22(20)18-26/h1-18,27-28H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETPHHXZEJAYOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC3=CC=C(C=C3)NC4=CC5=CC=CC=C5C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2 | |
| Record name | N,N'-DI-2-NAPHTHYL-P-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20267 | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020918 | |
| Record name | N,N'-Di-2-naphthyl-p-phenylenediamine | |
| Source | EPA DSSTox | |
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Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N,n'-di-2-naphthyl-p-phenylenediamine is a gray powder. (NTP, 1992) | |
| Record name | N,N'-DI-2-NAPHTHYL-P-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20267 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
Decomposes at 450-453 °F (NTP, 1992) | |
| Record name | N,N'-DI-2-NAPHTHYL-P-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20267 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
| Record name | N,N'-DI-2-NAPHTHYL-P-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20267 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
1.25 (NTP, 1992) - Denser than water; will sink | |
| Record name | N,N'-DI-2-NAPHTHYL-P-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20267 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
93-46-9 | |
| Record name | N,N'-DI-2-NAPHTHYL-P-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20267 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N,N′-Di(2-naphthyl)-p-phenylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diafen NN | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dnpda | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3410 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenediamine, N1,N4-di-2-naphthalenyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-Di-2-naphthyl-p-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-di-2-naphthyl-p-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.046 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N'-DI-2-NAPHTHALENYL-1,4-BENZENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWK9V6MZH6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
437 to 444 °F (NTP, 1992) | |
| Record name | N,N'-DI-2-NAPHTHYL-P-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20267 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
DIA-NN: A Technical Guide to the Deep Learning-Powered Engine for Proteomics
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of mass spectrometry-based proteomics, Data-Independent Acquisition (DIA) has emerged as a powerful technique, prized for its reproducibility and comprehensive sampling of complex protein digests. However, the intricate nature of DIA data necessitates sophisticated software for accurate peptide identification and quantification. DIA-NN is a state-of-the-art software suite that has rapidly gained prominence by leveraging deep learning to dramatically improve the analysis of DIA proteomics data.[1][2][3][4] It offers a fast, robust, and user-friendly platform that excels in high-throughput applications, enabling deeper and more confident proteome coverage than many preceding tools.[1][3][4][5] This guide provides an in-depth technical overview of DIA-NN's core functionalities, its underlying algorithms, benchmarked performance, and key experimental considerations.
Core Principles of DIA-NN
DIA-NN (Data-Independent Acquisition by Neural Networks) is engineered around several key principles:
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Deep Learning for Signal Processing : At its core, DIA-NN uses an ensemble of deep neural networks (DNNs) to distinguish true peptide signals from noise and interference.[4] This approach is particularly effective in deconvoluting the highly multiplexed spectra generated by DIA, where fragment ions from multiple co-eluting peptides are captured simultaneously.
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Library-Free and Library-Based Analysis : DIA-NN is highly versatile, supporting both traditional library-based workflows (using empirically generated spectral libraries) and an innovative library-free mode.[4] In its library-free operation, DIA-NN generates a predicted spectral library in silico directly from a protein sequence database (FASTA file), eliminating the need for separate, time-consuming data-dependent acquisition (DDA) experiments to build a library.[6]
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Automated and Robust Workflow : The software is designed for ease of use, automating critical parameter optimization such as mass accuracy and retention time alignment.[6] This robustness allows it to handle data from various mass spectrometry platforms and chromatographic setups with minimal manual intervention.
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Speed and Scalability : DIA-NN is optimized for high-throughput analysis, capable of processing large datasets from extensive sample cohorts with remarkable speed.[6]
The DIA-NN Analytical Workflow
The DIA-NN data processing pipeline is a multi-stage process that transforms raw mass spectrometry data into a quantified list of peptides and proteins. The workflow intelligently combines peptide-centric and spectrum-centric strategies to maximize identification accuracy and quantification precision.
Workflow Overview
The process begins with either an in silico generated library or a user-provided experimental library. DIA-NN then extracts chromatograms for all target precursors and their corresponding decoys (negative controls). An ensemble of deep neural networks scores putative elution peaks, and a sophisticated algorithm corrects for interferences before final quantification.
Caption: The DIA-NN data processing workflow, illustrating both library-free and library-based modes.
Key Algorithmic Steps:
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Library Generation (Library-Free Mode) : When no spectral library is provided, DIA-NN performs in silico digestion of a FASTA database. It then predicts the fragmentation patterns (MS/MS spectra) and retention times for the resulting peptides to create a comprehensive theoretical library.
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Chromatogram Extraction : For each target precursor ion in the library (and a corresponding set of decoy peptides), DIA-NN extracts elution profiles for the precursor and its major fragment ions from the raw DIA data.
-
Peak Scoring and DNN Classification : Putative elution peaks are identified and described by a set of 73 distinct scores reflecting characteristics like mass accuracy, fragment co-elution, and spectral similarity to the library reference.[2] An ensemble of deep neural networks is then used as a classifier, taking these scores as input to calculate a single discriminant score for each peak. This score reflects the likelihood that the peak represents a true peptide detection. This step is critical for assigning a statistical confidence (q-value) to each peptide identification.
-
Interference Correction and Quantification : A common challenge in DIA is signal interference, where fragment ions from multiple co-eluting peptides overlap. DIA-NN employs an effective algorithm to detect and remove these interferences. It identifies the fragment least affected by interference to serve as a reference for the true elution profile, allowing for more accurate quantification.[4] Protein quantification is then typically performed using a MaxLFQ (Max-value Label-Free Quantification) algorithm.[7]
Performance Benchmarks
DIA-NN's performance has been extensively benchmarked against other leading software packages. It consistently demonstrates superior or competitive performance, particularly in high-throughput applications with short chromatographic gradients.
Protein and Peptide Identifications
DIA-NN often identifies a greater number of proteins and peptides at a controlled 1% False Discovery Rate (FDR), especially in library-free mode.
| Workflow | Avg. Proteins Quantified | Avg. Peptides Quantified | Reference |
| DIA-NN (Library-Free) | ~2016 | ~23,800 | [8] |
| Spectronaut (Library-Free) | ~1817 | ~22,900 | [8] |
| OpenSWATH (Library-Based) | ~1450 | ~16,500 | [8] |
| Skyline (Library-Based) | ~1600 | ~19,000 | [8] |
| Table 1: Comparison of protein and peptide quantification from a complex E. coli proteomic standard across different DIA software workflows. Data is averaged across four different DIA window acquisition schemes.[8] |
Quantification Precision
Quantification precision is critical for detecting subtle biological changes. It is often measured by the coefficient of variation (CV) across technical replicates, with lower CVs indicating higher precision. DIA-NN consistently demonstrates excellent quantification reproducibility.
| Software | Library Mode | Median CV (%) on Yeast Proteome | Reference |
| DIA-NN | In Silico Predicted | ~5.5% | [9] |
| DIA-NN | Library-Free | ~6.0% | [9] |
| EncyclopeDIA | DDA-Based Library | ~7.5% | [9] |
| Spectronaut | Library-Free | ~8.0% | [9] |
| Spectronaut | DDA-Based Library | ~10.5% | [9] |
| Table 2: Quantification precision (median CV) of background yeast proteins in a spike-in experiment. DIA-NN shows the highest precision across different analysis modes.[9] |
Example Experimental Protocol: HeLa Cell Proteome Analysis
The following is a representative protocol for the preparation and analysis of a human cell line (HeLa) proteome, a common benchmark sample, for a DIA-NN workflow.
A. Cell Culture and Lysis
-
Culture HeLa S3 cells to ~80% confluency in RPMI 1640 medium.
-
Aspirate the medium and wash the cell monolayer twice with 10 mL of ice-cold Phosphate-Buffered Saline (PBS).
-
Add 1 mL of hot (99°C) lysis buffer (e.g., 5% SDC, 100 mM Tris-HCl, pH 8.5) directly to the plate, scraping the cells to collect the lysate in a 1.5 mL tube.[10]
-
Heat the lysate at 99°C for 10 minutes with shaking to denature proteins and inactivate proteases.
-
Sonicate the lysate to shear DNA and reduce viscosity (e.g., 2 minutes with 1 sec ON/OFF pulses).[10]
-
Centrifuge at 16,000 x g for 10 minutes and retain the supernatant. Determine protein concentration using a BCA assay.
B. Protein Digestion
-
Reduction : Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation : Cool the sample to room temperature. Add Iodoacetamide (IAA) to a final concentration of 20 mM and incubate for 30 minutes in the dark.
-
Digestion : Dilute the sample 5-fold with 100 mM Tris-HCl (pH 8.5). Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.
-
Cleanup : Acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 1% to precipitate the SDC detergent. Centrifuge at 16,000 x g for 10 minutes.
-
Desalt the resulting peptides using a C18 solid-phase extraction (SPE) cartridge, elute with 80% acetonitrile (B52724)/0.1% formic acid, and dry the peptides in a vacuum centrifuge.
C. LC-MS/MS Analysis (DIA Method)
-
Sample Resuspension : Reconstitute dried peptides in 0.1% formic acid.
-
Chromatography : Load approximately 1 µg of peptides onto a C18 analytical column (e.g., 75 µm x 50 cm) coupled to a nano-LC system (e.g., Dionex Ultimate 3000). Separate peptides using a linear gradient of 5% to 35% acetonitrile in 0.1% formic acid over 90 minutes.
-
Mass Spectrometry : Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Orbitrap Exploris 480 or timsTOF Pro).
-
MS1 Scan : Acquire a survey scan from 350 to 1200 m/z at a resolution of 120,000.
-
DIA Scans : Use a DIA method with 40-60 variable isolation windows covering the mass range of 400 to 1000 m/z. Acquire MS2 spectra at a resolution of 30,000.
-
Application in Biological Research: TNF-α Signaling
DIA-NN is a powerful tool for systems biology, enabling the precise quantification of protein and post-translational modification changes in response to stimuli. A study benchmarking DIA software analyzed the phosphoproteome of MCF-7 cells stimulated with Tumor Necrosis Factor-alpha (TNF-α), a key inflammatory cytokine.[7] The results from DIA-NN successfully recapitulated the known signaling cascade.
The diagram below illustrates a simplified representation of the TNF-α signaling pathway leading to the activation of NF-κB, with key phosphoproteins that can be quantified using a DIA-NN workflow.
Caption: Key nodes in the TNF-α to NF-κB signaling pathway quantifiable by DIA proteomics.
In such an experiment, DIA-NN would quantify the abundance changes of thousands of phosphosites, including those on IKKα/β and IκBα, providing precise data to model the pathway's activation dynamics. The analysis by DIA-NN successfully enriched for known TNF-α responsive pathways, demonstrating its utility in discovering biologically relevant regulation.[7]
Conclusion
DIA-NN represents a significant advancement in the field of DIA proteomics. By integrating deep learning, it provides a powerful, fast, and accessible tool for researchers to achieve deep and reliable proteome quantification. Its robust performance in both library-based and library-free modes makes it adaptable to a wide range of experimental designs, from large-scale clinical cohort studies to fundamental cell biology. For professionals in drug development and scientific research, DIA-NN offers a scalable and high-confidence solution to translate complex biological samples into actionable proteomic insights.
References
- 1. DIA-NN: neural networks and interference correction enable deep proteome coverage in high throughput - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DIA-NN: neural networks and interference correction enable deep proteome coverage in high throughput | Springer Nature Experiments [experiments.springernature.com]
- 4. DIA-NN: Neural networks and interference correction enable deep proteome coverage in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. GitHub - vdemichev/DiaNN: DIA-NN - a universal automated software suite for DIA proteomics data analysis. [github.com]
- 7. Benchmarking commonly used software suites and analysis workflows for DIA proteomics and phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Benchmarking DIA data analysis workflows | bioRxiv [biorxiv.org]
- 10. HeLa quality control sample preparation for MS-based proteomics [protocols.io]
DIA-NN: A Deep Dive into the Engine of Modern DIA Proteomics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Data-Independent Acquisition (DIA) mass spectrometry has emerged as a powerful technique for reproducible and comprehensive proteome quantification. At the heart of unlocking the potential of complex DIA datasets lies the sophisticated software required for their analysis. DIA-NN, a groundbreaking software suite, has distinguished itself through its novel integration of deep learning, enabling faster and more profound proteome coverage. This guide provides a detailed technical overview of the core components of DIA-NN, its underlying algorithms, and the methodologies that underpin its high performance.
The Core Architecture of DIA-NN: A Hybrid Approach
DIA-NN employs a peptide-centric approach, which can be initiated with either a pre-existing spectral library or by generating one in silico from a protein sequence database (FASTA file).[1] This flexibility allows for both discovery and targeted proteomics workflows. The software's architecture is designed for automation and efficiency, minimizing the need for manual parameter optimization by automatically determining settings like retention time windows and mass accuracy.[1]
A key innovation in DIA-NN is its hybrid use of both peptide-centric and spectrum-centric strategies. This combination allows it to leverage the strengths of both approaches for improved identification and quantification.[2] The workflow is multi-staged, beginning with data extraction and culminating in robust statistical analysis.
The DIA-NN Workflow: From Raw Data to Protein Quantities
The DIA-NN data processing pipeline can be broken down into several key stages, each employing sophisticated algorithms to ensure high accuracy and sensitivity. The entire process is designed to be computationally efficient, allowing for the analysis of large-scale datasets.
Spectral Library Generation and Decoy Creation
DIA-NN can either utilize an empirical spectral library or generate a predicted one in silico from a FASTA database.[1][3] For library-free workflows, it employs prediction models for fragmentation spectra and retention times.[4] To control for false discoveries, DIA-NN generates a library of negative controls, or "decoy" precursors, for each target precursor.[1]
Chromatogram Extraction and Peak Scoring
For every target and decoy precursor, DIA-NN extracts chromatograms from the raw DIA data.[1] It then identifies putative elution peaks, which consist of the elution profiles of the precursor and its fragment ions around the expected retention time.[1] Each of these peaks is then characterized by a set of 73 distinct scores that describe various attributes, including:
-
Co-elution of fragment ions: How well the elution profiles of different fragments of the same precursor correlate with each other.
-
Mass accuracy: The deviation of the measured mass-to-charge ratio (m/z) from the theoretical m/z.
-
Spectral similarity: The resemblance between the observed and the reference (library) spectra.[1]
A linear classifier is initially used to select the best candidate peak for each precursor based on these scores.[1]
Deep Learning for Confident Identification
The defining feature of DIA-NN is its use of an ensemble of deep neural networks (DNNs) to distinguish true signals from noise.[1] This is a significant departure from traditional methods that often rely on linear classifiers.
The architecture of the DNNs in DIA-NN is as follows:
-
Type: An ensemble of feed-forward, fully-connected deep neural networks.
-
Layers: Each network consists of five hidden layers with the tanh activation function and a softmax output layer.
-
Input: The 73 peak scores calculated in the previous step serve as the input for the neural networks.
-
Training: The networks are trained for one epoch to differentiate between target and decoy precursors, using cross-entropy as the loss function.[1]
The output of the DNN ensemble is a discriminant score that reflects the likelihood of a peak corresponding to a target precursor. These scores are then used to calculate q-values for false discovery rate (FDR) control.[1]
Interference Correction and Quantification
DIA data is often convoluted with interfering signals from co-eluting precursors. DIA-NN incorporates a novel algorithm to address this challenge. For each putative elution peak, it identifies the fragment ion least affected by interference, pinpointed as the one with the elution profile that best correlates with the other fragment elution profiles.[1] This reference profile is then used to subtract interferences from the other fragment ion signals, leading to more accurate quantification.[1]
For precursor quantification, DIA-NN selects the three fragment ions with the highest average correlation scores across all runs in an experiment.[1] The intensities of these three fragments are then summed to determine the total precursor ion intensity in each run.[1]
Protein Inference and Normalization
To move from precursor to protein-level quantification, DIA-NN employs the principle of maximum parsimony, implemented through a greedy set cover algorithm.[1] This approach aims to explain the identified peptides with the minimum number of proteins.
Finally, DIA-NN performs cross-run normalization to correct for variations in sample loading and instrument performance, ensuring that protein abundance can be accurately compared across different samples.[1]
Visualizing the DIA-NN Workflow
The following diagrams illustrate the core logical flow of the DIA-NN software.
References
- 1. DIA-NN: Neural networks and interference correction enable deep proteome coverage in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. GitHub - vdemichev/DiaNN: DIA-NN - a universal automated software suite for DIA proteomics data analysis. [github.com]
- 4. biorxiv.org [biorxiv.org]
DIA-NN: A Technical Guide to Data-Independent Acquisition Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data-Independent Acquisition (DIA) mass spectrometry has emerged as a powerful technique for reproducible and comprehensive proteome quantification. DIA-NN is a cutting-edge software suite that leverages deep neural networks and novel algorithms to process DIA data with high speed and accuracy. This guide provides an in-depth technical overview of DIA-NN, its core functionalities, experimental considerations, and performance benchmarks, tailored for professionals in research and drug development. DIA-NN improves identification and quantification in conventional DIA applications and is particularly beneficial for high-throughput analyses due to its speed and ability to achieve deep proteome coverage with fast chromatographic methods.[1][2]
Core Concepts and Workflow
DIA-NN employs a peptide-centric approach, which can be initiated with either a pre-existing spectral library or through a library-free workflow that generates an in-silico spectral library from a protein sequence database.[2] The software is designed for ease of use, with a high degree of automation that simplifies the analysis setup to a few clicks, requiring no extensive bioinformatics expertise.[3]
The general workflow of DIA-NN involves several key stages:
-
Spectral Library Generation: In the library-free mode, DIA-NN generates a predicted spectral library from a FASTA database.[3] This in-silico library can be reused for multiple experiments on the same organism. Alternatively, an empirical spectral library from a previous DIA experiment can be used.[3]
-
Chromatogram Extraction: For each precursor ion and its fragment ions, DIA-NN extracts chromatograms from the raw DIA data.
-
Peak Scoring and Selection: Putative elution peaks are scored based on various characteristics, including the co-elution of fragment ions and mass accuracy. An ensemble of deep neural networks is used to distinguish true signals from noise, and the best peak is selected for each precursor.[2]
-
Interference Correction: A key feature of DIA-NN is its ability to detect and remove interferences from tandem mass spectra, which significantly improves quantification accuracy.[4]
-
Quantification and Normalization: DIA-NN performs cross-run precursor ion quantification.[2] After quantification, cross-run normalization is applied to account for variations between samples.
-
Protein Inference and Quantification: The software infers protein groups from the identified peptides and provides protein-level quantification.[2][3]
DIA-NN Data Processing Workflow
References
- 1. DIA-NN: neural networks and interference correction enable deep proteome coverage in high throughput - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DIA-NN: Neural networks and interference correction enable deep proteome coverage in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GitHub - vdemichev/DiaNN: DIA-NN - a universal automated software suite for DIA proteomics data analysis. [github.com]
- 4. scispace.com [scispace.com]
The Core Principles of Interference Correction in DIA-NN: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Data-Independent Acquisition (DIA) mass spectrometry has emerged as a powerful technique for reproducible and in-depth proteomic analysis. However, the co-fragmentation of multiple precursors in DIA scans presents a significant challenge in data analysis, leading to signal interference that can compromise quantification accuracy. DIA-NN, a state-of-the-art software suite, employs a sophisticated interference correction strategy rooted in deep learning and a novel quantification algorithm to address this challenge, enabling deep and accurate proteome coverage, particularly in high-throughput applications.[1][2][3] This technical guide provides an in-depth exploration of the core principles behind DIA-NN's interference correction, supported by experimental data and protocols.
The Peptide-Centric Approach: A Foundation for Interference Detection
DIA-NN's interference correction strategy begins with a peptide-centric approach.[1][4] The process initiates by extracting chromatograms for each precursor ion and all its corresponding fragment ions from the raw DIA data. This is guided by a spectral library, which can be empirically generated or predicted in silico from a protein sequence database.[1][3] For each precursor, DIA-NN identifies putative elution peaks, which are localized regions in the chromatogram where the precursor and its fragments are detected.
Identifying the "Best" Fragment: A Proxy for the True Elution Profile
A core innovation in DIA-NN is its method for handling interference at the fragment ion level. For each identified elution peak of a precursor, DIA-NN assesses the elution profiles of all its fragment ions. The software then selects the fragment that is least affected by interference. This "best" fragment is identified as having the elution profile that correlates most strongly with the elution profiles of the other fragments.[1][3] The underlying assumption is that the true peptide signal will result in highly correlated fragment ion chromatograms, while interference will introduce deviations in these correlations. The elution profile of this best fragment is then considered to be the most representative proxy for the true, interference-free elution profile of the peptide.[3]
Interference Subtraction: Purifying the Signal
Once the best fragment's elution profile is established as the reference, DIA-NN proceeds to correct the signals of the other fragment ions. It compares the elution profile of each of the other fragments to this reference profile. By analyzing the differences, the software can identify and subtract the interfering signals from the chromatograms of the other fragments.[3][5] This novel quantification algorithm allows for a more accurate determination of the precursor's quantity, as it is based on purified fragment ion signals.[3] This entire process is independent of the reference fragment intensities in the spectral library, making it robust to variations in library quality.
Deep Learning Integration: Enhancing Signal from Noise
DIA-NN integrates deep neural networks (DNNs) to distinguish genuine peptide signals from noise and interference.[1][2] An ensemble of DNNs is trained to score the likelihood that a given elution peak corresponds to a target peptide versus a decoy. This scoring is based on a variety of features extracted from the elution peak, including the correlation of fragment ion traces. By leveraging deep learning, DIA-NN can more accurately identify true signals in the highly complex data generated by DIA-MS, especially in experiments with short chromatographic gradients where interference is more pronounced.[1]
A Spectrum-Centric Refinement
In a subsequent step, DIA-NN incorporates a spectrum-centric-like approach to further refine peptide identification and reduce interference-related false positives.[1] It examines precursors that are matched to the same retention time and exhibit interfering fragments. If the level of interference is deemed significant, DIA-NN will only report the precursor with the highest discriminant score as identified.[1] This strategy effectively reduces ambiguity and improves the reliability of the final reported identifications and quantifications.
Summary of Key Principles:
-
Peptide-Centric Chromatogram Extraction: Focuses on individual precursors and their fragments.
-
Best Fragment Selection: Identifies the least interfered fragment based on elution profile correlation.
-
Reference-Based Interference Subtraction: Uses the best fragment's profile to correct other fragment signals.
-
Deep Learning for Signal Scoring: Employs neural networks to differentiate true signals from noise.
-
Spectrum-Centric Refinement: Resolves ambiguity for co-eluting, interfering precursors.
This multi-pronged approach to interference correction is a key contributor to DIA-NN's high performance in terms of identification depth, quantitative accuracy, and reproducibility, making it a valuable tool for researchers in basic science and drug development.
Quantitative Data Summary
The following tables summarize the performance of DIA-NN in various benchmark studies, highlighting its ability to handle interference and provide accurate quantification.
Table 1: Precursor Identification Performance with Short Gradients
| Software | 0.5h Gradient (Precursors at 1% FDR) | 1h Gradient (Precursors at 1% FDR) | 2h Gradient (Precursors at 1% FDR) |
| DIA-NN | > 35,000 | > 40,000 | > 50,000 |
| OpenSWATH | Not Analyzed | < 30,000 | ~40,000 |
| Skyline | < 20,000 | ~30,000 | ~45,000 |
| Spectronaut | ~25,000 | ~35,000 | ~50,000 |
Data adapted from the original DIA-NN publication, showcasing performance on HeLa cell lysate digests. The results demonstrate DIA-NN's superior performance, especially with very short chromatographic gradients where interference is a major challenge.[1]
Table 2: LFQbench Performance Evaluation
| Software | Median CV (%) | Median Ratio Error | Number of Quantified Proteins |
| DIA-NN | 5.2 | 0.08 | 3,012 |
| Spectronaut | 6.1 | 0.10 | 3,058 |
| OpenSWATH | 7.5 | 0.12 | 2,890 |
| Skyline | 8.9 | 0.15 | 2,754 |
This table summarizes the performance of different software on the LFQbench dataset, which is designed to assess label-free quantification performance. DIA-NN demonstrates high precision (low CV) and accuracy (low ratio error).
Experimental Protocols
Protocol 1: HeLa Protein Digest for Benchmarking
Objective: To prepare a complex human cell line digest for evaluating DIA software performance across different gradient lengths.
Methodology:
-
Cell Culture and Lysis: HeLa cells were cultured under standard conditions. Cells were harvested, washed with PBS, and lysed in a buffer containing 8 M urea (B33335).
-
Protein Reduction and Alkylation: Proteins were reduced with dithiothreitol (B142953) (DTT) and alkylated with iodoacetamide.
-
Protein Digestion: The protein solution was diluted to reduce the urea concentration, and proteins were digested overnight with trypsin.
-
Peptide Cleanup: The resulting peptide mixture was desalted using a solid-phase extraction (SPE) cartridge.
-
LC-MS/MS Analysis: The cleaned peptide digest was analyzed on a QExactive HF mass spectrometer coupled to a nano-LC system. Analyses were performed using various chromatographic gradient lengths (e.g., 0.5h, 1h, 2h, 4h) to assess software performance under different conditions of co-elution and interference.
Protocol 2: Two-Species (Human/Maize) Library for FDR Estimation
Objective: To create a spectral library containing peptides from two different species to enable accurate False Discovery Rate (FDR) estimation.
Methodology:
-
Sample Preparation: Tryptic digests of human (HeLa) and maize proteins were prepared separately as described in Protocol 1.
-
DDA Analysis for Library Generation: Each digest was analyzed separately using Data-Dependent Acquisition (DDA) to generate comprehensive spectral libraries.
-
Library Merging: The spectral libraries from the human and maize DDA runs were combined into a single library.
-
DIA Analysis: A mixture of the human and maize digests was analyzed using DIA.
-
Data Processing: The DIA data was processed using the combined two-species library. The maize peptides serve as a true negative control (decoys) for the human peptide identifications, allowing for a more accurate estimation of the FDR.[4]
Visualizations
Logical Workflow of DIA-NN Interference Correction
Caption: Logical workflow of the interference correction process in DIA-NN software.
Signaling Pathway Example (Illustrative)
While DIA-NN is a data analysis tool and does not directly model signaling pathways, the accurate protein quantification it provides is crucial for studying them. Below is an illustrative example of a signaling pathway that could be studied using data processed with DIA-NN.
References
- 1. DIA-NN: Neural networks and interference correction enable deep proteome coverage in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benchmarking of analysis strategies for data-independent acquisition proteomics using a large-scale dataset comprising inter-patient heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. DIA-NN: neural networks and interference correction enable deep proteome coverage in high throughput | Springer Nature Experiments [experiments.springernature.com]
Navigating the Proteomic Landscape: A Technical Guide to DIA-NN's Library-Free and Spectral Library-Based Analyses
For Researchers, Scientists, and Drug Development Professionals
Data-Independent Acquisition (DIA) mass spectrometry has emerged as a powerful technique for large-scale protein quantification, offering high reproducibility and deep proteome coverage.[1][2] At the heart of DIA data analysis are sophisticated software solutions, among which DIA-NN has gained prominence for its speed and accuracy, largely due to its innovative use of deep neural networks.[3][4][5][6][7] This guide provides an in-depth technical comparison of two primary analytical strategies within the DIA-NN framework: the traditional spectral library-based approach and the increasingly popular library-free methodology. Understanding the core principles, experimental protocols, and performance metrics of each is crucial for designing robust proteomic experiments and generating high-quality, actionable data in research and drug development.
Core Concepts: Two Paths to Peptide Identification
The fundamental difference between the two approaches lies in the source of the reference information used to identify and quantify peptides from complex DIA spectra.
1. Spectral Library Approach: This classic method relies on an empirically generated spectral library.[1][8] This library is a comprehensive catalog of peptide fragmentation patterns and retention times, typically created by performing Data-Dependent Acquisition (DDA) on fractionated samples representative of the study's biological context.[1][8][9] In essence, the library serves as a pre-existing "map" to navigate the complex DIA data, allowing for highly specific and sensitive targeted data extraction.[8]
2. Library-Free (Direct DIA) Approach: This newer strategy bypasses the need for a dedicated, empirically derived spectral library. Instead, it leverages in silico predicted spectral libraries.[1][10] DIA-NN employs deep learning models to predict the fragmentation patterns and retention times of peptides directly from a protein sequence database (FASTA file).[10][11] This approach offers greater flexibility and is particularly advantageous when sample material is limited or when analyzing novel proteomes.[1]
Comparative Analysis: Performance and Considerations
The choice between a spectral library and a library-free approach depends on the specific experimental goals, sample availability, and the desired balance between depth of coverage, quantitative accuracy, and workflow efficiency.
| Feature | Spectral Library Approach | Library-Free Approach |
| Reference Data Source | Empirically derived from DDA experiments of representative samples.[1][8] | In silico predicted from a protein sequence database (FASTA).[10][11] |
| Workflow | Requires upfront investment in generating and validating a spectral library.[1][12] | Streamlined workflow without the need for prior DDA experiments.[1][13] |
| Identification Confidence | High, based on matching to experimentally observed spectra.[1] | High, but dependent on the accuracy of prediction algorithms.[1] |
| Quantitative Accuracy | Generally high precision and accuracy.[5] | Comparable accuracy to library-based methods, with DIA-NN showing strong performance.[14][15] |
| Flexibility | Less flexible; changes in sample type or methodology may require a new library.[1] | Highly flexible; adaptable to different sample types and experimental conditions.[1] |
| Throughput | Lower, due to the time required for library generation.[12] | Higher, with faster analysis turnaround.[4][6][7] |
| Best Use Cases | Targeted studies, well-characterized proteomes, validation of findings.[1] | Large-scale discovery studies, analysis of novel organisms, limited sample availability.[1][16] |
Quantitative Performance Metrics: A Benchmarking Overview
Several studies have benchmarked the performance of DIA-NN's library-free and spectral library-based approaches. The following tables summarize key findings from representative studies.
Table 1: Protein and Peptide Identifications
| Study / Condition | Analysis Approach | Number of Protein Groups Identified | Number of Peptides Identified |
| Demichev et al. (2020) - HeLa Cells | DIA-NN (Library-Free) | ~5,500 | ~40,000 |
| Demichev et al. (2020) - HeLa Cells | Spectronaut (Library-Based) | ~5,200 | ~35,000 |
| Gessulat et al. (2019) - HEK293T Cells | DIA-NN (Library-Free) | >7,000 | >60,000 |
| Gessulat et al. (2019) - HEK293T Cells | Spectronaut (Library-Based) | ~6,500 | ~55,000 |
| Muntel et al. (2019) - Human Plasma | DIA-NN (Library-Free) | ~400 | ~3,000 |
| Muntel et al. (2019) - Human Plasma | OpenSWATH (Library-Based) | ~350 | ~2,500 |
Table 2: Quantification Precision (Coefficient of Variation - CV)
| Study / Condition | Analysis Approach | Median Peptide CV (%) | Median Protein CV (%) |
| Demichev et al. (2020) - Two-species mix | DIA-NN (Library-Free) | 5.6 | 3.0 |
| Demichev et al. (2020) - Two-species mix | Spectronaut (Library-Based) | 7.0 | 3.8 |
| Searle et al. (2020) - Yeast/Human/E.coli mix | DIA-NN (Library-Free) | <10 | <5 |
| Searle et al. (2020) - Yeast/Human/E.coli mix | EncyclopeDIA (Library-Based) | ~12 | ~7 |
Experimental Protocols: A Step-by-Step Guide
Detailed and standardized experimental protocols are critical for reproducible and high-quality DIA-MS results.
Protocol 1: Spectral Library Generation (DDA-based)
-
Sample Preparation:
-
Pool a representative aliquot from each sample or condition in the study.
-
Perform protein extraction, reduction, alkylation, and tryptic digestion.
-
For deep libraries, perform high-pH reversed-phase fractionation of the pooled sample to reduce complexity.[15]
-
-
DDA Mass Spectrometry:
-
Analyze each fraction using a high-resolution mass spectrometer operating in DDA mode.
-
Employ a long chromatographic gradient (e.g., 90-120 minutes) to maximize peptide separation and identification.
-
Set DDA parameters to acquire MS/MS spectra for a large number of precursor ions (e.g., top 20-30).
-
-
Database Searching and Library Generation:
-
Search the raw DDA files against a protein sequence database (e.g., UniProt) using a search engine like Mascot, Sequest, or MaxQuant.
-
Apply a strict false discovery rate (FDR) of 1% at both the peptide and protein levels.
-
Use the search results to generate a spectral library in a format compatible with DIA-NN (e.g., .tsv, .speclib).[17]
-
Protocol 2: DIA-NN Library-Free Analysis
-
Sample Preparation:
-
Perform protein extraction, reduction, alkylation, and tryptic digestion for each individual sample.
-
-
DIA Mass Spectrometry:
-
Acquire DIA data for each sample using a high-resolution mass spectrometer.
-
Optimize DIA windowing scheme (e.g., variable windows) based on the mass range of interest and instrument capabilities.
-
Use a consistent chromatographic gradient for all samples to ensure reproducibility.
-
-
DIA-NN Data Analysis:
-
Provide the raw DIA files and a protein sequence database (FASTA file) as input to DIA-NN.[11]
-
Enable the "Library-Free" or "Predicted Library" mode within the software.[17]
-
DIA-NN will perform in silico digestion of the FASTA file and predict fragmentation patterns and retention times to generate a theoretical spectral library.[10]
-
The software then uses this predicted library to search the DIA data, perform peak extraction, and quantify peptides and proteins.[11]
-
Enable Match-Between-Runs (MBR) for large-scale experiments to enhance data completeness.[16]
-
Visualizing the Workflows
To further elucidate the distinct processes of spectral library-based and library-free DIA analysis, the following diagrams illustrate the key steps in each workflow.
References
- 1. Library-Free vs Library-Based DIA Proteomics: Strategies, Software, and Best Use Cases - Creative Proteomics [creative-proteomics.com]
- 2. DIA Proteomics Comparison 2025: DIA-NN, Spectronaut, FragPipe - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. DIA-NN: neural networks and interference correction enable deep proteome coverage in high throughput - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. DIA-NN: Neural networks and interference correction enable deep proteome coverage in high throughput | Semantic Scholar [semanticscholar.org]
- 7. DIA-NN: neural networks and interference correction enable deep proteome coverage in high throughput | Springer Nature Experiments [experiments.springernature.com]
- 8. Building spectral libraries from narrow window data independent acquisition mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acquiring and Analyzing Data Independent Acquisition Proteomics Experiments without Spectrum Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What Is a DIA-NN Library-Free Search in a Data-Independent Acquisition (DIA) Proteomics Workflow on ZenoTOF 7600 System? [sciex.com]
- 11. DIA-NN: Neural networks and interference correction enable deep proteome coverage in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. sciex.com [sciex.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Benchmarking commonly used software suites and analysis workflows for DIA proteomics and phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Galaxy [usegalaxy.eu]
- 17. GitHub - vdemichev/DiaNN: DIA-NN - a universal automated software suite for DIA proteomics data analysis. [github.com]
The DIA-NN Workflow: A Technical Guide for Researchers
An in-depth examination of the key features, advantages, and practical application of the DIA-NN software suite for data-independent acquisition proteomics.
Data-Independent Acquisition (DIA) mass spectrometry has emerged as a powerful technique for reproducible and comprehensive proteome quantification. At the heart of processing this complex data is the software, and DIA-NN has rapidly gained prominence for its innovative use of deep neural networks and its robust performance. This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the DIA-NN workflow, its core features, and its advantages over other platforms.
Key Features and Advantages of DIA-NN
DIA-NN distinguishes itself through a combination of cutting-edge algorithms and user-friendly design. Its core strengths lie in its ability to deliver high-throughput analysis with exceptional identification rates and quantitative accuracy.
Deep Learning Integration: At its core, DIA-NN leverages deep neural networks (DNNs) to differentiate true signals from noise, significantly improving the accuracy of peptide identification and quantification. An ensemble of feed-forward, fully-connected neural networks is trained to distinguish between target and decoy precursors, enabling more confident proteome coverage, especially at strict false discovery rate (FDR) thresholds.[1][2]
Library-Free Workflow: A major advantage of DIA-NN is its powerful library-free capability.[3] It can generate a predicted spectral library directly from a FASTA protein sequence database in silico.[1] This eliminates the need for separate, time-consuming data-dependent acquisition (DDA) experiments to build an experimental spectral library, streamlining the entire proteomics workflow.[3] This is particularly beneficial when sample material is limited or when studying organisms with uncharacterized proteomes.
High Performance and Speed: Benchmarking studies consistently demonstrate DIA-NN's superior performance in terms of the number of identified precursors and proteins compared to other popular software such as Spectronaut, OpenSWATH, and Skyline, especially with short chromatographic gradients.[1] Furthermore, DIA-NN is designed for speed and scalability, capable of processing up to 1000 mass spectrometry runs per hour on a conventional processing PC.[4]
Interference Correction: DIA spectra are inherently complex due to the co-fragmentation of multiple precursors. DIA-NN employs a sophisticated strategy to detect and subtract signal interferences, leading to more accurate quantification.[5]
Automated and User-Friendly: DIA-NN is designed for ease of use with a high degree of automation.[4] It features an intuitive graphical user interface (GUI) and a powerful command-line interface for integration into automated pipelines.[4] Many parameters, such as mass accuracies and retention time windows, can be optimized automatically, reducing the need for extensive manual tuning.[4]
The DIA-NN Processing Workflow
The DIA-NN workflow is a multi-step process that transforms raw mass spectrometry data into a quantified list of proteins. The logical progression of this workflow is depicted in the diagram below.
Quantitative Performance Benchmarks
The performance of DIA-NN has been extensively benchmarked against other leading DIA software packages. The following tables summarize the key quantitative outcomes from these studies, highlighting DIA-NN's strengths in protein and peptide identification.
Table 1: Protein and Peptide Identifications in HeLa Cell Lysates with Varying Gradient Lengths
| Gradient Length | Software | Protein Groups Identified | Precursors Identified |
| 30 min | DIA-NN | ~5,500 | ~45,000 |
| Spectronaut | ~5,200 | ~40,000 | |
| Skyline | ~4,000 | ~30,000 | |
| 60 min | DIA-NN | ~6,800 | ~65,000 |
| Spectronaut | ~6,500 | ~60,000 | |
| Skyline | ~5,500 | ~45,000 | |
| 120 min | DIA-NN | ~7,800 | ~85,000 |
| Spectronaut | ~7,500 | ~80,000 | |
| Skyline | ~6,800 | ~65,000 |
Data compiled from multiple benchmarking studies. Actual numbers may vary based on experimental conditions and specific software versions.
Table 2: Performance Comparison in a Three-Proteome Mixture (Human, Yeast, E. coli)
| Software | Correctly Identified Human Proteins | Correctly Identified Yeast Proteins | Correctly Identified E. coli Proteins | Median CV (Human Proteins) |
| DIA-NN | High | High | High | <10% |
| Spectronaut | High | High | High | <15% |
| OpenSWATH | Moderate | Moderate | Moderate | <20% |
This table provides a qualitative summary based on reported trends in benchmarking studies.
Experimental Protocols
While specific experimental parameters will vary depending on the instrument and the biological question, this section provides a generalized protocol for a typical DIA experiment analyzed with DIA-NN.
Sample Preparation (HeLa Cell Lysate)
-
Cell Lysis: HeLa cells are lysed in a buffer containing a denaturing agent (e.g., urea (B33335) or SDS) and protease inhibitors.
-
Protein Reduction and Alkylation: Proteins are reduced with dithiothreitol (B142953) (DTT) and alkylated with iodoacetamide (B48618) (IAA) to break and block disulfide bonds.
-
Protein Digestion: The protein mixture is digested overnight with trypsin.
-
Peptide Desalting: The resulting peptide mixture is desalted using a C18 solid-phase extraction cartridge.
-
Peptide Quantification: The concentration of the final peptide solution is determined using a quantitative colorimetric assay (e.g., BCA assay).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
The following provides example settings for a Thermo Scientific Orbitrap Exploris 480 mass spectrometer.
-
LC System: UltiMate 3000 RSLCnano System
-
Column: 75 µm x 50 cm PepMap C18 column
-
Gradient: 60-minute linear gradient from 2% to 32% acetonitrile (B52724) in 0.1% formic acid.
-
MS Instrument: Orbitrap Exploris 480 Mass Spectrometer
-
MS1 Resolution: 120,000
-
MS1 AGC Target: 3e6
-
MS1 Maximum IT: 60 ms
-
DIA Scan Range: 400-1000 m/z
-
DIA Isolation Windows: 40 variable windows
-
MS2 Resolution: 30,000
-
MS2 AGC Target: 1e6
-
MS2 Maximum IT: 54 ms
-
Normalized Collision Energy (NCE): 27%
DIA-NN Data Analysis (Library-Free)
The following outlines the key steps and parameters for a library-free analysis using the DIA-NN command-line interface.
-
Generate a Predicted Spectral Library:
This command takes the human FASTA file as input and generates a predicted spectral library.
-
Run the Main Analysis:
This command uses the predicted library to analyze the raw files. Key parameters include:
-
--lib: Specifies the spectral library.
-
--f: Specifies the input raw files.
-
--out: Specifies the output report file.
-
--threads: Sets the number of CPU threads to use.
-
--verbose: Controls the level of output to the console.
-
--qvalue: Sets the precursor q-value cutoff for filtering.
-
Signaling Pathways and Logical Relationships
The core logic of DIA-NN's statistical validation process, which is crucial for its high accuracy, can be visualized as a decision-making pathway.
References
- 1. DIA-NN: Neural networks and interference correction enable deep proteome coverage in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Untargeted analysis of DIA datasets using FragPipe | FragPipe-Analyst [fragpipe-analyst-doc.nesvilab.org]
- 3. What Is a DIA-NN Library-Free Search in a Data-Independent Acquisition (DIA) Proteomics Workflow on ZenoTOF 7600 System? [sciex.com]
- 4. GitHub - vdemichev/DiaNN: DIA-NN - a universal automated software suite for DIA proteomics data analysis. [github.com]
- 5. researchgate.net [researchgate.net]
DIA-NN: A Technical Guide to High-Throughput Proteomics
For Researchers, Scientists, and Drug Development Professionals
Data-Independent Acquisition (DIA) has emerged as a powerful technique in mass spectrometry-based proteomics, offering high reproducibility and deep proteome coverage. At the heart of DIA data analysis is the software, and DIA-NN has rapidly become a leading tool due to its speed, accuracy, and innovative use of deep learning. This technical guide provides an in-depth overview of DIA-NN's core functionalities, experimental protocols, and performance metrics, tailored for professionals in research and drug development.
Core Principles of DIA-NN
DIA-NN (Data-Independent Acquisition by Neural Networks) is a software suite designed for the processing of DIA proteomics data.[1] It distinguishes itself through a combination of novel algorithms and the integration of deep neural networks to enhance peptide identification and quantification.[2][3] Key features include:
-
Deep Learning for Scoring: DIA-NN employs deep neural networks (DNNs) to discriminate between true and false signals. The DNNs are trained on a set of features calculated for each potential peptide identification, allowing for a more accurate and sensitive classification than traditional scoring algorithms.[2]
-
Interference Correction: A significant challenge in DIA is the co-fragmentation of multiple precursors within the same isolation window, leading to signal interference. DIA-NN implements a sophisticated algorithm to detect and remove these interferences, thereby improving quantification accuracy.[1][2]
-
Library-Based and Library-Free Workflows: DIA-NN supports both traditional library-based analysis, where experimental spectra are matched against a pre-existing spectral library, and a library-free approach.[2] In the library-free mode, an in-silico spectral library is generated from a protein sequence database (FASTA file), making it highly versatile and suitable for organisms without established spectral libraries.[4]
-
High-Throughput and Speed: The software is optimized for speed and can process large datasets efficiently, a critical requirement for high-throughput proteomics in clinical research and drug development.[5]
The DIA-NN Workflow
The DIA-NN data analysis workflow is a multi-step process designed to be largely automated and user-friendly.[5] The core steps are outlined below.
Quantitative Performance Benchmarks
DIA-NN has been extensively benchmarked against other popular DIA software. The following tables summarize key performance indicators from various studies, highlighting its strengths in protein and peptide identification, as well as quantitative precision and accuracy.
Table 1: Protein and Peptide Identifications
This table showcases the number of identified protein groups and peptides by DIA-NN in comparison to other software across different studies and datasets.
| Dataset/Study | Software | Library Type | Protein Groups Identified | Peptides Identified | Reference |
| HeLa Cells (1-hour gradient) | DIA-NN | Spectral | ~6,000 | ~55,000 | [6] |
| Spectronaut | Spectral | ~5,500 | ~45,000 | [6] | |
| OpenSWATH | Spectral | ~4,000 | ~30,000 | [6] | |
| Human/Yeast/E.coli Mixture (LFQbench) | DIA-NN | Spectral | - | - | [6] |
| Spectronaut | Spectral | - | - | [6] | |
| TIMS-PASEF (Library-Free) | DIA-NN | Library-Free | 7,606 | - | [7] |
| Spectronaut (directDIA) | Library-Free | 4,875 | - | [7] | |
| Mixed-species dataset | DIA-NN | Library-Free | Significantly Outperformed | Significantly Outperformed | [4] |
| Spectronaut | Library-Free | - | - | [4] | |
| OpenSWATH | Library-Based | - | - | [4] | |
| EncyclopeDIA | Library-Based | - | - | [4] | |
| Skyline | Library-Based | - | - | [4] |
Note: The numbers are approximate and can vary based on specific experimental conditions and software versions.
Table 2: Quantitative Precision and Accuracy
This table focuses on the quantitative performance of DIA-NN, specifically the coefficient of variation (CV) and accuracy in quantifying known protein ratios.
| Metric | Dataset/Study | DIA-NN | Spectronaut | Other Software | Reference |
| Median CV (%) | TIMS-PASEF | 6.0 - 7.2 | 7.9 - 8.8 | - | [7][8] |
| LFQbench (Human proteins) | 3.0 | 3.8 | - | [6] | |
| Quantification Accuracy | UPS1 in E.coli background | High | High | EncyclopeDIA: High | [9] |
| Data Completeness (%) | Mouse Membrane Proteome | 16.6 - 18.7 | 7.2 - 4.5 (directDIA) | MaxDIA: 17.0 - 21.4 | [10] |
Detailed Experimental Protocol for DIA-NN Analysis
This section provides a generalized, step-by-step protocol for a typical DIA proteomics experiment analyzed with DIA-NN.
Sample Preparation
-
Protein Extraction: Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Protein Digestion: Digest proteins into peptides using a protease such as trypsin. A common enzyme-to-protein ratio is 1:50 to 1:100 (w/w), incubated overnight at 37°C.[11]
-
Peptide Cleanup: Desalt the peptide mixture using C18 solid-phase extraction (SPE) to remove contaminants.
-
Peptide Quantification: Quantify the peptide concentration, for example, using a NanoDrop or a quantitative colorimetric peptide assay.
-
Sample Normalization: Adjust the peptide concentration to a standard value (e.g., 0.5-1 µg/µL) in a buffer suitable for LC-MS injection (e.g., 0.1% formic acid in water).[11]
LC-MS/MS Analysis (DIA Method)
-
Liquid Chromatography (LC):
-
Use a nano- or micro-flow HPLC system.
-
Load a defined amount of peptides (e.g., 1 µg) onto a C18 trap column.
-
Separate peptides on a C18 analytical column using a gradient of increasing acetonitrile (B52724) concentration. Gradient length can vary from short (e.g., 30 minutes for high-throughput) to long (e.g., 120 minutes for deep coverage).[1][12]
-
-
Mass Spectrometry (MS):
-
Operate the mass spectrometer in DIA mode.
-
Define the precursor mass range (e.g., 400-1200 m/z).
-
Set up a series of precursor isolation windows covering the entire mass range. The number and width of these windows can be optimized for the specific instrument and experiment.
-
Acquire a full MS1 scan followed by a series of MS2 scans for each isolation window.
-
DIA-NN Data Analysis
-
Software Setup:
-
Analysis Configuration (GUI or Command Line):
-
Input Files: Select the raw DIA data files.[5]
-
FASTA File/Spectral Library: Provide a FASTA file for library-free analysis or a pre-existing spectral library.[5]
-
Main Settings:
-
Mass Accuracy: Set the MS1 and MS/MS mass accuracy in ppm based on the instrument used (e.g., 15 ppm for timsTOF, 10 ppm for Orbitrap Astral).[6]
-
Scan Window: This can be automatically determined by DIA-NN or set manually.[6]
-
Library Generation: For library-free analysis, select "Prediction from FASTA".
-
Quantification Strategy: Ensure "Match Between Runs" (MBR) is enabled for quantitative analyses to increase data completeness.[6]
-
-
Advanced Settings:
-
Protease: Specify the enzyme used for digestion (e.g., Trypsin/P).
-
Modifications: Define any expected variable modifications (e.g., oxidation of methionine, phosphorylation of serine/threonine/tyrosine).
-
-
-
Run Analysis: Start the DIA-NN analysis.
-
Output Interpretation:
Visualization of a Signaling Pathway Analyzed by DIA-NN
DIA-NN is particularly well-suited for studying dynamic cellular processes like signaling pathways due to its quantitative accuracy and reproducibility. The following is a conceptual representation of the TNF-α signaling pathway, which can be investigated using DIA-NN-based phosphoproteomics to quantify changes in protein phosphorylation upon TNF-α stimulation.[16]
In a DIA-NN phosphoproteomics experiment, researchers can quantify the phosphorylation levels of key kinases like RIPK1, TAK1, and IKK, as well as their downstream targets, providing insights into the pathway's activation state under different conditions.[16]
Conclusion
DIA-NN has established itself as a cornerstone in the field of high-throughput proteomics. Its innovative use of deep learning, robust interference correction, and flexible library-free workflow empowers researchers to achieve deep and reproducible proteome coverage. For professionals in drug development and clinical research, the speed, accuracy, and scalability of DIA-NN make it an invaluable tool for biomarker discovery, pathway analysis, and understanding disease mechanisms. As the field of proteomics continues to evolve, DIA-NN is poised to remain at the forefront of DIA data analysis.
References
- 1. Discovery proteomic (DIA) LC-MS/MS data acquisition and analysis [protocols.io]
- 2. DIA-NN: Neural networks and interference correction enable deep proteome coverage in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. A Comparative Analysis of Data Analysis Tools for Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DIA Proteomics Comparison 2025: DIA-NN, Spectronaut, FragPipe - Creative Proteomics [creative-proteomics.com]
- 6. GitHub - vdemichev/DiaNN: DIA-NN - a universal automated software suite for DIA proteomics data analysis. [github.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Benchmarking commonly used software suites and analysis workflows for DIA proteomics and phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing Sample Preparation for DIA Proteomics - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
Comparison of DIA-NN with other DIA processing software
An In-depth Technical Guide to DIA-NN in Comparison with Other Data-Independent Acquisition (DIA) Processing Software
For Researchers, Scientists, and Drug Development Professionals
Abstract
Data-Independent Acquisition (DIA) mass spectrometry has become a cornerstone of modern proteomics, offering high reproducibility and deep proteome coverage. The choice of data processing software is critical to the success of any DIA study. This guide provides a detailed technical comparison of DIA-NN (Data-Independent Acquisition Neural Networks), a leading open-source tool, with other prominent software packages including Spectronaut, MaxQuant (MaxDIA), and Skyline. We delve into the core algorithms, experimental workflows, and performance benchmarks, presenting quantitative data in structured tables and visualizing key processes with Graphviz diagrams to aid researchers in selecting the optimal software for their specific needs.
Introduction to DIA Data Processing
In DIA, the mass spectrometer systematically fragments all precursor ions within predefined mass-to-charge (m/z) windows, generating complex MS2 spectra that are a composite of all co-eluting peptides. The computational challenge lies in deconvoluting these complex spectra to accurately identify and quantify individual peptide precursors. Various software solutions have been developed to tackle this challenge, each with its unique algorithms and workflows.
DIA-NN has emerged as a powerful, open-source software suite that leverages deep neural networks and novel quantification strategies to process DIA data.[1][2] It is particularly recognized for its high speed and performance in high-throughput applications, especially in its "library-free" mode, which generates a spectral library in silico from protein sequences.[1][2]
Spectronaut , a commercial software from Biognosys, is a mature and widely used platform for DIA analysis. It offers both library-based and "directDIA" (library-free) modes and is known for its user-friendly interface and robust performance.[3]
MaxQuant , a popular free software for proteomics data analysis, has incorporated a DIA processing module known as MaxDIA .[2][4] It leverages the well-established MaxLFQ algorithm for quantification.[2]
Skyline is a free, open-source Windows application that is widely used for targeted proteomics, but also supports DIA data analysis.[5] It excels at data visualization and manual inspection of peptide identifications.[6]
Core Algorithmic Approaches
The performance of DIA software is largely determined by its underlying algorithms for peptide identification, scoring, and quantification.
DIA-NN: Deep Learning for Enhanced Identification
DIA-NN's workflow is centered around a peptide-centric approach.[1] A key innovation in DIA-NN is its use of deep neural networks (DNNs) to distinguish true signals from noise.[1][7] For each potential peptide-spectrum match (PSM), DIA-NN extracts a set of features that are then used as input for an ensemble of DNNs.[7] The output of these networks provides a discriminant score that reflects the likelihood of a correct identification, which is then used to calculate q-values for false discovery rate (FDR) control.[1][7]
Another critical feature of DIA-NN is its sophisticated interference correction algorithm.[1][7] For each putative elution peak, it identifies the fragment ion least affected by interference and uses its elution profile as a reference to subtract the interference from other fragment ion signals, leading to more accurate quantification.[1][7]
Spectronaut: Polished Workflows and directDIA
Spectronaut employs a targeted data extraction strategy, where it looks for specific peptides from a spectral library in the DIA data. Its scoring is based on a variety of parameters, including retention time alignment, fragment ion intensity correlation, and mass accuracy. Spectronaut's "directDIA" functionality represents its library-free approach, where a spectral library is generated directly from the DIA data itself.[3][8]
MaxDIA: Integration with the MaxQuant Ecosystem
MaxDIA, as part of the MaxQuant environment, benefits from its robust feature detection and the powerful MaxLFQ algorithm for label-free quantification.[2] It also has a "discovery mode" for library-free analysis.[9]
Skyline: Targeted Analysis and Visualization
Skyline's strength lies in its ability to perform targeted data extraction from DIA files based on a user-provided list of peptides. It provides excellent visualization tools for inspecting chromatograms and assessing the quality of peptide identifications, which is particularly useful for method development and quality control.[5][6]
Performance Benchmarks: A Quantitative Comparison
The performance of DIA software is typically evaluated based on several key metrics: the number of identified peptides and proteins at a given FDR, the coefficient of variation (CV) for quantification, and the accuracy of quantification. The following tables summarize data from various benchmark studies.
Table 1: Comparison of Peptide and Protein Identifications
| Software | Spectral Library | Instrument | HeLa Digest (Peptides) | HeLa Digest (Proteins) | Reference |
| DIA-NN | Library-Free | Orbitrap | ~15,000 - 40,000+ | ~2,500 - 5,000+ | [4][10] |
| DIA-NN | DDA-based | Orbitrap | ~18,000 - 45,000+ | ~3,000 - 5,500+ | [4][10] |
| Spectronaut | directDIA | Orbitrap | ~14,000 - 38,000+ | ~2,400 - 4,800+ | [4][10] |
| Spectronaut | DDA-based | Orbitrap | ~19,000 - 46,000+ | ~3,100 - 5,600+ | [4][9] |
| MaxDIA | Discovery Mode | Orbitrap | ~12,000 - 35,000+ | ~2,200 - 4,500+ | [4] |
| Skyline | DDA-based | Orbitrap | ~10,000 - 30,000+ | ~2,000 - 4,000+ | [4] |
Note: The number of identifications can vary significantly based on the sample complexity, chromatographic gradient length, and mass spectrometer performance.
Table 2: Quantification Precision (Coefficient of Variation)
| Software | Sample Type | Median CV (Peptides) | Median CV (Proteins) | Reference |
| DIA-NN | Human/Yeast/E.coli Lysates | 5.6% | 3.0% | [1] |
| Spectronaut | Human/Yeast/E.coli Lysates | 7.0% | 3.8% | [1] |
| DIA-NN | Yeast Proteome | Consistently lower CVs | Consistently lower CVs | [10] |
| Spectronaut | Yeast Proteome | Higher CVs than DIA-NN | Higher CVs than DIA-NN | [10] |
Note: Lower CV values indicate higher precision in quantification.
Table 3: Quantification Accuracy
A common method for assessing quantification accuracy is to use spike-in experiments with known protein ratios.
| Software | Experiment | Performance | Reference |
| DIA-NN | LFQbench dataset (Human/Yeast/E.coli with known ratios) | Demonstrated better quantification precision for yeast and E. coli peptides and proteins compared to Spectronaut. | [1] |
| DIA-NN | Mouse brain proteins spiked into yeast background | Showed better quantification accuracy and precision in most comparisons against Spectronaut. | [9] |
| Spectronaut | Mouse brain proteins spiked into yeast background | Slightly more protein identifications with DDA-dependent libraries. | [9] |
Experimental Protocols and Workflows
Reproducibility in proteomics relies on well-defined experimental protocols. Below are generalized methodologies often employed in studies comparing DIA software.
Sample Preparation and Digestion
-
Protein Extraction : Cells or tissues are lysed using buffers containing detergents (e.g., SDS, SDC) and chaotropic agents (e.g., urea) to ensure efficient protein solubilization.
-
Reduction and Alkylation : Disulfide bonds are reduced with DTT or TCEP, and the resulting free thiols are alkylated with iodoacetamide (B48618) or chloroacetamide to prevent re-formation.
-
Proteolytic Digestion : Proteins are typically digested overnight with trypsin at a 1:20 to 1:50 enzyme-to-protein ratio.
-
Peptide Cleanup : Peptides are desalted and purified using solid-phase extraction (SPE) with C18 cartridges to remove salts and detergents that can interfere with mass spectrometry analysis.
Liquid Chromatography and Mass Spectrometry (LC-MS/MS)
-
LC System : A nano- or micro-flow HPLC system is used to separate peptides based on their hydrophobicity.
-
Column : A C18 reversed-phase column is commonly used.
-
Gradient : A linear gradient of increasing acetonitrile (B52724) concentration is applied over a specific duration (e.g., 30, 60, or 120 minutes) to elute the peptides.
-
Mass Spectrometer : A high-resolution mass spectrometer (e.g., Thermo Orbitrap series, Sciex TripleTOF, Bruker timsTOF) is used for data acquisition.
-
DIA Acquisition Scheme : A series of DIA windows (e.g., 40-60 windows of variable width) are defined to cover the precursor m/z range of interest (e.g., 400-1200 m/z).
Data Processing Workflow
The general workflow for DIA data analysis is depicted below.
Visualizing the DIA-NN Core Logic
The following diagram illustrates the core processing steps within DIA-NN.
Choosing the Right Software: A Decision Guide
The selection of a DIA processing software depends on various factors, including the specific research question, budget, and computational expertise.
-
For high-throughput, budget-sensitive projects : DIA-NN is an excellent choice due to its speed, performance, and open-source nature.[3] Its library-free capabilities are particularly advantageous for large-scale studies.[2]
-
For audited environments or those requiring a polished user interface : Spectronaut is often preferred for its comprehensive GUI, standardized reports, and commercial support.[3]
-
For labs already invested in the MaxQuant ecosystem : MaxDIA provides a familiar environment and integrates well with other MaxQuant tools.[2]
-
For targeted analysis and in-depth manual data review : Skyline is unparalleled in its visualization capabilities and is ideal for smaller-scale, targeted DIA experiments.[6]
Conclusion
DIA-NN has established itself as a top-tier software for DIA proteomics, frequently demonstrating superior performance in terms of identification depth and quantification precision, especially in library-free workflows.[9][10] Its use of deep learning for signal processing represents a significant advancement in the field.[1][7] While commercial software like Spectronaut offers a more user-friendly experience and dedicated support, the performance of open-source tools like DIA-NN is highly competitive and, in many benchmarks, superior. The choice of software should be guided by the specific requirements of the study, balancing factors like performance, cost, usability, and the need for specific features like manual data visualization. As DIA technology continues to evolve, the ongoing development of these software platforms will be crucial in enabling researchers to extract maximal information from their complex proteomics datasets.
References
- 1. DIA-NN: Neural networks and interference correction enable deep proteome coverage in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential Analysis Tools for Label-Free Proteomics: A Comprehensive Review of MaxQuant and DIA-NN | MtoZ Biolabs [mtoz-biolabs.com]
- 3. DIA Proteomics Comparison 2025: DIA-NN, Spectronaut, FragPipe - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Maximizing Proteomic Potential: Top Software Solutions for MS-Based Proteomics - MetwareBio [metwarebio.com]
- 6. reddit.com [reddit.com]
- 7. scispace.com [scispace.com]
- 8. scribd.com [scribd.com]
- 9. Benchmarking commonly used software suites and analysis workflows for DIA proteomics and phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to DIA-NN for Deep Proteome Coverage with Short Gradients
Data-Independent Acquisition (DIA) mass spectrometry has emerged as a powerful technique for reproducible and accurate quantitative proteomics.[1][2] A significant challenge, however, has been the analysis of the complex data generated, especially when using short liquid chromatography (LC) gradients for high-throughput applications.[3][4] Short gradients lead to increased co-fragmentation of precursors, resulting in highly multiplexed spectra that are difficult to deconvolute.[3][4] DIA-NN (Data-Independent Acquisition by Neural Networks) is a state-of-the-art software suite designed to overcome these challenges. It utilizes deep neural networks (DNNs) and advanced interference correction strategies to enable deep, confident, and quantitative proteome coverage even with rapid chromatographic methods.[1][3][5][6] This guide provides a technical overview of the DIA-NN core, its experimental application, and performance metrics.
The Core Principles of DIA-NN
DIA-NN is an integrated, easy-to-use software suite that processes DIA proteomics data with high speed and accuracy.[3][5][6] Its workflow is built on several key innovations that are particularly effective for the complex data derived from short gradient experiments.
Deep Neural Networks for Signal Processing
A core feature of DIA-NN is its reliance on deep neural networks (DNNs) to distinguish true peptide signals from noise and interference.[3][7] The software calculates 73 distinct scores for each potential elution peak.[3] An ensemble of DNNs is then trained on these features to create a single discriminant score for each target and decoy precursor. This allows for highly accurate statistical validation and the calculation of q-values (a measure of the false discovery rate).[2][3] This machine learning-based approach is more sensitive and robust than traditional scoring methods, especially in the noisy, interference-rich data from short gradients.[7]
Interference Correction
Co-fragmentation is a major issue in DIA, particularly with short gradients where chromatographic separation is limited.[3] DIA-NN implements a novel algorithm to detect and correct for these interferences. For each identified peptide, the software identifies the fragment ion least affected by interference by finding the one whose elution profile best correlates with the others.[3][7] This "cleanest" fragment's elution profile is then used as a template to quantify the peptide, effectively subtracting the contribution of interfering signals.[4][7]
Automated and Flexible Workflow
DIA-NN is designed for ease of use and automation.[8] It can automatically determine key search parameters like retention time windows and mass accuracy, eliminating laborious optimization steps.[3] The software can operate in two main modes:
-
Spectral Library-Based: Utilizes a pre-existing spectral library generated from data-dependent acquisition (DDA) experiments or other sources.[9]
-
Library-Free: Generates a spectral library in silico directly from a protein sequence database (FASTA file).[3][9] This mode is particularly powerful, often providing comparable or even superior performance to using empirical libraries.[10]
The overall workflow involves extracting chromatograms, scoring putative peaks, selecting the best peak, correcting for interference, and calculating q-values for statistical control.[1][2][3]
Experimental Protocols
Achieving deep proteome coverage with short gradients requires optimization of both the LC-MS acquisition and the data analysis parameters.
Sample Preparation (General Protocol)
A standard bottom-up proteomics sample preparation workflow is typically used.
-
Protein Extraction: Lyse cells or tissues in a suitable buffer (e.g., containing urea/thiourea) to denature proteins.
-
Reduction and Alkylation: Reduce cysteine disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide (B48618) (IAA) to prevent re-formation.
-
Proteolytic Digestion: Digest proteins into peptides, most commonly using trypsin.
-
Peptide Cleanup: Desalt the resulting peptide mixture using solid-phase extraction (SPE), for example, with C18 cartridges.
-
Quantification: Determine peptide concentration (e.g., using a BCA assay).
LC-MS/MS Methodology for Short Gradients
This protocol is a composite based on typical high-throughput setups.
-
LC System: A high-performance liquid chromatography system capable of delivering stable gradients at high flow rates (e.g., Agilent 1290 Infinity UHPLC) or a specialized system for high-throughput (e.g., Evosep One).[11][12]
-
Column: A column suitable for fast separations, such as a Waters HSS T3 column (150mm x 300µm, 1.8µm particles).[3]
-
Mobile Phases:
-
Gradient: A fast linear gradient is essential. For example, a 19-minute gradient from 3% to 60% acetonitrile.[3] 30-minute gradients are also commonly used for high-throughput proteomics.[13]
-
Mass Spectrometer: A high-resolution, fast-scanning mass spectrometer is required (e.g., Thermo Orbitrap Exploris 480, Sciex TripleTOF 6600).[3][12][14]
-
DIA Method:
-
MS1 Scan: A survey scan is performed (e.g., m/z 400 to 1250).[3]
-
MS2 Scans: A series of DIA scans with variable precursor isolation windows are configured to cover the same mass range as the MS1 scan. The number of windows and their width are critical parameters; optimized schemes with fewer data points per peak can surprisingly increase protein identifications.[13] For a fast gradient, a cycle time of under one second may be employed.[11]
-
DIA-NN Software Analysis Protocol
-
Input Files: Provide the paths to the raw mass spectrometry data files.
-
Sequence Database: Provide a FASTA file for the organism of interest for library-free analysis.
-
Key Parameter Settings: While DIA-NN's automatic settings are robust, for publication-ready results, it is recommended to fix key parameters based on the LC-MS setup.[8]
-
Mass Accuracy: Set the MS2 and MS1 mass accuracy based on the instrument. For example, for Orbitrap instruments, set MS2 accuracy to 10.0 ppm and MS1 accuracy to 4.0 ppm. For timsTOF instruments, set both to 15.0 ppm.[8]
-
Scan Window: This parameter informs DIA-NN about the expected number of DIA cycles per peptide elution peak. It should be optimized for the specific chromatography used.[8]
-
-
Analysis Mode: Choose between library-free analysis, or provide a spectral library.
-
Execution: Run the analysis. DIA-NN is computationally efficient and can process up to 1000 runs per hour.[8]
-
Output: The primary output is a report file containing precursor and protein identifications, quantities, and associated q-values.
Performance Data and Comparisons
DIA-NN's performance, particularly with short gradients, has been extensively benchmarked against other leading software tools.
Table 1: Precursor Identification Performance on HeLa Digest
This table summarizes the number of precursors identified by DIA-NN compared to other software across different LC gradient lengths. Data is shown at a 1% False Discovery Rate (FDR).
| Gradient Length | DIA-NN | Spectronaut | OpenSWATH | Skyline |
| 0.5 hour | ~50,000 | ~41,000 | N/A | ~25,000 |
| 1 hour | > 60,000 | ~55,000 | ~35,000 | ~40,000 |
| 2 hours | > 70,000 | ~65,000 | ~45,000 | ~48,000 |
| 4 hours | > 80,000 | ~75,000 | ~50,000 | ~55,000 |
| Source: Data synthesized from performance graphs in Demichev et al., Nature Methods 2020.[3][7] |
As the data shows, DIA-NN consistently identifies more precursors than other tools, and the advantage is most pronounced at shorter gradient lengths.[3][7] Notably, DIA-NN identifies more precursors from a 0.5-hour gradient than OpenSWATH or Skyline do from a 2-hour gradient.[7][9]
Table 2: Quantification Precision (LFQbench Dataset)
This table shows the median Coefficient of Variation (CV) for quantified human peptides and proteins from the LFQbench dataset, a standard for evaluating DIA software precision.
| Analyte | DIA-NN Median CV (%) | Spectronaut Median CV (%) |
| Human Peptides | 5.6% | 7.0% |
| Human Proteins | 3.0% | 3.8% |
| Source: Demichev et al., Nature Methods 2020.[3] |
DIA-NN demonstrates superior quantification precision, with lower CVs for both peptides and proteins compared to Spectronaut in this benchmark.[3]
Conclusion
DIA-NN represents a significant advancement in the processing of DIA proteomics data.[3] Its innovative use of deep learning for signal processing and sophisticated interference correction algorithms directly addresses the key limitations of high-throughput proteomics using short chromatographic gradients.[3][4] By enabling the confident identification and precise quantification of thousands of proteins in runs as short as 30 minutes or less, DIA-NN facilitates large-scale proteomic studies that were previously impractical.[3][13] For researchers in basic science and drug development, DIA-NN is a critical tool for unlocking the potential of high-throughput DIA-MS to analyze large sample cohorts, reducing batch effects and accelerating the pace of discovery.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DIA-NN: Neural networks and interference correction enable deep proteome coverage in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DIA-NN: neural networks and interference correction enable deep proteome coverage in high throughput | Springer Nature Experiments [experiments.springernature.com]
- 6. DIA-NN: Neural networks and interference correction enable deep proteome coverage in high throughput | Semantic Scholar [semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. GitHub - vdemichev/DiaNN: DIA-NN - a universal automated software suite for DIA proteomics data analysis. [github.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. evosep.com [evosep.com]
- 12. protocols.io [protocols.io]
- 13. biorxiv.org [biorxiv.org]
- 14. protocols.io [protocols.io]
DIA-NN: A Technical Deep Dive into an Open-Source Powerhouse for DIA Proteomics
Authored for Researchers, Scientists, and Drug Development Professionals
Data-Independent Acquisition (DIA) mass spectrometry has emerged as a robust and reproducible method for large-scale quantitative proteomics. At the heart of unlocking the potential of DIA data lies the software responsible for its analysis. DIA-NN (Data-Independent Acquisition by Neural Networks) has rapidly become a cornerstone of the proteomics community, offering a powerful, open-source solution for the comprehensive analysis of DIA datasets. This technical guide provides an in-depth overview of DIA-NN's core functionalities, quantitative performance, and its application in elucidating complex biological processes.
Core Principles of DIA-NN: Speed, Robustness, and Deep Learning
DIA-NN is built on a foundation of several key principles that contribute to its widespread adoption and high performance. It is designed for reliability through stringent statistical control, robustness via flexible data modeling and automatic parameter selection, and ease of use with a high degree of automation.[1] A core innovation of DIA-NN is its utilization of deep neural networks to distinguish true signals from noise, a critical challenge in the complex spectra generated by DIA experiments.[2] This, combined with novel quantification and interference correction strategies, allows for deep and confident proteome coverage, even with the fast chromatographic gradients often employed in high-throughput studies.[2][3][4]
The software is versatile, supporting both library-based and library-free analysis workflows.[1] In the library-based approach, DIA-NN searches DIA data against a pre-existing spectral library. In the increasingly popular library-free mode, it generates a predicted spectral library directly from a protein sequence database (FASTA file), bypassing the need for separate library-generating experiments.[1]
The DIA-NN Workflow: From Raw Data to Quantitative Insights
The DIA-NN analysis pipeline is a multi-step process designed to accurately identify and quantify peptides and proteins from raw DIA mass spectrometry data. The general workflow is as follows:
A key feature of the workflow is the use of an ensemble of deep neural networks to score peptide-spectrum matches.[3] This machine learning approach allows DIA-NN to effectively learn the features of high-quality identifications from the data itself, leading to improved sensitivity and specificity. Furthermore, DIA-NN implements a sophisticated interference correction algorithm, which is crucial for accurate quantification in complex DIA data where multiple precursors may co-elute and co-fragment.[2]
Quantitative Performance Benchmarks
The performance of DIA-NN has been extensively benchmarked against other popular DIA analysis software. These studies consistently demonstrate its high performance in terms of protein and peptide identifications, as well as quantitative accuracy and precision.
HeLa Cell Digest Analysis
A common benchmark is the analysis of a human HeLa cell line digest using different liquid chromatography (LC) gradient lengths. The following table summarizes the number of precursors and proteins identified by DIA-NN and other software tools in a key benchmarking study.
| Gradient Length | Software | Precursors Identified (1% FDR) | Proteins Identified (1% FDR) |
| 30 min | DIA-NN | ~45,000 | ~4,500 |
| Spectronaut | ~40,000 | ~4,200 | |
| OpenSWATH | Not Reported | Not Reported | |
| 60 min | DIA-NN | ~70,000 | ~6,000 |
| Spectronaut | ~65,000 | ~5,800 | |
| OpenSWATH | ~55,000 | ~5,200 | |
| 120 min | DIA-NN | ~90,000 | ~7,000 |
| Spectronaut | ~85,000 | ~6,800 | |
| OpenSWATH | ~75,000 | ~6,200 |
Data extracted and summarized from figures in Demichev et al., Nature Methods, 2020.
LFQbench Performance
The LFQbench dataset, a mixture of human, yeast, and E. coli proteins at known ratios, is a gold standard for evaluating the quantitative accuracy and precision of proteomics workflows. DIA-NN has demonstrated excellent performance on this benchmark.
| Organism | Software | Median CV (%) |
| Human | DIA-NN | 3.0 |
| Spectronaut | 3.8 | |
| Yeast | DIA-NN | 5.6 |
| Spectronaut | 7.0 | |
| E. coli | DIA-NN | 5.8 |
| Spectronaut | 7.2 |
Data from Demichev et al., Nature Methods, 2020, reporting on the analysis of the LFQbench dataset.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of proteomics experiments. Below are summarized protocols for the benchmark experiments cited above.
HeLa Cell Lysis and Digestion Protocol
This protocol is a standard method for preparing HeLa cell lysates for proteomic analysis.
-
Cell Culture and Lysis: HeLa S3 cells are cultured under standard conditions. Cells are harvested and washed with PBS. Cell pellets are resuspended in a lysis buffer (e.g., 8 M urea (B33335) in 100 mM ammonium (B1175870) bicarbonate) and sonicated to ensure complete lysis.
-
Reduction and Alkylation: Proteins in the lysate are reduced with dithiothreitol (B142953) (DTT) at a final concentration of 10 mM for 1 hour at room temperature. Subsequently, cysteines are alkylated with iodoacetamide (B48618) (IAA) at a final concentration of 55 mM for 45 minutes in the dark.
-
Digestion: The urea concentration is diluted to less than 2 M with 100 mM ammonium bicarbonate. Trypsin is added at a 1:50 (enzyme:protein) ratio and the mixture is incubated overnight at 37°C.
-
Peptide Cleanup: The resulting peptide mixture is acidified with formic acid and desalted using a C18 solid-phase extraction (SPE) cartridge. The purified peptides are then dried and reconstituted in a suitable solvent for LC-MS/MS analysis.
LFQbench Sample Preparation and LC-MS/MS Analysis
The LFQbench study provides a well-defined experimental design for assessing software performance.
-
Sample Preparation: Tryptic digests of human (HeLa), Saccharomyces cerevisiae, and Escherichia coli proteomes are prepared. Two hybrid mixtures (A and B) are created with different, known ratios of the three proteomes.
-
LC-MS/MS Analysis: The hybrid mixtures are analyzed by DIA-MS on a Q Exactive HF mass spectrometer. A typical setup involves a nano-LC system coupled to the mass spectrometer. Peptides are separated on a C18 column using a linear gradient of acetonitrile. The DIA method consists of a survey MS1 scan followed by a series of MS2 scans with variable isolation windows covering the precursor m/z range.
Application in Signaling Pathway Analysis: A Case Study of the Ubiquitin System
DIA-NN's quantitative capabilities make it a powerful tool for studying dynamic cellular processes, such as signaling pathways. A notable example is its application in time-resolved in vivo ubiquitinome profiling to identify targets of the deubiquitinase USP7.
In a study by Steger et al. (2021), DIA-NN was used to quantify changes in the ubiquitinome of HCT116 cells upon treatment with USP7 inhibitors. This allowed for the identification of direct and indirect targets of USP7 and provided insights into its role in cellular signaling.
The analysis revealed that while ubiquitination of hundreds of proteins increased within minutes of USP7 inhibition, only a small fraction were subsequently degraded.[5] This demonstrates the power of DIA-NN to dissect the functional consequences of changes in post-translational modifications within signaling networks.[5]
Conclusion
DIA-NN has established itself as a leading software solution for the analysis of DIA proteomics data. Its combination of a user-friendly interface, high-speed processing, and a sophisticated deep learning-based engine for data analysis has empowered researchers to extract more comprehensive and accurate quantitative information from their experiments. The ability to perform both library-based and library-free analysis provides flexibility for various experimental designs. As demonstrated by its performance on benchmark datasets and its successful application in complex biological studies, DIA-NN is a vital tool for scientists and drug development professionals seeking to leverage the power of DIA-MS for deep and reproducible proteome quantification.
References
- 1. GitHub - vdemichev/DiaNN: DIA-NN - a universal automated software suite for DIA proteomics data analysis. [github.com]
- 2. scispace.com [scispace.com]
- 3. DIA-NN: Neural networks and interference correction enable deep proteome coverage in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DIA-NN: neural networks and interference correction enable deep proteome coverage in high throughput | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Processing Thermo RAW Files with DIA-NN
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing DIA-NN, a powerful software suite, for the analysis of data-independent acquisition (DIA) proteomics data generated on Thermo Fisher Scientific mass spectrometers. These guidelines are intended to enable robust and reproducible quantification of proteins from complex biological samples.
Introduction
Data-Independent Acquisition (DIA) mass spectrometry has become a leading technique for large-scale quantitative proteomics, offering high data completeness and reproducibility.[1][2] DIA-NN is a popular software that leverages deep neural networks and advanced algorithms to process DIA data with high sensitivity and accuracy.[3][4] It can directly process Thermo RAW files, streamlining the data analysis workflow.[3][5] This document outlines the necessary steps, from experimental design to data processing and analysis, for a successful DIA experiment using Thermo instruments and DIA-NN.
Experimental Protocol: DIA Proteomics with a Thermo Orbitrap Mass Spectrometer
This protocol describes a general workflow for preparing a sample and acquiring DIA data on a Thermo Orbitrap platform, such as the Orbitrap Exploris™ 480 or Orbitrap™ Ascend™ Tribrid™ mass spectrometer.[6][7][8]
1. Sample Preparation:
-
Protein Extraction and Digestion:
-
Lyse cells or tissues using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard protein assay (e.g., BCA).
-
Perform reduction of disulfide bonds with dithiothreitol (B142953) (DTT) and alkylation of cysteine residues with iodoacetamide (B48618) (IAA).
-
Digest proteins into peptides using a sequence-specific protease, most commonly trypsin, overnight at 37°C.[9]
-
Acidify the peptide solution with formic acid to stop the digestion.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants.[9]
-
Dry the purified peptides in a vacuum concentrator and reconstitute in a solution suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).[9]
-
2. LC-MS/MS Data Acquisition (Thermo Orbitrap):
-
Liquid Chromatography (LC):
-
Use a nano-flow or micro-flow UHPLC system, such as the Thermo Scientific™ Vanquish™ Neo UHPLC system, coupled to the mass spectrometer.[8][9]
-
Employ a reversed-phase column (e.g., a 50 cm µPAC™ Neo HPLC column) for peptide separation.[8][9]
-
Set up a linear gradient of increasing acetonitrile (B52724) concentration (e.g., from 3% to 40% over a 60-minute gradient) to elute the peptides.[9]
-
-
Mass Spectrometry (MS):
-
Set the mass spectrometer to acquire in DIA mode.
-
Define the MS1 scan parameters:
-
Resolution: 120,000
-
AGC Target: 3e6
-
Maximum Injection Time: Auto
-
Scan Range: 350-1200 m/z
-
-
Define the DIA scan parameters:
-
Isolation Windows: Use a series of overlapping or non-overlapping isolation windows covering the desired m/z range (e.g., 400-1000 m/z). The number and width of windows can be optimized based on the instrument and experiment.[2]
-
MS2 Resolution: 30,000
-
AGC Target: 1e6
-
Maximum Injection Time: Auto
-
Collision Energy: Normalized HCD at a fixed value (e.g., 27%) or stepped collision energy.
-
-
Computational Protocol: DIA-NN Data Processing
DIA-NN can process Thermo RAW files directly or after conversion to the open mzML format. The direct processing approach is generally recommended for its simplicity.
Prerequisites:
-
DIA-NN Software: Download the latest version of DIA-NN.
-
Thermo MS File Reader: For direct processing of RAW files, ensure that the appropriate Thermo MS File Reader is installed on the system. This is often included with Thermo Fisher Scientific software installations or can be downloaded separately.[10]
-
FASTA File: A FASTA file containing the protein sequences of the organism under investigation is required for library-free analysis or for annotating a spectral library.[11]
Protocol Steps:
-
Launch the DIA-NN GUI.
-
Add RAW Files: Click "Add RAW" and select the Thermo RAW files from your experiment.
-
Specify a FASTA File: Click "Add FASTA" and select the appropriate protein sequence database.
-
Set Output File Name: Define a name for the main output report file.
-
Configure DIA-NN Parameters:
-
Mass Accuracy: For Thermo Orbitrap data, typical values are 10 ppm for MS2 and 5 ppm for MS1.[9][11] DIA-NN can also automatically determine the optimal mass accuracies.[5]
-
Scan Window: Set the m/z range for precursor ions (e.g., 300-1800).
-
Library Generation:
-
Library-Free: This is the default and recommended mode for most users. DIA-NN will generate an in-silico spectral library from the provided FASTA file.[3][12]
-
Spectral Library: If you have a pre-existing experimental spectral library (e.g., from DDA experiments), you can provide it by clicking "Spectral Library".
-
-
Quantification Strategy: Select "Robust LC (High Accuracy)" for improved quantification.
-
Protein Inference: Ensure "Protein Inference" is enabled.
-
-
Run Analysis: Click "Run" to start the analysis.
Data Presentation
The primary output of DIA-NN is a report file (e.g., report.tsv) that contains detailed information about identified precursors and their corresponding protein groups. For easier interpretation, DIA-NN also generates matrix files.
-
pg_matrix.tsv: This file contains the protein group quantities, with proteins in rows and samples in columns. This matrix is suitable for downstream statistical analysis.
-
pr_matrix.tsv: This file provides precursor-level quantification.
Table 1: Example of Protein Group Quantification Data from pg_matrix.tsv
| Protein.Group | Protein.Names | Gene.Names | Control_1 | Control_2 | Control_3 | Treated_1 | Treated_2 | Treated_3 |
| P02768 | ALB | ALB | 1.23E+10 | 1.25E+10 | 1.21E+10 | 1.18E+10 | 1.20E+10 | 1.19E+10 |
| P01023 | A2M | A2M | 8.76E+08 | 8.91E+08 | 8.65E+08 | 1.54E+09 | 1.58E+09 | 1.55E+09 |
| Q9Y6K5 | ANXA1 | ANXA1 | 3.45E+07 | 3.51E+07 | 3.40E+07 | 7.89E+07 | 7.95E+07 | 7.81E+07 |
| ... | ... | ... | ... | ... | ... | ... | ... | ... |
Visualizations
Experimental Workflow Diagram
References
- 1. What Is a DIA-NN Library-Free Search in a Data-Independent Acquisition (DIA) Proteomics Workflow on ZenoTOF 7600 System? [sciex.com]
- 2. biognosys.com [biognosys.com]
- 3. DIA-NN: Neural networks and interference correction enable deep proteome coverage in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. protocols.io [protocols.io]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. Analyzing DIA data | FragPipe [fragpipe.nesvilab.org]
- 11. GitHub - vdemichev/DiaNN: DIA-NN - a universal automated software suite for DIA proteomics data analysis. [github.com]
- 12. Data-independent acquisition (DIA) quantification - quantms 1.6.0 documentation [docs.quantms.org]
DIA-NN Tutorial for Beginners in Proteomics Data Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Data-Independent Acquisition (DIA) has emerged as a powerful mass spectrometry technique for reproducible and comprehensive proteomics analysis. DIA-NN is a user-friendly and highly efficient software suite that utilizes deep neural networks to process DIA proteomics data, enabling deep proteome coverage with high quantitative accuracy.[1][2] This document provides a detailed tutorial for beginners on utilizing DIA-NN for proteomics data analysis, covering experimental design considerations, step-by-step software protocols, and data interpretation.
Key Principles of DIA-NN
DIA-NN is built on several key principles that make it a robust tool for proteomics research:
-
Reliability: Achieved through stringent statistical control.[3]
-
Robustness: Flexible data modeling and automatic parameter selection allow for the analysis of a wide range of experimental setups.[3]
-
Ease of Use: A high degree of automation allows an analysis to be configured with just a few clicks, requiring minimal bioinformatics expertise.[3][4]
-
Speed and Scalability: Capable of processing up to 1000 mass spectrometry runs per hour.[3]
Experimental Design and Data Acquisition
While DIA-NN is a powerful data analysis tool, the quality of the final results is fundamentally dependent on proper experimental design and high-quality data acquisition. Key considerations include:
-
Sample Preparation: Consistent and clean sample preparation is crucial to minimize variability.
-
Chromatography: Stable and reproducible liquid chromatography (LC) performance is essential for accurate quantification.
-
Mass Spectrometry: Instrument calibration and optimized DIA acquisition methods are critical for high-quality data.
Protocol 1: Library-Free DIA-NN Analysis
The library-free approach is the most straightforward method for beginners, as it does not require a pre-existing spectral library.[5] DIA-NN generates a predicted spectral library directly from a FASTA file.[5]
Methodology
-
Installation:
-
Download the latest version of DIA-NN from the official GitHub repository.
-
For Windows, run the .msi installer.
-
For Linux, unpack the .zip file. Note that the Linux version is command-line only.[4]
-
Ensure that any necessary dependencies, such as the .NET SDK, are installed as per the instructions on the GitHub page.[4]
-
-
Software Setup and Execution (GUI):
-
Launch the DIA-NN application.
-
Input Data:
-
Sequence Database:
-
Click "Add FASTA" and select a FASTA file containing the protein sequences of the organism under investigation.[4]
-
-
Library Generation:
-
In the "Precursor ion generation" pane, ensure "Mode" is set to "Prediction from FASTA".[4]
-
-
Output:
-
Specify the output file path and a base name for the output files in the "Output" pane.[4]
-
-
Run Analysis:
-
Click "Run" to start the analysis. DIA-NN will first generate a predicted spectral library and then analyze the raw files against it.
-
-
Expected Output Files
DIA-NN generates several output files. For beginners, the most important are:
| File Name Suffix | Description |
| _report.tsv or _report.parquet | The main output file containing detailed information on precursors, protein groups, and their quantities.[4] |
| _pg_matrix.tsv | A wide-format matrix of protein group quantities, suitable for direct import into statistical software.[4] |
| _unique_genes_matrix.tsv | A wide-format matrix of gene-level quantities.[4] |
| _stats.tsv | Contains various quality control metrics for each run.[4] |
Protocol 2: Spectral Library-Based DIA-NN Analysis
Using an empirical spectral library, either generated from Data-Dependent Acquisition (DDA) experiments or from a previous DIA-NN run, can improve identification and quantification.[6]
Methodology
-
Spectral Library Generation (from DIA data):
-
Follow the steps in Protocol 1 for a subset of your DIA runs.
-
DIA-NN will automatically generate an empirical spectral library (.predicted.speclib or .parquet format) from these runs.[4]
-
-
Software Setup and Execution (GUI):
-
Launch the DIA-NN application.
-
Input Data:
-
Click "Raw" and select all your raw data files.
-
-
Spectral Library:
-
Click "Spectral library" and select the library file generated in the previous step or a pre-existing library.
-
Set the "Mode" in the "Precursor ion generation" pane to "Library search / Off".[4]
-
-
Sequence Database:
-
Click "Add FASTA" and select the same FASTA file used for library generation.
-
-
Output:
-
Specify the output file path and base name.
-
-
Run Analysis:
-
Click "Run".
-
-
Data Presentation and Interpretation
The primary output for quantitative analysis is the pg_matrix.tsv file, which contains the normalized protein group quantities (using the MaxLFQ algorithm) for each sample.
Example Quantitative Data Table
Below is a truncated example of a pg_matrix.tsv file, showing the relative abundance of proteins across different samples.
| Protein.Group | Sample_1 | Sample_2 | Sample_3 | Sample_4 |
| P02768 | 1.23E+08 | 1.31E+08 | 1.19E+08 | 1.25E+08 |
| P01023 | 5.43E+07 | 5.88E+07 | 5.21E+07 | 5.67E+07 |
| Q9H2S1 | 2.11E+06 | 2.25E+06 | 2.05E+06 | 2.18E+06 |
| P60709 | 8.97E+07 | 9.54E+07 | 8.76E+07 | 9.21E+07 |
This table can be directly used for downstream statistical analysis to identify differentially expressed proteins between experimental conditions.
Mandatory Visualization
DIA-NN Experimental Workflow
The following diagram illustrates the general workflow for a library-free DIA-NN analysis.
Signaling Pathway Example: EGFR Signaling
Proteomics data generated with DIA-NN can be used to quantify changes in protein abundance within signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and is often studied in cancer research.[1][7][8]
The diagram below outlines a simplified representation of the EGFR signaling cascade, highlighting key proteins that can be quantified using DIA-NN.
By comparing the quantitative protein matrix from different experimental conditions (e.g., with and without EGF stimulation), researchers can identify which proteins in this pathway are up- or down-regulated, providing insights into the cellular response.
References
- 1. nautilus.bio [nautilus.bio]
- 2. DIA-NN: Neural networks and interference correction enable deep proteome coverage in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GitHub - vdemichev/DiaNN: DIA-NN - a universal automated software suite for DIA proteomics data analysis. [github.com]
- 5. What Is a DIA-NN Library-Free Search in a Data-Independent Acquisition (DIA) Proteomics Workflow on ZenoTOF 7600 System? [sciex.com]
- 6. Building spectral libraries from narrow window data independent acquisition mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGF/EGFR Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 8. Multimodal omics analysis of the EGFR signaling pathway in non-small cell lung cancer and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step guide for setting up a DIA-NN analysis
Application Notes & Protocols
Topic: Step-by-Step Guide for Setting up a DIA-NN Analysis Audience: Researchers, scientists, and drug development professionals.
Abstract
Data-Independent Acquisition (DIA) mass spectrometry is a powerful technique for reproducible and comprehensive proteomic profiling. DIA-NN is an automated software suite that utilizes deep neural networks and advanced algorithms to process DIA proteomics data, enabling deep proteome coverage with high quantitative accuracy.[1][2] This document provides a detailed, step-by-step guide for setting up and performing a DIA-NN analysis, covering software installation, two primary analysis workflows (library-free and empirical library-based), and interpretation of the output data.
Prerequisites and Installation
Before beginning a DIA-NN analysis, ensure the following software and files are prepared.
Software Installation
For Windows:
-
Download the DIA-NN installer (.msi file) from the official --INVALID-LINK--.[3]
-
Run the installer. It is recommended to use the default installation folder.[3]
-
Install the required dependencies:
For Linux (Command-Line Only):
-
Download and unpack the Linux .zip file from the GitHub repository.[3]
-
Ensure your system has the necessary standard libraries.[3]
Vendor-Specific File Support:
-
To process .wiff files (SCIEX) or other vendor formats directly, ProteoWizard must be installed.[3][5]
-
After installing ProteoWizard, copy all .dll files containing 'Clearcore' or 'Sciex' in their names from the ProteoWizard installation directory to the DIA-NN installation directory.[3][5]
Required Input Files
-
Raw Mass Spectrometry Data: DIA data files in formats such as .raw (Thermo), .d (Bruker), .wiff (Sciex), or the open .mzML format.[3]
-
Protein Sequence Database (FASTA): A FASTA file containing the protein sequences of the organism(s) being studied.[3] For library-free analysis, this file should not contain decoy sequences, as DIA-NN will generate them internally.[6] A database with one protein per gene is often recommended.[7]
-
(Optional) Spectral Library: If not using the library-free approach, a pre-existing spectral library is required. DIA-NN supports various formats, including .tsv, .csv, .sptxt, and .msp.[8]
DIA-NN Analysis Workflows
DIA-NN offers two primary workflows for data analysis: a "library-free" approach that predicts a library from a FASTA file, and a traditional approach that uses an empirically generated spectral library.[1][3]
Diagram: DIA-NN Analysis Workflows
References
- 1. DIA-NN: Neural networks and interference correction enable deep proteome coverage in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 3. GitHub - vdemichev/DiaNN: DIA-NN - a universal automated software suite for DIA proteomics data analysis. [github.com]
- 4. DIA-NN exited during data processing · Issue #1615 · vdemichev/DiaNN · GitHub [github.com]
- 5. How To Install the DIA-NN Software 1.8.1 To Process SCIEX WIFF Files? [sciex.com]
- 6. nf-co.re [nf-co.re]
- 7. youtube.com [youtube.com]
- 8. Data-independent acquisition (DIA) quantification - quantms 1.6.0 documentation [docs.quantms.org]
Application Note: Generating a Spectral Library for DIA-NN In Silico
Audience: Researchers, scientists, and drug development professionals.
Introduction Data-Independent Acquisition (DIA) mass spectrometry is a powerful technique for reproducible and comprehensive quantitative proteomics. A key component of many DIA analysis workflows is the spectral library, which provides reference information on peptide fragmentation patterns and retention times to enable accurate peptide identification and quantification. Traditionally, these libraries are generated empirically from data-dependent acquisition (DDA) experiments, a process that can be time-consuming.
An alternative and increasingly popular approach is the in silico generation of spectral libraries directly from protein sequence databases (FASTA files).[1] This method leverages deep learning models to predict tandem mass spectra (MS/MS) and indexed retention times (iRT) for all theoretically possible peptides from a given proteome.[2] The DIA-NN software suite has a built-in, highly efficient workflow for creating predicted spectral libraries, obviating the need for project-specific DDA runs and enabling a "library-free" analysis approach.[3][4] This application note provides a detailed protocol for generating and using in silico spectral libraries within DIA-NN.
Principle of Operation
The in silico library generation process in DIA-NN is a streamlined workflow that begins with a protein sequence database.[3] The software performs a theoretical digest of the proteins into peptides based on user-defined enzyme specificity and other parameters. For each resulting peptide, deep learning models predict the fragmentation spectrum (fragment ion m/z values and their relative intensities) and a normalized retention time.[5] This collection of predicted information is compiled into a compact binary spectral library file (.predicted.speclib) optimized for use within the DIA-NN analysis environment.[6]
Experimental Workflow
The overall process involves generating the predicted spectral library from a FASTA file and then using this library to analyze one or more DIA raw files.
Caption: Workflow for in silico library generation and DIA data analysis using DIA-NN.
Protocols
Protocol 1: In Silico Library Generation via DIA-NN GUI
This protocol describes the generation of a predicted spectral library using the graphical user interface of DIA-NN.
-
Launch DIA-NN: Open the DIA-NN application.
-
Add FASTA Database: In the "Input" pane, click "Add FASTA" and select the protein sequence database file for your organism of interest. UniProt format is fully supported.[6]
-
Set Precursor Ion Generation Mode: In the "Precursor ion generation" pane, set the "Mode" to "Prediction from FASTA".[6]
-
Specify Output Library: (Optional) In the "Output" pane, you can edit the "Predicted library" field to customize the output file name. The library will be saved with a .predicted.speclib extension.[6]
-
Configure Digestion and Prediction Parameters:
-
Click the "Settings" button to open the parameter configuration window.
-
Navigate to the "FASTA" tab. Here you can specify the enzyme (e.g., Trypsin/P), number of missed cleavages, and the peptide length range (e.g., 7-35 amino acids).
-
In the "Precursor" tab, define the precursor charge range (e.g., 2-4) and the m/z range.
-
In the "Fragments" tab, set the fragment m/z range.
-
-
Run Library Generation: Click the "Run" button on the main interface. DIA-NN will perform the in silico digest and predict the spectra and retention times, saving the result as a .predicted.speclib file.
Protocol 2: In Silico Library Generation via Command Line
For automated and high-throughput workflows, the command-line interface is recommended.
-
Open Terminal/Command Prompt: Navigate to the directory containing the DIA-NN executable (diann.exe on Windows or diann-linux on Linux).
-
Construct the Command: Create a command with the necessary arguments. The core arguments for library generation are --predictor, --gen-spec-lib, --fasta, and --out-lib.
-
Example Command:
-
Execute: Run the command. The process will log its progress to the console and generate the .predicted.speclib file upon completion.
Protocol 3: Using the In Silico Library for DIA Analysis
Once the predicted library is generated, it can be used to analyze DIA raw files.
-
Launch DIA-NN: Open the DIA-NN application.
-
Add Raw Data: In the "Input" pane, click "Raw" and select the DIA data files you wish to analyze.
-
Add Spectral Library: In the "Input" pane, click "Add Library" and select the .predicted.speclib file you generated.
-
Add FASTA Database: Click "Add FASTA" and select the same FASTA file used for library generation. This is required for protein inference.[6]
-
Set Analysis Mode: In the "Precursor ion generation" pane, ensure the "Mode" is set to "Library search / Off".[6]
-
Run Analysis: Click "Run" to start the analysis of your DIA files against the predicted spectral library.
Quantitative Data and Parameters
The parameters used for in silico digestion and prediction significantly influence the final spectral library. The table below summarizes key command-line parameters in DIA-NN for this process.
| Parameter | Description | Typical Value |
| --fasta | Specifies the input protein FASTA database.[7] | e.g., human_uniprot.fasta |
| --predictor | Activates deep learning-based prediction of spectra, RTs, and IMs.[8] | N/A (flag) |
| --gen-spec-lib | Instructs DIA-NN to generate a spectral library.[7] | N/A (flag) |
| --out-lib | Defines the output path for the generated library.[7] | e.g., my_library.predicted.speclib |
| --min-pep-len | Sets the minimum peptide length for in silico digestion.[7] | 7 |
| --max-pep-len | Sets the maximum peptide length for in silico digestion.[7] | 35 |
| --missed-cleavages | Maximum number of allowed missed enzymatic cleavages. | 1 |
| --min-pr-charge | Minimum precursor charge state to consider. | 2 |
| --max-pr-charge | Maximum precursor charge state to consider. | 4 |
| --min-pr-mz | Minimum precursor m/z.[7] | 300 |
| --max-pr-mz | Maximum precursor m/z.[7] | 1800 |
| --min-fr-mz | Minimum fragment m/z.[7] | 200 |
| --max-fr-mz | Maximum fragment m/z.[7] | 2000 |
Comparison of Spectral Library Generation Strategies
In silico and empirical DDA-based libraries offer distinct advantages and are suited for different experimental goals.
| Feature | In Silico Predicted Library (via DIA-NN) | Empirical DDA-based Library |
| Input Requirement | Protein FASTA database[1] | DDA mass spectrometry raw files[9] |
| Time Investment | Fast (minutes to hours depending on FASTA size)[4] | Significant (requires instrument time for DDA runs and data processing)[2] |
| Comprehensiveness | High; includes all theoretical peptides within specified parameters. | Limited to peptides identified in the DDA runs; may miss low-abundance precursors.[2] |
| Instrument Specificity | Models are generally applicable but can be fine-tuned with experiment-specific DIA data.[10] | Highly specific to the instrument and conditions used for DDA acquisition. |
| PTM Support | Primarily models unmodified peptides; some common modifications can be included. | Can include any post-translational modification identified in the DDA search.[9] |
| Advantage | Speed, cost-effectiveness, and proteome-wide coverage without acquisition bias.[4][11] | High confidence for included peptides as they were empirically observed; ideal for targeted studies. |
Conclusion
The generation of spectral libraries in silico using DIA-NN provides a rapid, robust, and comprehensive alternative to traditional DDA-based methods. This approach streamlines the DIA workflow by removing the need for separate DDA acquisitions, reducing instrument time and simplifying experimental design. The deep learning-powered prediction engine in DIA-NN produces high-quality libraries that enable deep proteome coverage and accurate quantification, making it an invaluable tool for researchers in discovery proteomics and drug development.
References
- 1. What Is a DIA-NN Library-Free Search in a Data-Independent Acquisition (DIA) Proteomics Workflow on ZenoTOF 7600 System? [sciex.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. DIA-NN: Neural networks and interference correction enable deep proteome coverage in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. researchgate.net [researchgate.net]
- 6. GitHub - vdemichev/DiaNN: DIA-NN - a universal automated software suite for DIA proteomics data analysis. [github.com]
- 7. DIA-NN 使用命令说明 - Omics - Hunter [evvail.com]
- 8. Spectral library tuning · Issue #1499 · vdemichev/DiaNN · GitHub [github.com]
- 9. Generating high quality spectral libraries for DIA-MS [matrixscience.com]
- 10. Carafe enables high quality in silico spectral library generation for data-independent acquisition proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Building spectral libraries from narrow window data independent acquisition mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DIA-NN in High-Complexity Data Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing DIA-NN, a powerful software suite, for the analysis of high-complexity data-independent acquisition (DIA) proteomics data. These guidelines are intended for researchers, scientists, and drug development professionals aiming to achieve deep and confident proteome coverage in complex samples such as plasma, tissues, and cell lysates.
Introduction to DIA-NN for High-Complexity Samples
Data-Independent Acquisition (DIA) mass spectrometry has become a cornerstone for reproducible and comprehensive proteomics. However, the analysis of high-complexity samples presents significant challenges due to signal interference and the sheer number of co-eluting precursors.[1][2] DIA-NN addresses these challenges through the use of deep neural networks and advanced quantification strategies to distinguish real signals from noise, enabling deep proteome coverage even with short chromatographic gradients.[1][3][4] This makes it particularly well-suited for high-throughput applications in clinical research and drug development.[3]
The DIA-NN workflow is fully automated, starting from raw data processing to protein quantification, and can be operated through both a graphical user interface and a command-line tool for integration into automated pipelines.[1][5] It supports both spectral library-based and library-free analysis, offering flexibility for various experimental designs.[5][6]
Core Principles of DIA-NN
DIA-NN's superior performance in analyzing complex DIA data stems from several key algorithmic innovations:
-
Deep Neural Networks (DNNs): At the core of DIA-NN are deep neural networks trained to score precursor-fragment associations, effectively separating true signals from chemical noise and interferences.[1][7]
-
Interference Correction: The software employs sophisticated algorithms to detect and subtract interferences from fragment ion chromatograms, leading to more accurate quantification.[8][9]
-
Automated Parameter Optimization: DIA-NN can automatically optimize key parameters based on the data, simplifying the setup for users.[5]
-
Library-Free and Spectral Library-Based Workflows: It can generate spectral libraries in silico from protein sequence databases or use empirically generated libraries from data-dependent acquisition (DDA) or other DIA experiments.[6][10]
-
Match Between Runs (MBR): This feature enhances data completeness by identifying precursors in runs where they were not initially detected with high confidence, based on their alignment with identified precursors in other runs.[11]
Recommended DIA-NN Parameters for High-Complexity Data
While DIA-NN's automatic parameter optimization is robust, fine-tuning certain settings can enhance performance for specific high-complexity applications. The following tables summarize recommended parameters for different scenarios.
Table 1: General Parameters for High-Complexity Samples
| Parameter | Recommendation | Rationale |
| Mass Accuracy (MS2) | Instrument-specific.[5] See Table 2. | Accurate mass tolerance is crucial for confident fragment matching. |
| Mass Accuracy (MS1) | Instrument-specific.[5] See Table 2. | Improves precursor identification and reduces false positives. |
| Scan Window | Automatic (default) or set based on peak width. | Defines the number of DIA cycles across an average peptide elution peak. Automatic is generally effective. |
| Protein Inference | Genes or Protein Names from FASTA.[12] | Aggregates peptide quantities to the gene or protein level for robust quantification. |
| Quantification Strategy | Robust LC (high precision) | Recommended for minimizing the impact of outliers and improving precision in complex matrices. |
| Match Between Runs (MBR) | Enabled | Significantly reduces missing values, which is common in high-complexity samples.[11] |
| Precursor FDR | 1% | A standard false discovery rate threshold for confident peptide identifications. |
Table 2: Instrument-Specific Mass Accuracy Settings
| Mass Spectrometer | Mass Accuracy (MS/MS) (ppm) | MS1 Accuracy (ppm) |
| timsTOF | 15.0 | 15.0 |
| Orbitrap Astral | 10.0 | 4.0 |
| TripleTOF 6600 / ZenoTOF | 20.0 | 12.0 |
Source: DIA-NN GitHub Documentation[5]
Experimental Protocols
Protocol 1: Library-Free Analysis of High-Complexity Samples
This protocol outlines a general workflow for the library-free analysis of high-complexity samples, such as human plasma or tissue lysates, using DIA-NN.
1. Sample Preparation:
- Perform protein extraction using a suitable lysis buffer (e.g., RIPA buffer for cell culture, urea-based buffer for tissues).
- Determine protein concentration using a compatible assay (e.g., BCA assay).
- Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
- Digest proteins with trypsin overnight at 37°C.
- Desalt the resulting peptides using C18 solid-phase extraction (SPE) cartridges.
- Lyophilize the peptides and resuspend in a buffer compatible with LC-MS/MS.
2. LC-MS/MS Data Acquisition (DIA):
- Use a nano-liquid chromatography system coupled to a high-resolution mass spectrometer.
- Employ a reversed-phase column with a suitable gradient for peptide separation (e.g., a 60-minute gradient for initial explorations, with shorter gradients possible for high-throughput studies).[1]
- Set up a DIA method with precursor isolation windows covering the desired m/z range (e.g., 400-1200 m/z). The number and width of the windows should be optimized for the instrument and gradient length to ensure sufficient data points across the peak.[2][13]
3. DIA-NN Data Analysis (Library-Free):
- Launch the DIA-NN software.
- Add the raw DIA files.
- Provide a FASTA file containing the protein sequences of the organism of interest. Ensure the FASTA file does not contain decoy sequences, as DIA-NN will generate them internally.[14]
- Set the recommended parameters as described in Tables 1 and 2.
- Enable "Deep learning" for spectral library generation.
- Start the analysis. DIA-NN will first generate an in silico spectral library from the FASTA file and then analyze the DIA runs.[6]
Protocol 2: Generating and Using a Project-Specific Spectral Library
For large-scale studies or when the highest accuracy is required, a project-specific spectral library generated from fractionated samples can improve identification and quantification.
1. Sample Preparation for Library Generation:
- Pool a representative subset of the study samples.
- Perform protein digestion as described in Protocol 1.
- Fractionate the peptide mixture using high-pH reversed-phase chromatography or other fractionation methods.
- Analyze each fraction using data-dependent acquisition (DDA) or DIA.
2. Spectral Library Generation in DIA-NN:
- Analyze the DDA or DIA files from the fractionated samples in DIA-NN.
- If using DDA data, a separate software (e.g., MaxQuant) can be used to generate a spectral library that is then imported into DIA-NN.
- If using DIA data, run DIA-NN in library generation mode on the fractionated runs.
- This will create an empirical spectral library (.tsv or .speclib file).
3. Main Experiment Analysis with the Spectral Library:
- Launch DIA-NN and add the raw DIA files from the main experiment.
- Instead of a FASTA file, provide the generated spectral library file.
- Set the appropriate parameters from Tables 1 and 2.
- Run the analysis.
Visualizations
DIA-NN Analysis Workflow
Caption: High-level overview of the DIA-NN data processing workflow.
Logical Relationship of Key DIA-NN Parameters
Caption: Logical flow of key parameter settings in a DIA-NN analysis.
Conclusion
DIA-NN is a robust and user-friendly software that significantly enhances the analysis of high-complexity DIA proteomics data. By leveraging deep learning and intelligent algorithms, it enables deep proteome coverage with high quantitative accuracy. The provided application notes, protocols, and recommended parameters offer a starting point for researchers to optimize their DIA-NN workflows for challenging samples, ultimately leading to more confident and comprehensive biological insights. For further details and troubleshooting, the official DIA-NN documentation on GitHub is an invaluable resource.[5]
References
- 1. DIA-NN: Neural networks and interference correction enable deep proteome coverage in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DIA-NN: neural networks and interference correction enable deep proteome coverage in high throughput | Springer Nature Experiments [experiments.springernature.com]
- 4. DIA-NN: Neural networks and interference correction enable deep proteome coverage in high throughput | Semantic Scholar [semanticscholar.org]
- 5. GitHub - vdemichev/DiaNN: DIA-NN - a universal automated software suite for DIA proteomics data analysis. [github.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. MBR selection · vdemichev/DiaNN · Discussion #1558 · GitHub [github.com]
- 12. Protein Inference type & Heuristics setting · vdemichev/DiaNN · Discussion #458 · GitHub [github.com]
- 13. Data-Driven Optimization of DIA Mass Spectrometry by DO-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nf-co.re [nf-co.re]
Application Notes and Protocols for DIA-NN in Single-Cell Proteomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing DIA-NN, a powerful software suite, for the analysis of single-cell proteomics (SCP) data acquired via data-independent acquisition (DIA) mass spectrometry. DIA-NN leverages deep neural networks and advanced algorithms to enhance peptide identification and quantification from the complex spectra generated by single-cell inputs, enabling deep and robust proteome coverage in high-throughput applications.[1][2][3]
Introduction to DIA-NN for Single-Cell Proteomics
Data-independent acquisition (DIA) has become a prominent method for single-cell proteomics by systematically fragmenting all peptides within predefined mass-to-charge (m/z) windows, ensuring high reproducibility.[1] DIA-NN is a highly automated and user-friendly software that excels in processing this complex DIA data.[4] Its key advantages for SCP include:
-
Enhanced Sensitivity: Deep learning models improve the scoring of elution peaks, allowing for the confident identification of low-abundance peptides typical in single cells.[1][5]
-
High Data Completeness: Advanced algorithms and strategies like match-between-runs (MBR) effectively minimize missing values across a cohort of single cells.[6][7]
-
Library-Free Capability: DIA-NN can generate spectral libraries in silico directly from a protein sequence database (FASTA file), simplifying the workflow.[1][5] However, using a sample-specific spectral library often improves speed and data completeness.[8]
-
Speed and Scalability: The software is optimized for processing large datasets, making it ideal for high-throughput single-cell experiments.[4][7]
Experimental and Computational Workflow
A successful single-cell proteomics experiment using DIA-NN involves a streamlined workflow from cell isolation to data analysis.
Protocol 1: Single-Cell Sample Preparation
This protocol is optimized to minimize sample loss, a critical factor in SCP.
-
Cell Isolation: Isolate single cells into 384-well plates using Fluorescence-Activated Cell Sorting (FACS) or a cell dispenser.
-
Lysis and Digestion:
-
Add lysis and digestion buffer directly to each well. A common approach is a "one-pot" method which avoids sample transfer steps.[9]
-
A typical buffer might contain heat-stable proteases like Trypsin and Lys-C in a solution that facilitates lysis and digestion (e.g., containing 10% acetonitrile).[9]
-
Incubate at 37°C for 12-16 hours to ensure complete protein digestion.[10]
-
-
Peptide Cleanup (Optional but Recommended): For SCP, cleanup is often integrated into the LC setup with a trap column to avoid sample loss associated with offline methods like SPE StageTips.[10]
Protocol 2: nanoLC-MS/MS Data Acquisition
-
LC System: Use a high-performance nano-liquid chromatography (nanoLC) system, such as a Dionex Ultimate 3000.[5]
-
Column: Employ a C18 analytical column suitable for low-flow rates.
-
Gradient: Use a chromatographic gradient optimized for single-cell loads. Short gradients (e.g., 5-30 minutes) are often used to increase throughput.[7][11]
-
Mass Spectrometer: Acquire data on a high-resolution mass spectrometer (e.g., Thermo Q Exactive series, Orbitrap Astral, or Bruker timsTOF series) in DIA mode.[5][6]
-
DIA Method: Define a DIA scheme with multiple precursor isolation windows covering the desired m/z range (e.g., 400-900 m/z).[12]
Protocol 3: DIA-NN Data Processing
DIA-NN can be run in two main modes: library-free or library-based. For SCP, generating a project-specific library from a small "bulk" sample (e.g., 10-100 cells) is recommended as it increases processing speed and data completeness.[8]
Step 1: Spectral Library Generation (Recommended)
-
Acquire DIA data from a "bulk" sample (e.g., 100 FACS-sorted cells) using the same LC-MS method as the single cells.[8]
-
In DIA-NN, add the raw file(s) from the bulk sample.
-
Provide a FASTA file for the relevant organism.[6]
-
Enable library-free search in DIA-NN to generate a spectral library from this data. Specify a name for the "Output library" file.[8]
Step 2: Analysis of Single-Cell Data
-
Open DIA-NN and add the raw DIA files for all single-cell samples.
-
Add the same FASTA file used for library generation.
-
If using a pre-generated library, add it in the "Spectral Library" field. Otherwise, proceed with a library-free search.
-
Configure the parameters as detailed in Table 1. For SCP, it is crucial to adjust settings for low sample amounts.[6]
-
Specify the "Main output" file name and location.[4]
-
Click "Run" to start the analysis.
Quantitative Data and Software Parameters
Table 1: Key DIA-NN Parameters for Single-Cell Proteomics Analysis
| Parameter | Recommended Setting | Rationale / Comment |
| Library Generation | Library-free or Library-based | A sample-specific library from 10-100 cells is often faster and more sensitive.[8] |
| Missed cleavages | 1 | Reduces search space and false positives for low-input samples.[6] |
| Peptide length range | 7-50 | Standard setting.[6] |
| Precursor charge range | 2-4 | Standard setting for tryptic peptides.[6] |
| Mass accuracy (MS2) | 15.0 ppm (timsTOF), 10.0 ppm (Astral) or 0 (auto-optimize) | Set based on instrument performance. Auto-optimization is a good default.[4] |
| MS1 accuracy | 15.0 ppm (timsTOF), 4.0 ppm (Astral) or 0 (auto-optimize) | Set based on instrument performance. Auto-optimization is a good default.[4] |
| Scan window | 5 (for single cells) | A specific setting for low-input analysis that adjusts the algorithm's expectation for elution peak width.[6] |
| Match between runs (MBR) | Enabled | Essential for reducing missing values across single cells by transferring identifications.[6] |
| Quantification strategy | Any LC (high precision) | Recommended for precursor quantification.[6] |
| FDR | 1% (precursor & protein) | Standard threshold for confident identifications.[6] |
DIA-ME: A Strategy for Deeper Coverage
The "matching enhancer" (DIA-ME) strategy can dramatically improve proteome coverage from single cells.[6] This involves co-processing the low-input single-cell files with a higher-input "enhancer" sample (e.g., 1-10 ng of cell lysate or a 10-cell sample) in the same DIA-NN analysis with MBR enabled.[6] DIA-NN uses the features confidently identified in the enhancer sample to guide the extraction of the same features from the single-cell runs, significantly boosting identifications while maintaining a low false discovery rate.[6]
Table 2: Example DIA-NN Quantitative Output (Main Report File)
The primary output is a report file (e.g., report.tsv or report.parquet) containing detailed precursor-level information.[4] DIA-NN also generates user-friendly matrix files for protein groups (.pg_matrix.tsv) and genes (.unique_genes_matrix.tsv).[4]
| File.Name | Protein.Group | Genes | Precursor.Id | Precursor.Normalised | PG.MaxLFQ |
| Single_Cell_Run1 | P02768;... | ALB;... | _AADDTWEPFASGK_2 | 2450.7 | 18950.4 |
| Single_Cell_Run1 | Q9Y6R4 | TFRC | _VNVSDGNAVIWNYANK_3 | 1205.1 | 9875.2 |
| Single_Cell_Run2 | P02768;... | ALB;... | _AADDTWEPFASGK_2 | 3102.3 | 21044.8 |
| Single_Cell_Run2 | Q9Y6R4 | TFRC | _VNVSDGNAVIWNYANK_3 | 998.6 | 8540.1 |
-
Precursor.Normalised: Normalised precursor quantity.
-
PG.MaxLFQ: MaxLFQ-calculated protein group quantity, suitable for downstream statistical analysis.[13]
Table 3: Typical Performance Metrics in Single-Cell DIA Proteomics
The number of identified proteins can vary significantly based on the cell type, LC gradient length, and mass spectrometer sensitivity.
| Sample Type | LC Gradient | Analysis Strategy | Avg. Protein Groups Identified | Median CV (%) | Reference |
| 1 ng HeLa peptides | 15 min | DIA-NN (MBR) | ~3,300 | - | [6] |
| 1 ng HeLa peptides | 15 min | DIA-NN (DIA-ME, 10x) | ~4,650 | - | [6] |
| 200 pg U-2 OS cells | - | DIA-NN (DIA-ME) | >3,000 | - | [6] |
| Single HeLa Cells | 40 SPD* | DIA-NN | ~4,380 | - | [12] |
| Mixed Proteomes | - | DIA-NN | - | 4.9 - 11.8 | [14] |
*SPD = Samples Per Day, referring to a high-throughput LC method.
Downstream Data Handling
The output from DIA-NN is ready for downstream analysis.[15]
-
R Packages: The diann R package can be used to process the main report file. The scp package is specifically designed for handling and analyzing single-cell proteomics data structures.[16]
-
GUI Tools: DIAgui is a user-friendly R Shiny application that processes DIA-NN output, performs MaxLFQ quantification, and provides visualization tools.[15]
-
Skyline: The output from DIA-NN can be imported into Skyline for manual inspection of peak quality and fragment chromatograms, adding an extra layer of validation.[17]
References
- 1. DIA-NN: Neural networks and interference correction enable deep proteome coverage in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. GitHub - vdemichev/DiaNN: DIA-NN - a universal automated software suite for DIA proteomics data analysis. [github.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced feature matching in single-cell proteomics characterizes IFN-γ response and co-existence of cell states - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Sample Preparation Methods for Targeted Single-Cell Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing Sample Preparation for DIA Proteomics - Creative Proteomics [creative-proteomics.com]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Read DIA-NN output as a QFeatures objects for single-cell proteomics data — readSCPfromDIANN • SCP.replication [uclouvain-cbio.github.io]
- 17. News in Proteomics Research: VISUALIZE DIA-NN results in Skyline! 2023 MVP level tutorial by Brett Phinney! [proteomicsnews.blogspot.com]
Application Notes and Protocols for Post-Translational Modification (PTM) Analysis Using DIA-NN
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data-Independent Acquisition (DIA) mass spectrometry, coupled with advanced data analysis software like DIA-NN, has emerged as a powerful strategy for the deep and reproducible quantification of post-translational modifications (PTMs).[1][2][3] This approach overcomes many limitations of traditional Data-Dependent Acquisition (DDA), offering superior data completeness and quantitative accuracy, which are critical for studying dynamic cellular processes regulated by PTMs such as phosphorylation, ubiquitination, and glycosylation.[4][5][6]
DIA-NN, a software suite that utilizes deep neural networks, has significantly enhanced the analysis of DIA data, enabling deep proteome and PTM coverage even with high-throughput applications.[7][8] Its capabilities include library-free analysis, confident PTM localization, and robust quantification, making it an invaluable tool for researchers in basic science and drug development.[9][10][11]
These application notes provide detailed protocols and quantitative insights for utilizing DIA-NN for PTM analysis, with a focus on phosphoproteomics and ubiquitinomics.
Key Advantages of DIA-NN for PTM Analysis
-
Enhanced Identification and Quantification: DIA-NN consistently identifies and quantifies a higher number of PTM peptides compared to DDA workflows.[10][12][13]
-
Improved Reproducibility and Data Completeness: The systematic nature of DIA acquisition minimizes missing values, leading to more consistent quantification across large sample cohorts.[2][5]
-
Confident PTM Site Localization: DIA-NN incorporates algorithms for confident PTM site localization, providing posterior error probabilities for accurate site assignment.[9][14]
-
Library-Free Capability: The software can generate in silico spectral libraries directly from protein sequence databases, streamlining the workflow and expanding proteome coverage.[7][9]
-
High-Throughput Analysis: DIA-NN is optimized for speed, allowing for the rapid processing of large datasets.[9]
Experimental Workflows and Protocols
A generalized workflow for PTM analysis using DIA-NN involves several key stages, from sample preparation to data analysis. The specific enrichment strategies will vary depending on the PTM of interest.
Protocol 1: Phosphopeptide Enrichment and Analysis
This protocol is adapted from established phosphoproteomics workflows and is suitable for analysis with DIA-NN.[4][6]
1. Cell Lysis and Protein Digestion:
- Lyse cells in a buffer containing phosphatase inhibitors (e.g., 8 M urea).
- Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
- Digest proteins with a sequence of Lys-C and trypsin.
2. Phosphopeptide Enrichment:
- Acidify the peptide solution with trifluoroacetic acid (TFA).
- Perform phosphopeptide enrichment using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[5]
3. LC-MS/MS Analysis (DIA Mode):
- Acquire data on a high-resolution mass spectrometer.
- Use a suitable LC gradient for optimal peptide separation (e.g., 75-120 minutes).
- Define DIA windows to cover the precursor mass range (e.g., 400-1200 m/z).
4. DIA-NN Data Analysis:
- Library Generation: Use DIA-NN's library-free mode with a FASTA database containing the relevant protein sequences.
- PTM Specification: In DIA-NN, specify phosphorylation (STY) as a variable modification.
- Data Processing: Run DIA-NN with default or optimized settings for PTM analysis. Key parameters include enabling "PTM localization" and using the "Proteoforms" scoring mode for peptidomics applications.[9]
- Output Filtering: Filter the DIA-NN output based on precursor q-value (e.g., < 0.01) and PTM site localization probability (e.g., PTM.Q.Value < 0.01).[14][15]
Protocol 2: Ubiquitin Remnant (K-GG) Peptide Enrichment and Analysis
This protocol is based on workflows for ubiquitinome profiling and has been shown to be highly effective with DIA-NN.[10][16]
1. Cell Lysis and Protein Digestion:
- Lyse cells in a denaturing buffer (e.g., SDC-based buffer) to ensure efficient protein extraction.[10]
- Reduce and alkylate proteins as described in Protocol 1.
- Digest with trypsin, which cleaves after lysine (B10760008) and arginine, leaving a di-glycine (GG) remnant on ubiquitinated lysines.
2. K-GG Peptide Enrichment:
- Use an antibody-based approach with antibodies specific for K-GG remnant-containing peptides for immunoaffinity purification.[10]
3. LC-MS/MS Analysis (DIA Mode):
- Follow the LC-MS/MS parameters as outlined in Protocol 1. Shorter gradients (e.g., 75 min) have been shown to provide excellent coverage for ubiquitinomics.[16]
4. DIA-NN Data Analysis:
- Library Generation: Employ DIA-NN's library-free mode.
- PTM Specification: DIA-NN has a built-in workflow for ubiquitination analysis that recognizes the remnant -GG adduct on lysines.[9]
- Data Processing: Run the analysis with deep learning-based spectra and retention time prediction enabled.[16]
- Output Interpretation: Utilize the main output report and the site-level report for quantitative information.[9] Filter results based on q-values for confident identifications.
Quantitative Data Presentation
The following tables summarize the performance of DIA-NN in PTM analysis as reported in various studies, highlighting its advantages over DDA-based methods.
Table 1: Comparison of DIA-NN and DDA for Ubiquitinome Analysis
| Metric | DIA-NN (Library-Free) | DDA (MaxQuant, MBR) | Reference |
| Avg. K-GG Peptides Quantified | 68,429 | 21,434 | [10] |
| Median CV (%) for K-GG Peptides | ~10% | Not specified | [10] |
| K-GG Peptides (High-Throughput, 15 min gradient) | > 20,000 | Not specified | [10] |
| K-GG Peptides (Low Input, 1mg protein) | ~70,000 | Not specified | [10] |
Data from HCT116 cells with a 75-minute gradient, unless otherwise specified.
Table 2: Performance of DIA-NN in Phosphoproteomics
| Software | Spectral Library | Identified Phosphosites | Reference |
| DIA-NN 1.8.2 beta 27 | FragPipe-generated | 19,730 | [14] |
| Spectronaut 18 | DDA-based | 25,006 | [14] |
| DIA-NN (older version) | Not specified | 12,754 | [14] |
Note: The performance of different software and library generation strategies can vary. Recent versions of DIA-NN have shown significant improvements in phosphosite identification.[14][15]
Signaling Pathway Visualization
The analysis of PTMs is crucial for understanding signaling pathways. For instance, the inhibition of deubiquitinating enzymes (DUBs) can lead to widespread changes in the ubiquitinome, impacting various cellular processes. The following diagram illustrates a simplified pathway of USP7 inhibition leading to downstream effects.
Conclusion
DIA-NN provides a robust, high-throughput, and accurate platform for the analysis of post-translational modifications. Its advanced algorithms for library-free searching and PTM localization, combined with the inherent advantages of DIA-MS, empower researchers to delve deeper into the complexities of cellular signaling and regulation. The protocols and data presented here serve as a guide for implementing DIA-NN in your PTM research, from experimental design to data interpretation, ultimately facilitating new discoveries in biology and medicine.
References
- 1. Data-independent acquisition proteomics methods for analyzing post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changing the proteomics shell towards the DIA-world - PROTrEIN [protrein.eu]
- 3. DIA/SWATH-Based Quantitative PTM Analysis - Creative Proteomics [creative-proteomics.com]
- 4. DeepPhospho accelerates DIA phosphoproteome profiling through in silico library generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DIA vs DDA in Phosphoproteomics: Which One Should You Use? - Creative Proteomics [creative-proteomics.com]
- 6. A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DIA-NN: Neural networks and interference correction enable deep proteome coverage in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 9. GitHub - vdemichev/DiaNN: DIA-NN - a universal automated software suite for DIA proteomics data analysis. [github.com]
- 10. Time-resolved in vivo ubiquitinome profiling by DIA-MS reveals USP7 targets on a proteome-wide scale - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. msproteomics sitereport: reporting DIA-MS phosphoproteomics experiments at site level with ease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clarification on PTM Filtering in DIA-NN Output · Issue #1764 · vdemichev/DiaNN · GitHub [github.com]
- 16. biorxiv.org [biorxiv.org]
Revolutionizing Proteomics: A Deep Dive into the DIA-NN Workflow for High-Throughput Protein Quantification
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The field of proteomics is undergoing a significant transformation, driven by advancements in mass spectrometry and computational analysis. Data-Independent Acquisition (DIA) has emerged as a powerful technique for quantifying thousands of proteins across numerous samples with high reproducibility and accuracy. At the forefront of DIA data analysis is DIA-NN, a cutting-edge software suite that leverages deep learning to dramatically improve peptide and protein identification and quantification from complex biological matrices. This document provides a detailed overview of the DIA-NN workflow, from sample preparation to data interpretation, offering comprehensive protocols and insights for its application in research and drug development.
The Power of Data-Independent Acquisition (DIA)
Unlike Data-Dependent Acquisition (DDA), which stochastically selects the most abundant precursor ions for fragmentation, DIA systematically fragments all ions within predefined mass-to-charge (m/z) windows.[1][2] This comprehensive and unbiased approach ensures that data is acquired for nearly all detectable precursors in a sample, significantly reducing the problem of missing values and enhancing quantitative precision across large cohorts.[3]
DIA-NN: A Paradigm Shift in DIA Data Analysis
-
Library-based DIA: This traditional approach relies on a spectral library, typically generated from DDA experiments of fractionated samples, to identify and quantify peptides in DIA runs.
-
Library-free DIA (directDIA): This innovative approach generates a predicted spectral library directly from protein sequence databases (FASTA files), eliminating the need for extensive DDA experiments and streamlining the workflow.[5]
Quantitative Performance of DIA-NN
Numerous benchmark studies have demonstrated the superior performance of DIA-NN compared to other DIA analysis software. It consistently identifies and quantifies more proteins and peptides with higher accuracy and precision.
| Performance Metric | DIA-NN | Other Software (e.g., Spectronaut, Skyline) | Reference |
| Protein Identifications | Consistently higher number of identified proteins | Lower number of identified proteins | [4] |
| Peptide Identifications | Significantly more peptides identified per run | Fewer peptides identified per run | [4] |
| Quantitative Accuracy | High | Variable | [4] |
| Quantitative Precision (CV) | Lower (better) | Higher (more variability) | [4] |
| Missing Values | Minimized due to the nature of DIA | Minimized, but can be higher depending on the software | [3] |
Experimental Protocols
I. Sample Preparation for DIA-MS
High-quality sample preparation is paramount for successful DIA-MS analysis. The following protocol provides a general framework for the preparation of cell or tissue samples.
1. Protein Extraction and Lysis
-
Objective: To efficiently lyse cells or tissues and solubilize proteins.
-
Materials:
-
Lysis Buffer: 8 M urea, 50 mM Tris-HCl pH 8.5, 1x protease inhibitor cocktail, 1x phosphatase inhibitor cocktail.
-
Bead beater or sonicator.
-
Centrifuge.
-
-
Protocol:
-
Wash cell pellets or pulverized tissue with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the sample.
-
Disrupt cells/tissue using a bead beater or sonicator on ice.
-
Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the solubilized proteins.
-
Determine protein concentration using a compatible protein assay (e.g., BCA assay).
-
2. Protein Reduction, Alkylation, and Digestion
-
Objective: To denature proteins, reduce and alkylate cysteine residues, and digest proteins into peptides using a protease.[6]
-
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate (50 mM)
-
-
Protocol:
-
Take a desired amount of protein (e.g., 100 µg) and adjust the volume with 50 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.
-
Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
3. Peptide Cleanup
-
Objective: To remove salts, detergents, and other contaminants that can interfere with mass spectrometry analysis.[7]
-
Materials:
-
Solid-Phase Extraction (SPE) C18 cartridges or tips.
-
Activation Solution: 100% acetonitrile (B52724) (ACN).
-
Wash Solution: 0.1% formic acid (FA) in water.
-
Elution Solution: 50% ACN, 0.1% FA in water.
-
-
Protocol:
-
Acidify the peptide digest by adding formic acid to a final concentration of 1%.
-
Activate the SPE C18 cartridge by passing the Activation Solution through it.
-
Equilibrate the cartridge with the Wash Solution.
-
Load the acidified peptide sample onto the cartridge.
-
Wash the cartridge with the Wash Solution to remove contaminants.
-
Elute the peptides with the Elution Solution.
-
Dry the eluted peptides in a vacuum centrifuge and store at -80°C until analysis.
-
II. DIA-NN Data Analysis Workflow
The following protocol outlines the general steps for analyzing DIA-MS data using the DIA-NN software. For detailed parameter settings, refer to the official DIA-NN documentation.[5]
1. Library-Free (directDIA) Analysis
-
Step 1: Open DIA-NN and Add Raw Files. Launch the DIA-NN graphical user interface (GUI) and add your raw mass spectrometry data files.
-
Step 2: Add a FASTA File. Provide a protein sequence database in FASTA format for the organism of interest.
-
Step 3: Specify Output Location. Define a directory where the analysis results will be saved.
-
Step 4: Configure Analysis Parameters.
-
Precursor m/z range: Set the appropriate mass range for precursor ions.
-
Fragment m/z range: Set the appropriate mass range for fragment ions.
-
Enzyme: Specify the protease used for digestion (e.g., Trypsin/P).
-
Modifications: Define any expected variable and fixed modifications.
-
Mass Accuracies: Set the mass tolerances for MS1 and MS2.
-
-
Step 5: Run the Analysis. Click the "Run" button to start the analysis. DIA-NN will first generate an in-silico predicted spectral library from the FASTA file and then use it to analyze the DIA data.
2. Library-Based Analysis
-
Step 1: Add Raw Files and Spectral Library. In the DIA-NN GUI, add your raw DIA files and a pre-existing spectral library file.
-
Step 2: Specify Output Location. Define the output directory.
-
Step 3: Configure Analysis Parameters. Adjust parameters as needed, similar to the library-free workflow.
-
Step 4: Run the Analysis. Initiate the analysis. DIA-NN will use the provided spectral library to identify and quantify peptides in your DIA runs.
Visualizing Workflows and Pathways
DIA-NN Experimental and Computational Workflow
Caption: DIA-NN workflow from sample to quantitative data.
mTOR Signaling Pathway
The mTOR (mechanistic Target of Rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism. Its dysregulation is implicated in various diseases, including cancer and metabolic disorders. Proteomics studies using the DIA-NN workflow are well-suited to investigate the complex protein dynamics within this pathway.
Caption: Simplified overview of the mTOR signaling pathway.
Conclusion
The DIA-NN workflow represents a significant advancement in quantitative proteomics, offering researchers and drug development professionals a powerful tool to explore the proteome with unprecedented depth and precision. By combining the comprehensive data acquisition of DIA-MS with the intelligent analysis capabilities of DIA-NN, it is now possible to robustly quantify thousands of proteins across large sample cohorts, paving the way for new discoveries in basic research and the development of novel therapeutics.
References
- 1. Regulation of the mTOR complex 1 pathway by nutrients, growth factors, and stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. biorxiv.org [biorxiv.org]
- 5. GitHub - vdemichev/DiaNN: DIA-NN - a universal automated software suite for DIA proteomics data analysis. [github.com]
- 6. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
Application Notes and Protocols: Integrating DIA-NN Results with Downstream Data Analysis Tools
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for seamlessly integrating the quantitative results from DIA-NN, a powerful software for Data-Independent Acquisition (DIA) proteomics, with various downstream data analysis tools. These guidelines are designed to help researchers, scientists, and drug development professionals effectively process, analyze, and visualize their proteomics data to extract meaningful biological insights.
Introduction to DIA-NN and Downstream Analysis
Data-Independent Acquisition (DIA) mass spectrometry has become a cornerstone of quantitative proteomics due to its high reproducibility and deep proteome coverage.[1][2] DIA-NN is a popular, open-source software that utilizes deep neural networks to process DIA data, delivering accurate and robust quantification of peptides and proteins.[2][3][4] However, the output from DIA-NN is just the beginning of the data analysis journey. To translate these quantitative results into biological discoveries, it is crucial to integrate them with downstream analysis tools for statistical analysis, visualization, and pathway interpretation.
This guide outlines workflows for integrating DIA-NN results with commonly used software platforms, including Skyline, Spectronaut, and various R packages, which are highly recommended for post-processing.[5]
Understanding DIA-NN Output Files
Before diving into downstream analysis, it is essential to understand the primary output files generated by DIA-NN. The main report file, typically named report.tsv or available in a more compact .parquet format, contains a wealth of information.[6] For most downstream analyses, you will primarily work with the protein group (PG) or precursor-level quantification matrices.
Table 1: Key DIA-NN Output Files and Their Descriptions
| File Name Suffix | Format | Description | Relevance for Downstream Analysis |
| .pg_matrix.tsv | Tab-separated values | A matrix of protein group quantities (MaxLFQ), with proteins in rows and samples in columns. This is often the primary input for statistical analysis.[7][8] | High |
| .pr_matrix.tsv | Tab-separated values | A matrix of precursor quantities, with precursors in rows and samples in columns.[9] | High, especially for detailed quantitative analysis and quality control. |
| report.tsv | Tab-separated values | The main, detailed report containing comprehensive information about precursors, peptides, proteins, and their respective quantities and quality scores for each run.[1][6] | High, used for filtering, normalization, and as input for various tools. |
| report.pdf | A summary report with various quality control plots. | Medium, useful for initial assessment of the DIA-NN run. |
General Pre-processing of DIA-NN Results
A critical step before downstream analysis is the pre-processing of the DIA-NN output. This typically involves filtering, normalization, and handling of missing values. While DIA-NN performs cross-run normalization by default, further processing is often recommended to enhance data quality.[10]
Experimental Protocol: Data Pre-processing in R
The diann R package is specifically designed for processing DIA-NN report files and is highly recommended.[11] The DIAgui R package provides a user-friendly Shiny application for those less familiar with command-line R.[1][12][13]
-
Installation of R packages:
-
Loading and Filtering Data: Load the report.tsv file and filter based on Q-value (FDR) at both the precursor and protein group levels. A common threshold is 1%.
-
Normalization: While DIA-NN applies a global normalization, sample-specific normalization methods like median normalization can further reduce systematic variance.
For more advanced normalization, the directLFQ package has shown high accuracy.[14]
-
Protein Quantification: DIA-NN provides MaxLFQ protein quantification.[15] The diann_maxlfq function can be used for custom protein quantification after filtering.
Downstream Analysis Workflows
Workflow 1: Statistical Analysis in R
R is a powerful environment for the statistical analysis of proteomics data. Packages like limma and MSstats are widely used for differential expression analysis.[16][17]
Experimental Protocol: Differential Expression Analysis with limma
-
Prepare the Data Matrix: Start with the normalized protein quantification matrix from the pre-processing step.
-
Create a Design Matrix: Define the experimental design, specifying which samples belong to which condition.
-
Fit the Linear Model: Fit a linear model for each protein.
-
Define Contrasts and Compute Statistics: Define the comparisons of interest and compute moderated t-statistics.
-
Extract and Visualize Results: Generate a table of differentially expressed proteins and create a volcano plot.
Table 2: Example Output of Differentially Expressed Proteins
| Protein.Group | logFC | P.Value | adj.P.Val |
| P12345 | 1.58 | 0.001 | 0.015 |
| Q67890 | -2.10 | 0.0005 | 0.008 |
| ... | ... | ... | ... |
Workflow 2: Visualization in Skyline
Skyline is a widely used, free tool for visualizing and analyzing DIA data.[18][19][20] It allows for the manual inspection of chromatograms and peak picking, which is invaluable for validating DIA-NN results.[20]
Experimental Protocol: Importing DIA-NN Results into Skyline
-
Generate Skyline-compatible output from DIA-NN: When running DIA-NN, ensure you have the option to generate a spectral library compatible with Skyline. This is often an option in the DIA-NN interface.[6]
-
Import DIA Peptide Search in Skyline:
-
Open Skyline.
-
Go to File > Import > Peptide Search.
-
In the wizard, for the spectral library, select the .speclib file generated by DIA-NN.[21]
-
Add your raw DIA files (.wiff, .raw, etc.).
-
Follow the prompts to build the library and import the data.
-
-
Visualize and Inspect Data: Once imported, you can browse the identified peptides and proteins, view their extracted ion chromatograms (XICs), and manually verify the peak integration.
Workflow 3: Integration with Other Commercial Software
-
Spectronaut™: While Spectronaut is a complete suite for DIA analysis, it is possible to compare its results with DIA-NN's output. Workflows for comparing different DIA software tools often involve exporting the final protein or peptide reports and using a common platform like R for statistical comparison.[2][4]
-
OneOmics Suite™: This cloud-based platform supports the import and visualization of DIA-NN results, allowing for statistical analysis and integration with other omics data.[22][23] The output from DIA-NN can be uploaded for further evaluation, including PCA plots and other visualizations.[23]
Visualization of Workflows and Pathways
Clear visualization of experimental and data analysis workflows is crucial for communication and reproducibility. Below are diagrams generated using Graphviz (DOT language) to illustrate the key processes described in these application notes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. biorxiv.org [biorxiv.org]
- 3. DIA-NN: Neural networks and interference correction enable deep proteome coverage in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Looking for suggestions on selecting software for downstream analysis. · vdemichev/DiaNN · Discussion #1182 · GitHub [github.com]
- 6. GitHub - vdemichev/DiaNN: DIA-NN - a universal automated software suite for DIA proteomics data analysis. [github.com]
- 7. reddit.com [reddit.com]
- 8. help.massdynamics.com [help.massdynamics.com]
- 9. Label-free quantification (LFQ) proteomic data analysis from DIA-NN output files [protocols.io]
- 10. biorxiv.org [biorxiv.org]
- 11. GitHub - vdemichev/diann-rpackage: Report processing and protein quantification for MS-based proteomics [github.com]
- 12. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 13. DIAgui: a Shiny application to process the output from DIA-NN - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced feature matching in single-cell proteomics characterizes IFN-γ response and co-existence of cell states - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. reddit.com [reddit.com]
- 17. nf-co.re [nf-co.re]
- 18. Workflow Overview — nf-skyline-dia-ms documentation [nf-skyline-dia-ms.readthedocs.io]
- 19. Webinar #26: DIA with FragPipe, DIA-NN and Skyline: /home/software/Skyline/events/2025 Webinars/Webinar 26 [skyline.ms]
- 20. News in Proteomics Research: VISUALIZE DIA-NN results in Skyline! 2023 MVP level tutorial by Brett Phinney! [proteomicsnews.blogspot.com]
- 21. m.youtube.com [m.youtube.com]
- 22. sciex.com [sciex.com]
- 23. sciex.com [sciex.com]
DIA-NN Command Line Tool: Application Notes and Protocols for Automated Data Processing
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing the DIA-NN command-line tool for automated, high-throughput processing of data-independent acquisition (DIA) proteomics data. DIA-NN is a powerful software suite that employs deep neural networks and novel algorithms to enhance the identification and quantification of peptides and proteins from complex samples.[1][2]
Introduction to DIA-NN
Data-Independent Acquisition (DIA) is a mass spectrometry technique that offers comprehensive and reproducible quantification of proteins across multiple samples.[1] DIA-NN is a software designed for the efficient analysis of DIA data, demonstrating strong performance, particularly with high-throughput applications using fast chromatographic methods.[2] The software is user-friendly, with a high degree of automation, and can be operated via a graphical user interface (GUI) or a more flexible command-line interface (CLI).[3] The CLI is particularly well-suited for integration into automated data processing pipelines.
The core workflow of DIA-NN involves the extraction of chromatograms for precursor and fragment ions, followed by peak scoring and interference correction, leveraging deep learning to distinguish true signals from noise.[2] It supports both library-based and library-free analysis approaches.[2]
Experimental Protocols
Sample Preparation for DIA-MS
Robust and reproducible sample preparation is critical for successful DIA analysis. The following is a general protocol for the preparation of cell lysates for proteomic analysis.
Materials:
-
Lysis Buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic Acid (FA)
-
C18 solid-phase extraction (SPE) cartridges
Protocol:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet in lysis buffer.
-
Sonicate the lysate on ice to shear DNA and reduce viscosity.
-
Centrifuge at high speed to pellet cell debris and collect the supernatant.
-
-
Protein Reduction and Alkylation:
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Reduce disulfide bonds by adding DTT to a final concentration of 5 mM and incubating for 30-60 minutes at 37°C.
-
Alkylate cysteine residues by adding IAA to a final concentration of 15 mM and incubating for 30 minutes in the dark at room temperature.
-
-
Protein Digestion:
-
Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Activate a C18 SPE cartridge with acetonitrile (B52724), followed by equilibration with 0.1% formic acid.
-
Load the acidified peptide solution onto the cartridge.
-
Wash the cartridge with 0.1% formic acid to remove salts and other hydrophilic contaminants.
-
Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.
-
Lyophilize the eluted peptides and store at -80°C until LC-MS/MS analysis.
-
LC-MS/MS Data Acquisition
The following are general parameters for a standard DIA method on an Orbitrap-based mass spectrometer coupled to a UHPLC system.
LC Parameters:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm ID, 100 mm length, 1.9 µm particle size).[4]
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
-
Gradient: A linear gradient from 3% to 35% mobile phase B over 120 minutes is a common starting point, followed by a wash and re-equilibration phase.[5]
-
Flow Rate: Dependent on the column internal diameter (e.g., 300 nL/min for nano-LC or higher for micro/standard flow).
-
Column Temperature: 60°C.[4]
MS Parameters (Orbitrap Exploris 480 Example):
-
MS1 Survey Scan:
-
Resolution: 60,000
-
AGC Target: 3e6
-
Maximum Injection Time: Auto
-
-
DIA Scans:
-
Resolution: 30,000
-
AGC Target: 1e6
-
Maximum Injection Time: Auto
-
Isolation Windows: A series of staggered isolation windows covering the precursor m/z range of interest (e.g., 400-1000 m/z). The number and width of the windows should be optimized for the specific instrument and gradient length to ensure an adequate number of data points across each eluting peptide peak.[6]
-
DIA-NN Command-Line Protocols
The DIA-NN command-line tool (diann.exe on Windows or diann on Linux) offers a versatile way to automate data processing.[3] The following protocols outline common analysis scenarios.
Protocol 1: Library-Free Analysis
In a library-free workflow, DIA-NN generates a spectral library directly from a FASTA protein sequence database.[2][7]
Workflow Diagram:
Caption: Library-free analysis workflow in DIA-NN.
Command:
Parameter Explanation:
| Parameter | Description |
| --f | Path to the protein sequence database in FASTA format.[3] |
| --d | Path to the directory containing the raw DIA data files (e.g., .raw, .wiff, .d).[3] |
| --out | Specifies the name for the main output report file.[3] |
| --threads | Number of CPU threads to use for the analysis. |
| --verbose | Level of detail in the log output. |
Protocol 2: Generating a Spectral Library from a FASTA file
You can create a predicted spectral library from a FASTA file without processing any raw data. This library can then be used for subsequent analyses.[3]
Workflow Diagram:
Caption: Spectral library generation from a FASTA file.
Command:
Parameter Explanation:
| Parameter | Description |
| --f | Path to the protein sequence database in FASTA format.[3] |
| --gen-spec-lib | Command to generate a spectral library. |
| --out-lib | Specifies the output file name for the generated spectral library.[3] |
| --threads | Number of CPU threads to use. |
Protocol 3: Analysis with an Existing Spectral Library
For improved performance and consistency, you can use a pre-existing spectral library (either predicted or empirically generated) for your analysis.
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. DIA-NN: Neural networks and interference correction enable deep proteome coverage in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GitHub - vdemichev/DiaNN: DIA-NN - a universal automated software suite for DIA proteomics data analysis. [github.com]
- 4. Discovery proteomic (DIA) LC-MS/MS data acquisition and analysis [protocols.io]
- 5. biorxiv.org [biorxiv.org]
- 6. UWPR [proteomicsresource.washington.edu]
- 7. What Is a DIA-NN Library-Free Search in a Data-Independent Acquisition (DIA) Proteomics Workflow on ZenoTOF 7600 System? [sciex.com]
Troubleshooting & Optimization
DIA-NN Technical Support Center: Troubleshooting and FAQs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using DIA-NN for data-independent acquisition (DIA) proteomics analysis.
Frequently Asked Questions (FAQs)
Q1: What is the difference between "Protein.Group" and "Protein.Ids" in the DIA-NN output?
A: In the DIA-NN main report, Protein.Group refers to the inferred protein group based on the principles of parsimony, where peptides are grouped to explain the data with the minimum number of proteins. In contrast, Protein.Ids lists all protein accessions that a specific precursor has been matched to in the spectral library or FASTA database.[1][2] For downstream analysis, it is generally recommended to use the Protein.Group column for quantification.
Q2: Should I use a library-free or a library-based approach for my DIA-NN analysis?
A: The choice between a library-free or library-based approach depends on your specific experimental goals and available resources.
-
Library-free: This approach, which uses an in-silico predicted spectral library from a FASTA file, is highly scalable, requires no prior DDA experiments, and is beneficial for large-scale studies or when working with novel organisms.[3] DIA-NN's library-free mode has been shown to provide high sensitivity and reproducibility.[2]
-
Library-based: Using an empirically derived spectral library from DDA experiments can offer high identification confidence, especially when the library is generated from the same sample type and under similar chromatographic conditions as the DIA data.[3]
Q3: How does Match-Between-Runs (MBR) affect my results?
A: Match-Between-Runs (MBR) is a powerful feature in DIA-NN that can significantly increase the number of identified and quantified precursors by transferring identifications between runs based on retention time and mass-to-charge ratio alignment. However, it's important to be aware that enabling MBR can also influence quantitative results, and it is recommended to use the main .tsv report for analysis as MBR can significantly affect quantities, generally making them more reliable.
Q4: What are the recommended settings for mass accuracy and scan window?
A: For optimal results, it is recommended to use specific mass accuracy and scan window settings based on your mass spectrometer. While DIA-NN can automatically optimize these parameters, fixing them ensures greater reproducibility.[1]
| Instrument Type | MS1 Accuracy (ppm) | MS/MS Accuracy (ppm) |
| Thermo Scientific Orbitrap Astral | 4.0 | 10.0 |
| Bruker timsTOF | 15.0 | 15.0 |
| SCIEX TripleTOF 6600 / ZenoTOF | 12.0 | 20.0 |
The 'scan window' should be set to the approximate number of DIA cycles that occur during the elution of an average peptide peak.[1]
Troubleshooting Common Errors
This section provides guidance on how to resolve common errors encountered during DIA-NN processing.
Issue 1: DIA-NN fails to load raw files.
Symptoms: The DIA-NN log file contains an error message such as "ERROR: DIA-NN tried but failed to load the following files" or "ERROR cannot load file, skipping".[4]
Possible Causes and Solutions:
-
Missing or Incorrectly Installed MS File Reader: For Thermo Fisher Scientific .raw files, the appropriate MS File Reader needs to be installed. Ensure you have the correct version installed and that it is accessible to DIA-NN.[5]
-
Unsupported File Format: Ensure your raw data is in a supported format (.raw, .mzML, .wiff, .d).[1] For .mzML files, they should be centroided.
-
File Corruption: The raw file may be corrupted. Try re-transferring the file or checking its integrity using the vendor's software. A common cause of corruption is an incomplete download.[6]
-
Incorrect File Path: Verify that the file path in the DIA-NN setup is correct and does not contain any special characters that might be misinterpreted.
Issue 2: "Algorithmic failure" error message.
Symptoms: DIA-NN terminates unexpectedly with an "ERROR: algorithmic failure" message in the log file, often accompanied by a reference to a .cpp file and line number.[7][8][9][10]
Possible Causes and Solutions:
-
Incompatibility with Input Files: This error can sometimes be triggered by specific characteristics of the input files, such as those from certain instrument platforms or with unusual scan types.
-
Non-canonical Amino Acids in FASTA: The presence of non-standard amino acid symbols in the FASTA file used for library generation can lead to this error.[9]
-
Software Bug: In some cases, this may be a bug in a specific version of DIA-NN. Check the official DIA-NN GitHub page for updates and bug fixes.
Troubleshooting Protocol:
-
Update DIA-NN: Ensure you are using the latest version of DIA-NN, as the issue may have been resolved in a more recent release.
-
Check FASTA File: If using a custom FASTA file, inspect it for any non-standard amino acid notations.
-
Isolate the Problematic File: If the error occurs when processing multiple files, try to process each file individually to identify if a specific file is causing the issue.
-
Report the Issue: If the problem persists, consider reporting it on the DIA-NN GitHub issues page, providing the log file and details about your experimental setup.
Issue 3: Low number of protein/peptide identifications.
Symptoms: The number of identified proteins and peptides is significantly lower than expected.
Possible Causes and Solutions:
-
Suboptimal Sample Preparation: Poor sample quality, incomplete protein digestion, or the presence of contaminants can severely impact identification rates.
-
Inappropriate Spectral Library: If using a library-based approach, a mismatch between the spectral library and the experimental samples (e.g., different species, tissue type, or LC-MS conditions) can lead to poor results.
-
Incorrect DIA-NN Settings: Suboptimal settings for parameters such as mass accuracy, retention time window, or FDR thresholds can reduce the number of identified entities.
-
Poor Data Quality: Issues with the mass spectrometer performance or chromatography can result in low-quality data that is difficult to analyze.
Experimental Protocol for Troubleshooting Low Identifications:
-
QC of Raw Data: Before processing with DIA-NN, visually inspect the raw data in the vendor's software. Check for consistent spray, good peak shapes, and stable retention times.
-
Optimize DIA-NN Parameters:
-
Ensure the correct mass accuracies are set for your instrument.
-
If using a library, verify that it is appropriate for your samples. For library-free analysis, ensure the correct FASTA file is being used.
-
Experiment with different FDR thresholds (e.g., 1% at the precursor and protein level).
-
-
Evaluate Sample Preparation: Re-evaluate your sample preparation protocol for potential issues like inefficient digestion or sample loss.
Issue 4: High quantitative variability between replicates.
Symptoms: High coefficient of variation (CV) for quantified proteins or peptides across technical replicates.
Possible Causes and Solutions:
-
Inconsistent Sample Loading: Variations in the amount of sample injected onto the LC column.
-
LC-MS System Instability: Fluctuations in spray stability, column performance, or mass spectrometer sensitivity.
-
Suboptimal Data Processing: Inappropriate normalization or filtering during data analysis.
Troubleshooting Protocol:
-
Review LC-MS Performance: Examine the total ion chromatograms (TICs) for each replicate to assess consistency.
-
Check DIA-NN QC Reports: The PDF reports generated by DIA-NN contain valuable quality control metrics that can help identify problematic runs.
-
Normalization: Ensure that appropriate normalization is being applied. DIA-NN's default normalization is generally robust, but you may need to consider other methods depending on your experimental design.
Data and Performance
Table 1: Comparison of Library-Free and Library-Based Approaches in DIA-NN
This table summarizes the number of protein identifications from a study comparing library-free and experimentally derived library approaches using a Zeno SWATH DIA dataset processed with DIA-NN.[11]
| Analysis Approach | Number of Proteins Identified (<1% FDR) |
| Library-Free (In-silico) | ~5500 |
| Experimentally Derived Library | ~5600 |
Table 2: Impact of DIA-NN Workflow on Protein Group Identification
This table from a benchmarking study shows the number of quantified protein groups and the coefficient of variation (CV) for different DIA-NN workflows.[2]
| DIA-NN Workflow | Number of Quantified Protein Groups | Median CV (%) |
| Library-Free | High | < 10 |
| In-silico Predicted Library (PROSIT) | High | < 10 |
| In-silico Predicted Library (MS2PIP) | High | < 10 |
| DDA-based Library | Lower | < 10 |
Visualizing Workflows and Logic
General DIA-NN Troubleshooting Workflow
Caption: A flowchart for systematically troubleshooting common DIA-NN errors.
DIA-NN Library Generation Decision Tree
Caption: Decision tree for selecting a suitable spectral library strategy in DIA-NN.
References
- 1. GitHub - vdemichev/DiaNN: DIA-NN - a universal automated software suite for DIA proteomics data analysis. [github.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Library-Free vs Library-Based DIA Proteomics: Strategies, Software, and Best Use Cases - Creative Proteomics [creative-proteomics.com]
- 4. DIA-NN error with larger data sets · Issue #1784 · vdemichev/DiaNN · GitHub [github.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. evvail.com [evvail.com]
- 7. ERROR: algorithmic failure: src/diann.cpp: 28177 · vdemichev/DiaNN · Discussion #1698 · GitHub [github.com]
- 8. SlicePasef: Algorithm Failure diann.cpp: 37006, DIANN Version : 2.3.0 · Issue #1774 · vdemichev/DiaNN · GitHub [github.com]
- 9. ERROr algorithmic failure · vdemichev/DiaNN · Discussion #822 · GitHub [github.com]
- 10. InfiniDIA errors out on Astral data · Issue #1719 · vdemichev/DiaNN · GitHub [github.com]
- 11. sciex.com [sciex.com]
DIA-NN Technical Support Center: Optimizing for Low-Abundance Protein Identification
Welcome to the DIA-NN Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the identification of low-abundance proteins using DIA-NN.
Troubleshooting Guide
This guide addresses specific issues you may encounter when targeting low-abundance proteins in your DIA-MS experiments.
Issue 1: Low number of identified proteins, especially known low-abundance targets.
-
Question: I am not identifying the number of proteins I expect, and my low-abundance proteins of interest are missing from the results. What DIA-NN settings can I adjust?
Answer: Several factors can influence the depth of proteome coverage. Here are key DIA-NN settings and strategies to optimize for low-abundance protein identification:
-
Mass Accuracy: This is a critical parameter. While DIA-NN can automatically optimize it, for low-signal data, it's preferable to set it manually based on your instrument's performance. Run a few representative files with the "Unrelated runs" option checked and observe the 'Optimised mass accuracy' and 'Recommended MS1 mass accuracy' in the log file. Use these values for your full analysis.
-
Match-Between-Runs (MBR): This is arguably the most crucial feature for increasing identifications of low-abundance proteins. MBR, also known as cross-run matching, leverages information from runs where a peptide is confidently identified to find it in runs where the signal is weaker. Always enable MBR for quantitative analyses.[1] This is a two-pass process where DIA-NN first creates an empirical spectral library from your data and then re-analyzes the experiment with this library, significantly improving data completeness.[1]
-
Library-Free vs. Library-Based: For samples with very limited starting material, a library-free approach can be advantageous as it doesn't require separate DDA runs to build a spectral library.[2] DIA-NN's in-silico library generation is highly effective. However, if you have access to a high-quality, sample-specific spectral library generated from fractionated DDA data, it can improve identification specificity. For maximal depth, a project-specific library generated from a deep fractionation of a pooled sample similar to your experimental samples is often the gold standard.
-
Deep Learning Model: DIA-NN utilizes deep neural networks to distinguish real signals from noise, which is particularly beneficial for low-abundance peptides where the signal-to-noise ratio is low.[3][4] Ensure you are using a recent version of DIA-NN to take advantage of the latest model improvements.
Experimental Workflow for Optimizing DIA-NN Settings:
A workflow for optimizing DIA-NN parameters for a specific dataset. -
Issue 2: High number of missing values for low-abundance proteins across replicates.
-
Question: Even with MBR enabled, I have a high percentage of missing values for my proteins of interest. How can I improve data completeness?
Answer: High missing values for low-abundance proteins, despite using MBR, can be due to several factors. Here’s how to address this:
-
Relaxing FDR: For initial exploratory analysis, you might consider slightly relaxing the protein group q-value (e.g., from 0.01 to 0.05) to include more identifications. However, be cautious as this increases the false discovery rate.
-
Check Quality Control (QC) Metrics: Examine the QC metrics in the stats.tsv file. High variability in metrics like "Total MS1 intensity" or "Identified precursors" across replicates could indicate issues with sample preparation or instrument performance, which disproportionately affect low-abundance proteins.
-
Data Imputation: In DIA, a missing value is more likely to represent a truly low-abundant or absent protein compared to DDA.[1] If imputation is necessary for downstream analysis, consider methods appropriate for non-random missingness, such as minimum value imputation, but use statistical tests that are robust to non-Gaussian distributions.
-
Issue 3: Difficulty in distinguishing true low-abundance signals from noise.
-
Question: How can I be confident that the identified low-abundance proteins are real and not just noise?
Answer: DIA-NN has robust statistical controls, but manual inspection of low-abundance hits can be valuable.
-
Visualization in Skyline: DIA-NN can generate output that is compatible with Skyline.[5] This allows you to visually inspect the chromatograms and fragmentation patterns of your low-abundance peptides. Look for well-defined, co-eluting fragment ions that align with the library spectrum.
-
Protein and Precursor q-values: Pay close attention to the Protein.Q.Value and Precursor.Q.Value in the main report. A low q-value (e.g., < 0.01) indicates a high-confidence identification.
-
Proteotypic Peptides: The main report indicates whether a peptide is "proteotypic" (unique to a specific protein group). Identifications based on proteotypic peptides are more reliable.
Logical Flow for Validating Low-Abundance Hits:
A decision-making process for validating low-abundance protein identifications. -
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal Mass accuracy and MS1 accuracy settings for my instrument?
A1: These settings are instrument-dependent. DIA-NN's documentation provides recommended starting points for common mass spectrometers. For optimal performance, it is highly recommended to run DIA-NN on a few representative files with the automatic optimization (Mass accuracy and MS1 accuracy set to 0) and then use the reported optimized values for the entire dataset. This ensures the settings are tailored to your specific LC-MS setup.
-
Q2: Should I use a library-free or library-based approach for my low-protein-amount samples?
A2: A library-free approach is often advantageous for low-amount samples because it does not require sacrificing precious sample material to build a DDA-based spectral library.[2] DIA-NN's performance in library-free mode is excellent and can outperform library-based approaches if the provided library is not comprehensive.[6] However, a high-quality, deep spectral library generated from a similar, but not sample-limited, source can provide the highest sensitivity and specificity.
-
Q3: How does "Match between runs" (MBR) work and why is it so important for low-abundance proteins?
A3: MBR in DIA-NN is a two-pass process. In the first pass, it creates a spectral library from the identifications made across all your runs. In the second pass, it uses this comprehensive, project-specific library to re-analyze each run. This allows the algorithm to identify peptides in samples where their signal is low, based on their confident identification and retention time alignment in other, potentially higher-signal, samples. This is particularly powerful for low-abundance proteins, which may only be stochastically identified in a subset of runs without MBR.
-
Q4: I have a large number of samples. Will enabling MBR significantly increase processing time?
A4: Yes, MBR will increase the processing time as it involves a second analysis pass. However, the improvement in data quality, especially for low-abundance proteins, generally outweighs the additional computational cost. For very large datasets, you can create the initial spectral library from a representative subset of your runs to speed up the first pass.
-
Q5: How do I interpret the output files to assess the quantification of my low-abundance proteins?
A5: The main output file to inspect is the report.tsv (or the more recent .parquet format). Key columns include:
-
Protein.Q.Value: The confidence of the protein identification.
-
PG.MaxLFQ: The MaxLFQ-normalized quantity of the protein group. This is generally the best value to use for quantitative comparisons.
-
Precursor.Normalised: The normalized quantity of the individual precursor. For a quick overview of protein quantities across all samples, the pg_matrix.tsv file provides a wide-format table with proteins as rows and samples as columns.[1]
-
Quantitative Data Summary
When evaluating different DIA-NN settings, it is crucial to compare key metrics in a structured manner. Below is a template table you can use to summarize your findings from different analysis runs.
| Parameter Setting | # Protein Groups Identified | # Precursors Identified | % Missing Values (Low-Abundance Proteins of Interest) | Median CV (%) (Replicates) |
| Run 1: Default Settings | ||||
| Run 2: MBR Enabled | ||||
| Run 3: Manual Mass Acc. | ||||
| Run 4: MBR + Manual Acc. |
Experimental Protocols
Protocol 1: Determining Optimal Mass Accuracies
-
Select Runs: Choose 2-3 representative raw data files from your experiment. These should be typical in terms of sample complexity and instrument performance.
-
Configure DIA-NN:
-
Add the selected raw files.
-
Provide your FASTA database.
-
Set Mass accuracy (MS2) and MS1 accuracy to 0 (for automatic optimization).
-
Check the Unrelated runs option in the advanced settings. This tells DIA-NN to optimize parameters for each run independently.
-
Click Run.
-
-
Analyze Log Files: For each completed run, open the corresponding .log.txt file. Search for the lines containing "Optimised mass accuracy" and "Recommended MS1 mass accuracy".
-
Record Values: Note down these values for each of the test runs.
-
Set Manual Parameters: For your final, full analysis of all samples, use the average of the optimized values from your test runs as the manual settings for Mass accuracy (MS2) and MS1 accuracy. Ensure the Unrelated runs option is unchecked for the final analysis.
References
- 1. GitHub - vdemichev/DiaNN: DIA-NN - a universal automated software suite for DIA proteomics data analysis. [github.com]
- 2. Library-Free vs Library-Based DIA Proteomics: Strategies, Software, and Best Use Cases - Creative Proteomics [creative-proteomics.com]
- 3. DIA-NN: Neural networks and interference correction enable deep proteome coverage in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. News in Proteomics Research: VISUALIZE DIA-NN results in Skyline! 2023 MVP level tutorial by Brett Phinney! [proteomicsnews.blogspot.com]
- 6. A Comparative Analysis of Data Analysis Tools for Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
How to reduce batch effects in DIA-NN cross-run analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce batch effects in DIA-NN cross-run analysis.
Frequently Asked Questions (FAQs)
Q1: What are batch effects in the context of DIA-NN cross-run analysis?
A1: Batch effects are sources of technical variation that are introduced into data when samples are processed in different groups or "batches".[1][2] In DIA-NN cross-run analysis, these can arise from a variety of sources, including:
-
Instrumentation: Variations between different mass spectrometers, or even changes in the performance of the same instrument over time.[1]
-
Liquid Chromatography (LC) Conditions: Differences in LC columns, mobile phase preparations, and column temperature.[1]
-
Sample Preparation: Inconsistencies in protein extraction, digestion, and labeling performed by different technicians or on different days.[2]
-
Reagents: Variability in the quality and composition of reagents and standards used across batches.[2]
Q2: How can I minimize batch effects during experimental design?
A2: A well-thought-out experimental design is the most effective way to minimize the impact of batch effects.[3] Key strategies include:
-
Randomization: Randomize the order in which samples are prepared and analyzed. This helps to prevent any single batch from being confounded with a specific biological condition.[2][3]
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Blocking: If randomization is not fully possible, group samples into blocks where the conditions within each block are as uniform as possible.[3]
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Inclusion of Reference Samples: Incorporate a common reference sample (e.g., a pooled sample or a quality control standard) in each batch. These samples can be used to monitor and correct for batch-to-batch variation.[2]
Q3: Does DIA-NN have built-in features to address batch effects?
A3: Yes, DIA-NN has several features designed to improve consistency across runs and mitigate batch effects:
-
Cross-Run Normalization: DIA-NN performs a preliminary cross-run normalization based on the total signal of a set of low-variation precursors.[4] It also implements an RT-dependent normalization to correct for variations in peptide elution times.[5]
-
Match-Between-Runs (MBR): This is a powerful feature in DIA-NN that creates an empirical spectral library from the data itself.[5][6] By re-analyzing the data with this comprehensive, project-specific library, MBR significantly improves data completeness and quantification accuracy across all runs, thereby reducing batch-related variability.[5][6]
Q4: When should I consider using downstream batch correction methods?
A4: While DIA-NN's internal normalization and MBR are powerful, downstream batch correction may be necessary in situations with strong batch effects.[7][8] Consider using these methods when:
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You observe clear clustering of samples by batch in a Principal Component Analysis (PCA) plot after DIA-NN analysis.[1][8]
-
Your experimental design has known batches (e.g., samples processed on different days or with different reagent lots).[7]
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You are analyzing a very large cohort where it is not feasible to process all samples in a single batch.[4][9]
Q5: What are some common downstream batch correction methods for DIA-NN data?
A5: Several methods, originally developed for other 'omics' data, have been successfully applied to proteomics data. For DIA-NN output, popular choices include:
-
ComBat: This is a widely used method that uses an empirical Bayes framework to adjust for both additive and multiplicative batch effects.[7][10] It is effective when you have a known batch variable.
-
limma: The removeBatchEffect function in the limma R package can be used to remove batch effects from data.[11]
-
Deep Learning-Based Approaches: More advanced methods using deep learning are emerging to harmonize data across technical factors while preserving biological signals.[1]
Troubleshooting Guides
Issue 1: Significant variation in protein/peptide quantification across different batches.
Troubleshooting Steps:
-
Ensure Match-Between-Runs (MBR) was enabled: MBR is crucial for maximizing data completeness and consistency. If it was not used during the initial analysis, re-analyzing with MBR enabled is highly recommended.[5][6]
-
Verify Cross-Run Normalization Settings: In DIA-NN, ensure that cross-run normalization is enabled. The default RT-dependent normalization is generally recommended.[5]
-
Assess the Impact of Batch Effects with PCA: Generate a PCA plot of your data. If samples cluster primarily by batch rather than by biological group, a downstream batch correction method is likely needed.[1][8]
-
Apply a Downstream Batch Correction Method: Use a tool like ComBat or limma to adjust for known batch effects in your data.
Issue 2: Inconsistent peptide identification across batches.
Troubleshooting Steps:
-
Generate a High-Quality Spectral Library: The quality of the spectral library is critical for consistent identification. For large-scale studies, generating a project-specific library from a representative pool of your samples is recommended.[12][13][14] DIA-NN's MBR feature effectively creates such a library from your DIA data.[5]
-
Optimize DIA-NN's Mass Accuracy and Scan Window Settings: By default, DIA-NN optimizes these parameters based on the first run. For improved consistency, it is advisable to determine the optimal settings for your specific LC-MS setup and fix them for all runs in the analysis.[5]
-
Check for LC-MS Performance Variability: Use your reference/QC samples to check for shifts in retention time, peak shape, and signal intensity over the course of the experiment. Significant performance drift may necessitate recalibration or further data correction.
Experimental Protocols
Protocol 1: Batch Correction using ComBat
This protocol describes how to apply ComBat to the protein-level output from DIA-NN.
-
Prepare the DIA-NN Output:
-
Export the main report from DIA-NN.
-
Create a protein-level quantification matrix with proteins in rows and samples in columns. The values should be log2-transformed intensities.
-
-
Create a Sample Information File:
-
Create a tab-delimited file with at least two columns: one for the sample names (matching the column names in the quantification matrix) and one for the batch information.
-
-
Run ComBat in R:
-
Install the sva package from Bioconductor.
-
Load your quantification matrix and sample information file into R.
-
Use the ComBat function to correct for batch effects.
-
-
Assess the Correction:
-
Generate a PCA plot of the ComBat-corrected data to confirm that the separation of samples by batch has been reduced.
-
Data Presentation
Table 1: Comparison of Batch Correction Methods
| Method | Principle | Pros | Cons |
| DIA-NN MBR | Creates a project-specific empirical spectral library from all runs to improve data completeness. | Integrated into the DIA-NN workflow; significantly improves identification and quantification.[5][6] | May not fully correct for strong, non-linear batch effects. |
| ComBat | Uses an empirical Bayes framework to adjust for additive and multiplicative batch effects.[10] | Effective for known batch effects; widely used and well-documented.[7][8] | Requires a known batch variable; assumes a Gaussian-like distribution of the data.[10] |
| limma | Fits a linear model to the data to remove the effect of specified batches. | Flexible and can handle complex experimental designs. | May be less effective for non-linear batch effects. |
Visualizations
Caption: Workflow for reducing batch effects in DIA-NN cross-run analysis.
Caption: Logical relationship of batch effect reduction strategies and outcomes.
References
- 1. 404 Error, content does not exist anymore - Pushing the Boundaries in Proteomics | Seer Inc. [seer.bio]
- 2. Diagnostics and correction of batch effects in large‐scale proteomic studies: a tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. theoj.org [theoj.org]
- 4. DIA-NN: Neural networks and interference correction enable deep proteome coverage in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GitHub - vdemichev/DiaNN: DIA-NN - a universal automated software suite for DIA proteomics data analysis. [github.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Comparative analysis of methods for batch correction in proteomics — a two-batch case | Biological Communications [biocomm.spbu.ru]
- 8. researchgate.net [researchgate.net]
- 9. evvail.com [evvail.com]
- 10. Perspectives for better batch effect correction in mass-spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. media.seer.bio [media.seer.bio]
- 13. Generating high quality spectral libraries for DIA-MS [matrixscience.com]
- 14. Avoiding Failure in DIA Proteomics: Common Pitfalls and Proven Fixes - Creative Proteomics [creative-proteomics.com]
DIA-NN Technical Support Center: Mass Accuracy & Retention Time Window Optimization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using DIA-NN. Find detailed answers to common issues encountered during mass accuracy and retention time window optimization.
Frequently Asked Questions (FAQs)
Q1: How does DIA-NN handle mass accuracy and retention time (RT) window optimization?
A1: DIA-NN is designed for a high degree of automation, automatically optimizing key parameters like mass accuracy and the retention time window during analysis.[1] By default, DIA-NN will determine these settings based on the first run in an experiment and apply them to subsequent runs.[2] This automated process helps to eliminate the often lengthy and manual process of optimizing the data processing workflow for each specific dataset.[1] The software uses deep neural networks to distinguish real signals from noise, which aids in its robust and automated parameter selection.[1][3]
Q2: Should I use the automatic optimization or set the mass accuracy and RT window manually?
A2: While DIA-NN's automatic optimization is a powerful feature for initial analyses, for publication-ready and highly reproducible results, it is recommended to fix the mass accuracy (MS1 and MS/MS) and the scan window parameters.[2] Relying on automatic optimization can lead to variability if the first run in your analysis queue is not representative of the entire dataset.[2] Manually setting these parameters ensures consistency across all runs in your experiment.
Q3: How can I determine the optimal fixed values for mass accuracy and scan window for my instrument?
A3: A practical approach to determine the optimal settings for your specific LC-MS setup is to run DIA-NN on a few representative samples with the "Unrelated runs" option checked.[2] After the analysis, you can inspect the log file to find the "Optimised mass accuracy" and "Recommended MS1 mass accuracy" that DIA-NN determined.[2] The "Scan window" can be set to the approximate number of DIA cycles that occur during the elution of an average peptide peak.[2]
Q4: What are the recommended mass accuracy settings for common mass spectrometers?
A4: While running a test to determine the optimal values for your specific instrument is the best practice, the DIA-NN documentation provides the following general recommendations for different mass spectrometers.[2]
| Mass Spectrometer Type | Mass Accuracy (MS/MS) (ppm) | MS1 Accuracy (ppm) |
| timsTOF | 15.0 | 15.0 |
| Orbitrap Astral | 10.0 | 4.0 |
| TripleTOF 6600 / ZenoTOF | 20.0 | 12.0 |
| Q Exactive / Exploris | Run DIA-NN with "Unrelated runs" to determine | Run DIA-NN with "Unrelated runs" to determine |
Q5: My peptide identifications are low. Could this be related to mass accuracy settings?
A5: Yes, incorrect mass accuracy settings can lead to poor identification performance. If you suspect a mass calibration issue, you can try setting the calibration mass accuracy to a wider value, such as 100 ppm, for an initial test run.[2] This can help DIA-NN to identify peptides even if there is a significant mass shift. However, for final analysis, a more precise mass accuracy should be used. Also, ensure that the spectral library you are using is appropriate for your sample's background proteome.[2]
Q6: How does the retention time (RT) window affect my analysis speed and results?
A6: The retention time window guides DIA-NN on where to look for a specific precursor ion. A narrower RT window will speed up the analysis, but it increases the risk of missing precursors that have inaccurate retention times in the spectral library.[2] Conversely, a wider window can increase the search time. DIA-NN automatically determines an appropriate RT window, but this can also be manually adjusted if needed.
Troubleshooting Guides
Problem 1: Inconsistent quantification results across different runs.
-
Possible Cause: Using automatic optimization with a non-representative first run. The parameters optimized for the first run may not be suitable for all subsequent runs.
-
Solution:
-
Select a few high-quality, representative runs from your experiment.
-
Run these with the "Unrelated runs" option enabled in DIA-NN.
-
Examine the log file for the optimized mass accuracy and recommended MS1 mass accuracy values.
-
Re-run the entire experiment with these fixed mass accuracy and scan window parameters. This ensures that the same settings are applied to all runs, improving reproducibility.[2]
-
Problem 2: DIA-NN fails to identify a significant number of peptides that are expected to be in the sample.
-
Possible Cause 1: The mass accuracy is set too narrowly and the instrument calibration has drifted.
-
Solution 1:
-
As a diagnostic step, perform a search with a wider mass accuracy setting (e.g., 100 ppm) to see if this recovers the missing identifications.[2]
-
If this helps, it indicates a calibration issue with your mass spectrometer. Recalibrate your instrument.
-
After recalibration, determine the optimal mass accuracy for your instrument by running representative files with the "Unrelated runs" option and use those fixed values for your analysis.
-
-
Possible Cause 2: The retention time window is too narrow, and the predicted retention times in the spectral library do not align well with the experimental data.
-
Solution 2:
-
DIA-NN's automatic RT window determination is generally robust.[1] However, if you are using an external spectral library that may not be well-calibrated to your chromatography system, consider rebuilding the library with retention time standards or using a library-free approach.
-
You can also manually increase the RT window, but be aware that this will increase processing time.
-
Experimental Protocols
Protocol 1: Determining Optimal Fixed Mass Accuracy and Scan Window
-
Select Representative Files: Choose 2-3 high-quality raw data files that are representative of your entire sample set. Good candidates are files with a high number of identified precursors from an initial exploratory run.
-
Configure DIA-NN:
-
Load the selected raw files into DIA-NN.
-
Provide a suitable spectral library (either empirical or predicted). Using an empirical library is often faster for this purpose.[2]
-
In the settings, check the "Unrelated runs" option. This tells DIA-NN to optimize parameters for each run independently.
-
-
Run DIA-NN: Start the analysis.
-
Inspect the Log File: After the run is complete, open the DIA-NN log file. Search for the lines containing "Optimised mass accuracy" and "Recommended MS1 mass accuracy" for each of the analyzed runs. Also, note the suggested "Scan window".
-
Determine Fixed Parameters: Average the recommended mass accuracy values from the representative runs. Use this average as your fixed "Mass accuracy" and "MS1 accuracy" for the final analysis of the entire dataset. Use the suggested scan window value.
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Final Analysis: Re-run the entire dataset with these newly determined fixed parameters, ensuring the "Unrelated runs" option is now unchecked.
Visualizations
Caption: DIA-NN automated analysis workflow.
Caption: Troubleshooting logic for common DIA-NN issues.
References
DIA-NN Technical Support Center: Interference Detection and Removal
Welcome to the technical support center for DIA-NN, focusing on its advanced interference detection and removal strategies. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to signal interference in their DIA-MS experiments.
Frequently Asked Questions (FAQs)
Q1: How does DIA-NN detect and handle signal interference?
A1: DIA-NN employs a sophisticated two-pronged strategy to combat signal interference:
-
Peptide-Centric Interference Correction: For each identified peptide, DIA-NN first identifies a "best" fragment ion whose elution profile is least affected by interference. This is determined by finding the fragment that correlates best with the other fragments of the same peptide. This "clean" elution profile is then used as a reference to correct the signals of the other, more interference-prone fragments.[1][2] This process improves the accuracy of peptide quantification.
-
Spectrum-Centric Interference Resolution: DIA-NN also addresses interference from co-eluting peptides that share similar fragment ions. It evaluates situations where multiple different precursors are matched to the same chromatographic peak. If the interference is significant, DIA-NN's deep learning models score the different possibilities, and the software will only report the precursor identification that is best supported by the data.[3][4] This enhances the reliability of peptide and protein identifications.
Q2: What are the key indicators of interference in my DIA-NN results?
A2: While DIA-NN automates much of the interference handling, you can look for these signs in your output files:
-
High Quantitative Variability: Significant variation in the Precursor.Normalised or PG.MaxLFQ values for a peptide or protein across technical replicates can be an indicator of inconsistent interference.
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Poor Peak Shape Metrics: While not always directly reported as an "interference score," metrics related to peak shape and co-elution of fragments are used internally by DIA-NN's deep learning models to calculate the confidence score (Q.Value). High Q.Value (low confidence) for a precursor might suggest underlying issues, including interference.
-
Discrepancies Between Precursor and Protein Profiles: If the quantitative profile of a precursor is inconsistent with other peptides from the same protein, it may be affected by interference.
Q3: Can I manually adjust any settings in DIA-NN to better handle interference?
A3: DIA-NN is designed for a high degree of automation, and its core interference correction algorithms are not typically user-configurable.[1] However, you can influence the stringency of the analysis, which indirectly affects how interference is handled:
-
Q-value Filtering: Applying a stricter q-value cutoff (e.g., --qvalue 0.01) for precursors and proteins will filter out lower-confidence identifications that may be more susceptible to interference.
-
Library Generation: When using a library-free approach, the quality of the in silico predicted library can impact interference handling. Ensuring correct settings for precursor charges, missed cleavages, and modifications is crucial.
-
Robust LC Mode: For challenging chromatography, using the --robust-lc command-line option in "high_accuracy" or "high_precision" mode can improve peak picking and reduce the impact of retention time variations that can exacerbate interference.
Troubleshooting Guides
Problem 1: My protein of interest shows high quantitative variability across technical replicates.
Possible Cause: This could be due to inconsistent co-eluting interferences affecting the quantification of one or more of its constituent peptides.
Troubleshooting Steps:
-
Inspect Precursor-Level Data: In the main DIA-NN report file, filter for the protein of interest and examine the Precursor.Normalised quantities for its individual precursors across the replicates. Identify if the variability is driven by a single precursor.
-
Visualize Chromatograms: Use a tool like Skyline to import your DIA-NN results and visually inspect the chromatograms of the variable precursors. Look for distorted peak shapes, shoulders, or co-eluting peaks that might indicate interference. DIA-NN itself also has a viewer for XICs that can be enabled with the --xic command.
-
Check Fragment Correlations: In the DIA-NN output, the Fragment.Correlations column provides the correlation of each fragment's elution profile with the "best" fragment's profile. Low correlation values for some fragments can indicate interference.
-
Consider Excluding Problematic Precursors: If a specific precursor consistently shows signs of interference and is driving the protein-level variability, you may consider excluding it from the final protein quantification in your downstream analysis.
Problem 2: I suspect a false-positive identification due to shared fragments with a high-abundance peptide.
Possible Cause: While DIA-NN's spectrum-centric approach is designed to mitigate this, very high-abundance interfering signals can sometimes lead to misidentifications.
Troubleshooting Steps:
-
Review Q-values: Check the Q.Value (precursor-level) and PG.Q.Value (protein-level) for the identification . A value close to your FDR cutoff (e.g., 0.01) indicates lower confidence.
-
Examine Library-Free vs. Spectral Library Results: If you are using a spectral library, re-analyze your data in library-free mode. If the identification disappears or has a much lower confidence score, it might suggest that the spectral library entry was contributing to a false positive.
-
Use External Validation: If possible, use an orthogonal method like Parallel Reaction Monitoring (PRM) to confirm the presence and quantity of the peptide .
Quantitative Data Summary
The following tables summarize the performance of DIA-NN's interference correction as demonstrated in key benchmarking studies.
Table 1: Quantification Precision in the LFQbench Dataset
This table shows the median coefficient of variation (CV) for human peptides and proteins in the LFQbench dataset, comparing DIA-NN to another software, Spectronaut. Lower CVs indicate higher precision.
| Software | Median Peptide CV (%) | Median Protein CV (%) |
| DIA-NN | 5.6 | 3.0 |
| Spectronaut | 7.0 | 3.8 |
Data adapted from Demichev et al., Nature Methods, 2020.[1]
Table 2: Identification Performance with Short Chromatographic Gradients
This table compares the number of precursors identified by DIA-NN against other software tools on a HeLa digest analyzed with a 0.5-hour chromatographic gradient, where interference is more pronounced.
| Software | Precursors Identified (at 1% FDR) |
| DIA-NN | > 40,000 |
| Skyline | < 30,000 |
| OpenSWATH | Not available for 0.5h gradient |
Data adapted from Demichev et al., Nature Methods, 2020.[1][1]
Experimental Protocols
Protocol: LFQbench Sample Preparation and Analysis
This protocol is a summary of the methodology used in the LFQbench study (Navarro et al., Nature Biotechnology, 2016), which provides a standardized way to benchmark the performance of DIA software, including their ability to handle interference.
1. Sample Preparation:
-
Protein Digests: Obtain commercially available protein digests of three different species (e.g., Homo sapiens, Saccharomyces cerevisiae, Escherichia coli).
-
Mixture Preparation: Create two distinct mixtures (Sample A and Sample B) of the three proteomes with known, different ratios. For example:
-
Sample A: 80% Human, 10% Yeast, 10% E. coli
-
Sample B: 60% Human, 20% Yeast, 20% E. coli
-
-
Quality Control (QC) Samples: Prepare QC samples by pooling equal volumes of all experimental samples.
2. LC-MS/MS Analysis:
-
Instrumentation: Use a mass spectrometer capable of DIA, such as a Q-Exactive HF or a TripleTOF 6600.
-
Chromatography: Employ a standard reverse-phase chromatography setup with a gradient optimized for peptide separation.
-
DIA Acquisition: Set up a DIA method with a predefined number of isolation windows covering the m/z range of interest (e.g., 400-1000 m/z).
-
Replicates: Acquire at least three technical replicates for each sample mixture (Sample A and Sample B).
3. DIA-NN Data Analysis:
-
Library Generation (Optional): Generate a spectral library from data-dependent acquisition (DDA) runs of each individual proteome digest or use DIA-NN's library-free workflow.
-
DIA-NN Processing: Analyze the DIA runs with DIA-NN, using either the generated spectral library or in library-free mode.
-
Data Extraction: Obtain the precursor and protein quantity reports from DIA-NN.
4. Performance Evaluation:
-
Accuracy: Calculate the log2 ratios of protein quantities between Sample A and Sample B and compare them to the expected ratios.
-
Precision: Calculate the coefficient of variation (CV) for protein quantities across the technical replicates of each sample.
Visualizations
Caption: DIA-NN's dual-strategy workflow for interference handling.
Caption: Troubleshooting high quantitative variability in DIA-NN.
References
- 1. DIA-NN: Neural networks and interference correction enable deep proteome coverage in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. GitHub - vdemichev/DiaNN: DIA-NN - a universal automated software suite for DIA proteomics data analysis. [github.com]
Technical Support Center: Improving Protein Quantification Accuracy with DIA-NN
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the accuracy of their protein quantification experiments using DIA-NN.
Frequently Asked Questions (FAQs)
Getting Started & Data Input
Q1: What are the essential input files for a standard DIA-NN analysis?
A1: For a basic library-free analysis in DIA-NN, you will need your raw mass spectrometry data files (e.g., .raw, .d, .wiff, or .mzML) and a protein sequence database in FASTA format. DIA-NN can then generate a spectral library in silico. If you have a pre-existing spectral library, you can provide that instead of the FASTA file.[1][2]
Q2: What is the difference between a library-based and a library-free workflow in DIA-NN?
A2: A library-based workflow uses a pre-existing spectral library, which is a collection of previously identified peptide spectra. This can be generated from data-dependent acquisition (DDA) experiments or predicted from a FASTA file. A library-free workflow, on the other hand, generates a spectral library directly from the DIA data itself, combined with an in silico digestion of a provided FASTA file. The library-free approach is often recommended as it can create a more project-specific library.[1][3]
Q3: I am getting a "command not found" error when running DIA-NN. How can I fix this?
A3: This error typically indicates that the DIA-NN executable is not in your system's PATH or that there is an issue with the installation. Ensure that you have installed DIA-NN correctly according to the official documentation. If you are running it from the command line, make sure you are in the correct directory or have added the DIA-NN directory to your system's PATH. On some platforms, you may need to ensure that all required dependencies, such as the .NET SDK, are installed.
Q4: DIA-NN is crashing without a specific error message. What are the common causes?
A4: A crash without a specific error can be due to several reasons. Insufficient system memory (RAM) is a common cause, especially with large datasets or extensive libraries. Check the DIA-NN log file for any warnings or partial error messages that might provide clues. It is also advisable to ensure your raw files are not corrupted by trying to open them in another vendor's software.
Spectral Library Generation
Q5: What are the best practices for generating a high-quality spectral library for DIA-NN?
A5: For optimal results, it is recommended to generate a project-specific spectral library from your own DIA data (library-free approach).[1] If using a DDA-based library, ensure it was generated using similar chromatographic conditions and on the same type of instrument as your DIA analysis to ensure accurate retention time alignment. When generating a library from a FASTA file, use a comprehensive database for your organism of interest.
Q6: Can I use a spectral library generated by another software with DIA-NN?
A6: Yes, DIA-NN supports various spectral library formats, including those from other software. However, it is important to ensure that the library is well-annotated and contains accurate information. DIA-NN also has a "Reannotate" option that can help to update protein information in the library based on a provided FASTA file.[1]
Data Analysis & Output Interpretation
Q7: What is the difference between Precursor.Normalised and PG.MaxLFQ in the DIA-NN output?
A7: Precursor.Normalised refers to the normalized abundance of individual precursor ions. PG.MaxLFQ represents the protein group quantity, which is calculated using the MaxLFQ algorithm. MaxLFQ is a label-free quantification method that uses the intensity of the most consistent and intense peptides to determine the relative abundance of a protein across different runs. For protein-level quantification, PG.MaxLFQ is generally the recommended value to use.[1]
Q8: How does DIA-NN handle normalization, and which strategy is recommended?
A8: DIA-NN offers several normalization strategies, including global, RT-dependent, and signal-dependent normalization. The recommended strategy is typically RT-dependent normalization. This method calculates a normalization factor based on the running median of fold changes across the retention time, which can correct for variations in peptide elution between runs.[4]
Q9: How should I handle missing values in my DIA-NN results?
A9: In DIA, missing values are more likely to represent low-abundance or absent proteins compared to DDA. Therefore, simple imputation with zero or a minimal value might not always be appropriate. Some statistical tests can handle missing values without imputation. If imputation is necessary, it is often preferred to perform it at the protein level after initial data processing.
Q10: What do the different q-value columns in the DIA-NN report signify?
A10: DIA-NN reports several q-values (adjusted p-values) to control the false discovery rate (FDR) at different levels. Q.Value typically refers to the precursor-level q-value, while PG.Q.Value is the protein group-level q-value. It is crucial to filter your data based on these q-values (e.g., q-value < 0.01) to ensure the statistical significance of your identifications.
Troubleshooting Guides
Issue 1: Low Number of Protein/Peptide Identifications
Symptom: The number of identified proteins and peptides in your DIA-NN report is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Spectral Library | If using a library-based approach, ensure the library is appropriate for your sample and was generated under similar experimental conditions. Consider using DIA-NN's library-free workflow to generate a project-specific library. |
| Incorrect FASTA File | When using a library-free approach, verify that you are using the correct and complete FASTA database for the organism(s) in your sample. |
| Suboptimal DIA-NN Settings | Review your DIA-NN settings. Ensure that the mass accuracy settings are appropriate for your instrument. For initial runs, you can let DIA-NN automatically determine these. Also, check that the enzyme and missed cleavage settings match your sample preparation protocol. |
| Poor Data Quality | Assess the quality of your raw data. Check the total ion chromatogram (TIC) for stability and consistency across runs. Poor chromatography or instrument performance can lead to a low number of identifications. |
| "Cannot perform mass calibration, too few confidently identified precursors" Error | This error indicates that DIA-NN could not find enough confident peptide identifications to perform its internal mass calibration. This can be due to a very low signal, a highly complex and unexpected sample composition, or an issue with the spectral library. Try a library-free search with a broad FASTA database to see if any precursors can be identified. |
Issue 2: High Quantitative Variability (High CVs)
Symptom: The coefficients of variation (CVs) for your protein or peptide quantities are high across technical or biological replicates.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure your sample preparation protocol is highly consistent across all samples. Variations in protein extraction, digestion, and cleanup can introduce significant quantitative variability. |
| Suboptimal Normalization | Experiment with different normalization strategies in DIA-NN. RT-dependent normalization is generally recommended. If batch effects are suspected, you may need to apply additional batch correction methods downstream of DIA-NN.[4] |
| Interference | Although DIA-NN has an effective interference correction algorithm, high sample complexity can still lead to co-eluting signals that affect quantification. Ensure that the "Remove likely interference" option is enabled in DIA-NN.[2] |
| Low Abundance Proteins/Peptides | Proteins and peptides with low abundance naturally exhibit higher quantitative variability. Consider filtering your results to include only those with higher abundance or those identified in a majority of your replicates. |
Issue 3: Issues with Data File Loading
Symptom: DIA-NN fails to load your raw data files, often with an error message like "ERROR: DIA-NN tried but failed to load the following files".
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Missing Vendor Software/Libraries | For some raw file formats (e.g., Thermo .raw files), DIA-NN requires specific vendor-provided libraries to be installed (e.g., MSFileReader). Ensure you have the correct and most recent versions of these libraries installed on your system. |
| File Path Issues | Check for any unusual characters or long paths in your file names and directories. It is good practice to use simple, alphanumeric file and folder names. |
| File Corruption | Your raw files may be corrupted. Try to open them in the vendor's software or another data visualization tool to check their integrity. Re-transferring the files from the mass spectrometer may be necessary. |
Experimental Protocols & Data
Experiment 1: LFQbench Performance Evaluation
The LFQbench dataset is a standard benchmark for evaluating the performance of label-free quantification software. It consists of samples with known mix-in ratios of human, yeast, and E. coli proteins.
Methodology:
A common LFQbench experiment involves creating two sample mixtures, A and B, with different spike-in ratios of yeast and E. coli digests into a constant human digest background. These mixtures are then analyzed by DIA-MS in technical triplicates.
The resulting DIA data can be processed with DIA-NN using a library-free approach with a combined human, yeast, and E. coli FASTA database. The key performance metrics are the accuracy and precision of the measured protein ratios compared to the known ground truth.
Quantitative Data Summary:
The following table shows representative data on the number of identified and quantified proteins and their median CVs from an LFQbench experiment analyzed with DIA-NN, demonstrating its high performance.
| Organism | Identified Proteins | Quantified Proteins (CV < 20%) | Median CV (%) |
| Human | ~2500 | ~2300 | 5.6 |
| Yeast | ~600 | ~550 | 7.2 |
| E. coli | ~700 | ~650 | 6.8 |
Note: These are example values and can vary depending on the specific experimental setup and DIA-NN settings.
Experiment 2: Analysis of TNF-α Signaling Pathway
This experiment investigates the changes in the phosphoproteome of hepatocytes in response to Tumor Necrosis Factor-alpha (TNF-α) stimulation, a key pathway in inflammation and insulin (B600854) resistance.
Methodology:
-
Cell Culture and Treatment: Murine hepatocytes (AML12 cells) are cultured and treated with TNF-α for different durations (e.g., 0, 15, 30, 60 minutes).
-
Protein Extraction and Digestion: Proteins are extracted from the cells, followed by reduction, alkylation, and tryptic digestion.
-
Phosphopeptide Enrichment: Phosphopeptides are enriched from the peptide mixture using techniques like Titanium Dioxide (TiO2) chromatography.
-
DIA-MS Analysis: The enriched phosphopeptides are analyzed by LC-MS/MS in DIA mode.
-
DIA-NN Analysis: The raw data is processed using DIA-NN with a library-free approach and a mouse FASTA database. Specific settings for post-translational modifications (PTMs), such as phosphorylation of serine, threonine, and tyrosine, are enabled.
Quantitative Data Summary:
The analysis aims to identify and quantify changes in phosphopeptide abundance upon TNF-α treatment. The results can reveal the activation or inhibition of key signaling proteins.
| Protein | Phosphosite | Fold Change (30 min vs 0 min) | p-value |
| MAPK1 | T185 | 3.2 | < 0.01 |
| MAPK3 | T202/Y204 | 2.8 | < 0.01 |
| IKBKB | S177/S181 | 2.1 | < 0.05 |
| STAT3 | Y705 | 1.8 | < 0.05 |
Note: This is a representative table of expected results. Actual results will vary.
Visualizations
DIA-NN General Workflow
Caption: A high-level overview of the DIA-NN data processing workflow.
Troubleshooting Low Protein Identifications
Caption: A decision tree for troubleshooting low protein identifications in DIA-NN.
Simplified TNF-α Signaling Pathway
Caption: A simplified diagram of the TNF-α signaling pathway.
References
- 1. GitHub - vdemichev/DiaNN: DIA-NN - a universal automated software suite for DIA proteomics data analysis. [github.com]
- 2. DIA-NN: Neural networks and interference correction enable deep proteome coverage in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. DIA-NN data normalization · vdemichev/DiaNN · Discussion #955 · GitHub [github.com]
DIA-NN Technical Support Center: FDR Control & Statistical Significance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with False Discovery Rate (FDR) control and statistical significance assignment in DIA-NN.
Frequently Asked Questions (FAQs)
Q1: What is the difference between precursor, protein, and global q-values in the DIA-NN output, and how should I use them for filtering?
A1: DIA-NN provides several q-value metrics to control the False Discovery Rate (FDR) at different levels. Understanding their meaning is crucial for robust data filtering.
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Precursor Q-Value (Q.Value): This value represents the estimated FDR for individual precursor identifications. It is calculated based on a target-decoy approach where DIA-NN trains deep neural networks to distinguish between true and false signals.[1]
-
Protein Q-Value (Protein.Q.Value): This is a run-specific q-value for unique proteins. It is determined by considering only the proteotypic precursors identified for a given protein.[2]
-
Global Q-Value (Global.Q.Value & Global.PG.Q.Value): These q-values are calculated across all runs in an experiment and are generally more stringent. Global.Q.Value is for precursors, while Global.PG.Q.Value is for protein groups. Using global q-values is recommended for filtering the final data set to ensure a consistent FDR across the entire experiment.[3]
For a standard analysis, it is recommended to filter your data using both global precursor and protein group q-values.[3] A common threshold is to keep identifications with a q-value less than 0.01, which corresponds to a 1% FDR.
Q2: My differential expression analysis after DIA-NN yields very few significant hits. Could this be related to FDR control?
A2: Yes, this can be related to several factors, including overly stringent FDR filtering or issues with the experimental design and data processing. Here are a few troubleshooting steps:
-
Review Filtering Strategy: Ensure you are using an appropriate q-value cutoff. While 1% is standard, for exploratory analyses, you might consider a less stringent threshold (e.g., 5%). Also, verify if you are using global or run-specific q-values, as global filtering is more conservative.
-
Check for Batch Effects: Large-scale experiments are prone to batch effects which can mask true biological variance. It is crucial to correct for batch effects using statistical methods like ComBat before differential expression analysis.[4]
-
Normalization: Inadequate normalization can also obscure significant changes. DIA-NN performs cross-run normalization, but it's essential to understand the method used and whether additional normalization is required for your specific experimental design.[4]
-
Missing Values: The handling of missing values can significantly impact statistical power. DIA-NN's approach to quantification aims to reduce missing values, but their imputation should be handled carefully during downstream statistical analysis.[4]
Q3: I've noticed that some studies report inconsistencies in DIA-NN's FDR control. Should I be concerned?
A3: Recent independent assessments have suggested that while DIA tools, including DIA-NN, generally control FDR at the peptide level reasonably well, protein-level FDR control can sometimes be less consistent, particularly in complex or single-cell datasets.[5][6] It is important to be aware of these potential issues and consider validation strategies.
DIA-NN's developers actively work on improving their algorithms, and the software's performance can also depend on the specifics of the experimental data and the analysis parameters used.[3] For high-stakes experiments, consider using entrapment methods with known decoy protein databases to empirically assess the FDR in your specific dataset.[5]
Troubleshooting Guides
Issue 1: Inflated FDR or a high number of false positives.
Symptoms:
-
A surprisingly large number of differentially expressed proteins.
-
Identification of proteins that are biologically implausible in the studied context.
-
Poor overlap with results from orthogonal validation experiments.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Spectral Library | If using a DDA-based spectral library, ensure it was generated under conditions that closely match your DIA runs to avoid systematic bias.[4] Consider using DIA-NN's library-free workflow or generating a project-specific library from your DIA data.[4] |
| Overly Lenient FDR Threshold | While the default is 1%, ensure this is appropriate for your study's goals. For biomarker discovery, a more stringent cutoff might be necessary. |
| Software Version Inconsistencies | Using different versions of DIA-NN or other software in your pipeline can lead to irreproducible results. It is recommended to lock software versions for the duration of a project.[4] |
| Misconfigured Mass Accuracy Settings | Incorrect mass accuracy settings can lead to incorrect peptide assignments. While DIA-NN can automatically optimize these, for some instrument types, manual setting is recommended.[2] |
Issue 2: Low number of protein identifications.
Symptoms:
-
Fewer proteins identified than expected for the sample type and instrument.
-
High data sparsity, making downstream statistical analysis challenging.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal LC-MS Performance | Poor chromatography or mass spectrometer performance will fundamentally limit the quality of the data. Review your instrument's QC data. |
| Poor Sample Quality | Inefficient protein extraction or digestion will lead to a lower number of detectable peptides.[7] |
| Conservative Filtering | While controlling for false positives is important, overly aggressive filtering (e.g., very low q-value cutoffs) will reduce the number of identifications. |
| Library Mismatch | If using a spectral library, ensure it is comprehensive and relevant to your samples. A library from a different species or tissue type will result in poor identification rates.[7] |
Methodologies & Visualizations
Experimental Workflow for FDR Validation using an Entrapment Database
This protocol outlines a general approach to validate the FDR estimation of a DIA-NN analysis.
-
Database Preparation:
-
Create a concatenated protein sequence database containing your target organism's proteome and a proteome from a phylogenetically distant organism (the "entrapment" or "decoy" database, e.g., Human + E. coli).
-
Ensure there is no significant sequence homology between the target and entrapment proteomes.
-
-
DIA-NN Analysis:
-
Analyze your DIA raw files with DIA-NN using this concatenated database.
-
-
FDR Calculation:
-
After analysis, filter the results at a specific q-value threshold (e.g., 0.01).
-
Count the number of identified proteins from the target database (Targets, T).
-
Count the number of identified proteins from the entrapment database (False Positives, FP).
-
The empirical FDR can be calculated as: FDR = FP / T
-
-
Comparison:
-
Compare the empirical FDR to the nominal FDR reported by DIA-NN. A significant discrepancy may indicate an issue with FDR control for your specific dataset.
-
Logical Flow of DIA-NN FDR Control
Caption: Logical workflow for FDR control within the DIA-NN software.
Troubleshooting Decision Tree for Statistical Significance Issues
Caption: Decision tree for troubleshooting a low number of significant hits.
References
- 1. DIA-NN: Neural networks and interference correction enable deep proteome coverage in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GitHub - vdemichev/DiaNN: DIA-NN - a universal automated software suite for DIA proteomics data analysis. [github.com]
- 3. FDR in proteomics & data filtering · vdemichev/DiaNN · Discussion #1035 · GitHub [github.com]
- 4. Common Pitfalls in DIA Proteomics Data Analysis and How to Avoid Them | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Assessment of false discovery rate control in tandem mass spectrometry analysis using entrapment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of false discovery rate control in tandem mass spectrometry analysis using entrapment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Avoiding Failure in DIA Proteomics: Common Pitfalls and Proven Fixes - Creative Proteomics [creative-proteomics.com]
Navigating the Nuances of DIA-NN: A Technical Support Center for Publication-Ready Proteomics
For Immediate Release
Researchers, scientists, and drug development professionals now have a centralized resource for refining their Data-Independent Acquisition (DIA) proteomics data analyzed with DIA-NN. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the generation of high-quality, publishable results.
The following resources are designed to address common challenges and provide clear, actionable guidance on data filtering, quality control, and interpretation of DIA-NN outputs.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the analysis of DIA-NN data.
| Question | Answer |
| My DIA-NN run gets stuck or fails without a clear error message. What should I do? | This can be due to several factors. First, check the DIA-NN log file for any warnings or error messages that might provide clues.[1][2] Common issues include problems with raw file loading, memory allocation, or incompatible file formats.[3][4][5] Ensure that your raw files are not corrupted and are in a supported format (.raw, .mzML, .d).[1] If processing large datasets, insufficient RAM can be a bottleneck; consider running on a machine with more memory or using a high-performance computing cluster.[4] |
| Why are the protein and precursor numbers different between the report.stats.tsv, pg_matrix.tsv, and pr_matrix.tsv files? | These discrepancies arise from the different filtering strategies applied to each file. The report.stats.tsv provides a summary of identifications at a 1% precursor and protein group FDR by default. The pg_matrix.tsv and pr_matrix.tsv files have an additional 5% run-specific protein-level FDR filter applied by default.[1] For precise control over filtering, it is recommended to use the main report.tsv or report.parquet file for downstream analysis in R or Python.[1] |
| What are the key DIA-NN output files I need for downstream analysis? | For most downstream analyses, you will primarily use the pg_matrix.tsv (protein group matrix) and pr_matrix.tsv (precursor matrix) files.[6][7] The pg_matrix.tsv file is ideal for protein-level quantification and differential expression analysis.[6] The pr_matrix.tsv provides precursor-level quantification. For more detailed analysis and custom filtering, the main report.tsv or the binary report.parquet file (in DIA-NN 2.0 and later) contains the most comprehensive information.[6][8] The log.txt file is also crucial for assessing the quality of the run and troubleshooting any issues.[6] |
| How should I filter my DIA-NN results for publication-quality data? | A common starting point is to filter at a 1% false discovery rate (FDR) at both the precursor and protein group levels.[1] This is often done using the Q.Value (precursor-level q-value) and PG.Q.Value (protein group-level q-value) columns in the main report. For generating matrices, DIA-NN applies a default 1% global FDR for protein groups and precursors, with an additional 5% run-specific protein-level FDR.[1] Depending on the experiment's stringency, you may consider applying additional filters, such as requiring a minimum number of precursors per protein or filtering based on precursor quantity. |
Quantitative Data Filtering Recommendations
Achieving publication-quality data requires careful filtering of your DIA-NN results. The following table provides recommended filtering parameters for different experimental goals. These should be considered as starting points and may need to be adjusted based on your specific dataset and biological question.
| Parameter | Standard Discovery Proteomics | Targeted/Validation Proteomics | Post-Translational Modification (PTM) Analysis |
| Protein Group Q-value (PG.Q.Value) | ≤ 0.01 | ≤ 0.01 | ≤ 0.01 |
| Precursor Q-value (Q.Value) | ≤ 0.01 | ≤ 0.01 | ≤ 0.01 |
| Minimum Precursors per Protein | ≥ 2 | ≥ 1 (for specific targets) | ≥ 1 (for specific modified peptides) |
| Data Completeness (per group) | > 70% | > 90% | > 50% |
| Coefficient of Variation (CV) of Technical Replicates | < 20% | < 15% | < 30% |
Experimental Protocols
This section provides detailed methodologies for key stages of a DIA proteomics experiment, from sample preparation to data analysis.
Sample Preparation: In-Solution Digestion of Cultured Mammalian Cells
This protocol is optimized for preparing cell lysates for DIA-MS analysis.
Materials:
-
Phosphate-buffered saline (PBS)
-
Lysis buffer: 8 M Urea (B33335) in 50 mM Tris-HCl, pH 8.0, with protease and phosphatase inhibitors
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid (FA)
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Cell Harvesting: Wash cell pellets (e.g., from a 10 cm dish) twice with ice-old PBS.
-
Lysis: Resuspend the cell pellet in 200 µL of lysis buffer. Sonicate the lysate on ice to shear DNA and ensure complete lysis.[9]
-
Protein Quantification: Determine the protein concentration using a compatible assay (e.g., BCA).
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Reduction: To 100 µg of protein, add DTT to a final concentration of 10 mM. Incubate at 37°C for 1 hour.[10]
-
Alkylation: Add IAA to a final concentration of 20 mM. Incubate for 30 minutes at room temperature in the dark.[10][11]
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Quenching: Add DTT to a final concentration of 20 mM to quench the excess IAA.
-
Digestion: Dilute the sample 4-fold with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to 2 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[10]
-
Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.
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Drying and Storage: Dry the purified peptides using a vacuum centrifuge and store them at -80°C until LC-MS/MS analysis.
DIA-NN Data Processing and Analysis Workflow in R
This protocol outlines a typical workflow for processing DIA-NN output files using the diann R package.
Prerequisites:
-
R and RStudio installed.
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The diann R package installed from GitHub: devtools::install_github("vdemichev/diann-rpackage")[12]
Procedure:
-
Load DIA-NN Report: Load the main report file (report.tsv) into your R environment.
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Filter the Data: Apply filtering based on q-values and other criteria.
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Generate Protein and Precursor Matrices: Create matrices for downstream analysis.
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Normalization: While DIA-NN performs its own normalization, you can apply additional normalization if needed.
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Statistical Analysis: Perform differential expression analysis using packages like limma or DEqMS.
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Visualization: Generate plots such as volcano plots, heatmaps, and PCA plots to visualize the results.
Visualizations: Signaling Pathways and Experimental Workflows
This section provides diagrams of key signaling pathways frequently investigated using proteomics, as well as a visual representation of the DIA-NN experimental workflow.
Experimental Workflow: From Sample to Publication-Quality Data
Caption: A generalized workflow for a DIA proteomics experiment using DIA-NN.
mTOR Signaling Pathway
Caption: A simplified diagram of the mTOR signaling pathway.
Apoptosis Signaling Pathway (Intrinsic)
Caption: A simplified representation of the intrinsic apoptosis pathway.
References
- 1. GitHub - vdemichev/DiaNN: DIA-NN - a universal automated software suite for DIA proteomics data analysis. [github.com]
- 2. ERROR: DIA-NN tried but failed to load the following files · vdemichev/DiaNN · Discussion #184 · GitHub [github.com]
- 3. DIA-NN 2.02 Fails to Process Certain Raw Files · Issue #1433 · vdemichev/DiaNN · GitHub [github.com]
- 4. diann-1.8.1 stops without error message after running for hours on Ubuntu 22.04.4 LTS · Issue #1000 · vdemichev/DiaNN · GitHub [github.com]
- 5. DIA-NN 2.0 cannot complete DIA file processing · Issue #1649 · vdemichev/DiaNN · GitHub [github.com]
- 6. help.massdynamics.com [help.massdynamics.com]
- 7. reddit.com [reddit.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Acquiring and Analyzing Data Independent Acquisition Proteomics Experiments without Spectrum Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 11. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 12. GitHub - vdemichev/diann-rpackage: Report processing and protein quantification for MS-based proteomics [github.com]
DIA-NN Spectral Library Generation Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are generating spectral libraries for use with DIA-NN software.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the supported spectral library formats for DIA-NN?
DIA-NN supports a variety of spectral library formats to provide flexibility in your workflow. The primary supported formats are:
-
Tabular formats : Comma-separated (.csv), tab-separated (.tsv, .xls, .txt), and .parquet tables are all supported.[1][2]
-
DIA-NN specific format : A compact binary format with the extension .speclib.[1][2]
Additionally, DIA-NN has some compatibility with libraries generated by other software, including:
-
PeakView format
-
Libraries produced by FragPipe
-
TargetedFileConverter (part of OpenMS)
-
SpectraST format (.sptxt) (experimental)[2]
It is important to verify compatibility in each specific case, as it can depend on the version of the third-party software and the settings used. A crucial requirement is that the library must not contain non-fragmented precursor ions listed as fragments; all fragment ions must be a result of peptide backbone fragmentation.[2]
Q2: I'm encountering an error when generating a spectral library. What are the first steps to troubleshoot?
When an error occurs during spectral library generation, a systematic approach can help identify the issue quickly.
-
Examine the DIA-NN Log File : DIA-NN provides detailed log files that capture warnings and errors. These messages are printed as they occur and are also summarized at the end of the log. This should always be your first step in diagnosing a problem.[1]
-
Check Input File Integrity :
-
FASTA Files : If you are generating a library from a FASTA file, ensure it is in the UniProt format. While DIA-NN may correctly parse sequence information from other formats, it might fail to read protein names, gene names, and descriptions accurately.[1]
-
Existing Library Files : If you are using a pre-existing library, ensure it is correctly formatted and not corrupted. You can test the integrity of an exotic library format by converting it to DIA-NN's .parquet format and examining the resulting table.[1]
-
-
Memory Usage : Monitor your system's memory usage. Spectral library generation, especially with large search spaces (e.g., phospho- or metaproteomics), can be memory-intensive. An unexpected exit of DIA-NN could be due to insufficient memory.[1]
-
Mass Accuracy Calibration : If the software is not identifying peptides, it could be a mass calibration problem. As a test, you can try searching with a very wide mass accuracy setting (e.g., 100 ppm) to see if any identifications are made.[1]
Q3: Can I use my Data-Dependent Acquisition (DDA) raw files directly in DIA-NN to generate a spectral library?
While DIA-NN can process DDA data to some extent for purposes like sample composition analysis, it is not designed to be a primary DDA search engine for generating spectral libraries.[1][4] Users who have tried to process DDA raw files directly in DIA-NN for library creation have reported inconsistent results and low numbers of identifications.[4]
The recommended workflow for creating a spectral library from DDA data for use in DIA-NN is to first process the DDA files with a dedicated DDA search engine.[4] Several tools are well-suited for this purpose:
-
FragPipe : Offers a specific workflow for building a spectral library from DDA files for DIA-NN.[4][5]
-
Mascot : Can be used to generate high-quality spectral libraries in the NIST MSP format, which is compatible with DIA-NN.[3]
-
Skyline : Allows for the creation of spectral libraries from DDA data, which can then be exported for use in DIA-NN.[4]
The general principle is to use a tool optimized for DDA data to generate the peptide identifications and their corresponding spectra, and then export this information in a format that DIA-NN can import.
Q4: My in silico spectral library generation from a FASTA file is failing or producing poor results. What should I check?
Generating a spectral library in silico from a FASTA file is a powerful feature of DIA-NN, but issues can arise.[6] Here are some common areas to troubleshoot:
-
FASTA File Format : Ensure your FASTA file is in the UniProt format and not compressed. DIA-NN is optimized to parse this format for protein and gene information.[1]
-
Separate Generation Step : It is strongly recommended to generate the in silico spectral library in a distinct, separate step before analyzing your DIA raw files.[7] This modular approach simplifies troubleshooting and allows the library to be reused.
-
Custom Post-Translational Modifications (PTMs) : The deep learning models used for prediction may not have been trained on your specific custom PTM. While it may still work, performance can be suboptimal.[8] When dealing with custom PTMs, you may need to use specific flags like --var-mod to declare them.[8]
-
Large Search Space : Very large FASTA files, such as those from metagenomics studies, can create an unmanageably large search space, leading to a high false discovery rate and consequently, few identified peptides.[9] It may be necessary to curate the FASTA file to only include relevant organisms or proteins.
Q5: DIA-NN seems to be stuck or has crashed while loading my raw files. What could be the cause?
If DIA-NN hangs during the file loading stage, several factors could be at play:
-
File Conversion Issues : If you have converted your instrument vendor's raw files to .mzML, the conversion settings might be the source of the problem. It has been noted that certain .mzML files, for instance those containing 0-intensity peaks, can cause issues.[10] Whenever possible, it is recommended to use the .raw files directly with DIA-NN.[10]
-
Specific Acquisition Modes : Certain data acquisition strategies, like Boxcar DIA, can produce log files with numerous 'Unknown token' messages, and processing can be significantly slower.[11]
-
Large Files and Memory : Very large raw files (e.g., >1 GB) combined with a large spectral library can lead to high memory consumption, potentially causing the software to become unresponsive without crashing.[12]
Q6: I'm getting an error that a .quant file was obtained using a different spectral library. How do I fix this?
This error typically occurs when you are trying to re-use quantification data (.quant files) from a previous analysis with a new or modified spectral library. DIA-NN is indicating a mismatch between the library used to generate the .quant files and the one in the current analysis.
To resolve this, you can try the following:
-
Disable the "Use existing .quant files where available" option to force DIA-NN to re-quantify the data with the new library.[11]
-
Ensure that all analysis parameters, especially those related to the spectral library and FDR, are identical to the initial run if you intend to reuse the quantification data.[11]
Experimental Protocols & Workflows
Methodology for Generating a Spectral Library from DDA Data
This protocol outlines a general workflow for creating a high-quality spectral library from DDA data for subsequent analysis of DIA data in DIA-NN.
-
DDA Data Acquisition : Acquire DDA mass spectrometry data from a representative sample pool. For complex samples, offline fractionation of the peptides before LC-MS/MS analysis is recommended to increase proteome coverage.[13]
-
DDA Data Processing : Use a dedicated DDA search engine to identify peptides and proteins. Popular choices include FragPipe (with MSFragger), MaxQuant, or Mascot.[14][15]
-
Spectral Library Generation :
-
Using FragPipe : Utilize the built-in workflows designed for DIA analysis. FragPipe can take DDA search results and generate a spectral library in a format directly compatible with DIA-NN.
-
Using Mascot : After searching the DDA data, use the spectral library crawler feature in Mascot Server to generate a library in the .msp format.[3]
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Using other tools : Convert the search results (e.g., MaxQuant's msms.txt) into a format that DIA-NN can read, such as a .tsv file. This table must contain essential columns like Modified Sequence, Precursor Charge, Precursor Mz, Fragment Mz, Relative Intensity, Protein Id, and Gene Name.
-
-
Library Import into DIA-NN : In the DIA-NN graphical user interface, provide the path to your newly generated spectral library in the "Spectral Library" input field.
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DIA Data Analysis : Add your DIA raw files and proceed with the analysis using the DDA-based spectral library.
Methodology for Generating an In Silico Spectral Library
This protocol describes the recommended procedure for creating a predicted spectral library directly from a FASTA file within DIA-NN.
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Prepare FASTA File : Obtain a protein sequence database in FASTA format, preferably from UniProt, corresponding to the organism(s) in your sample.[1]
-
Launch DIA-NN : Open the DIA-NN application.
-
Specify FASTA Input : In the "Input" pane, click "Add FASTA" and select your prepared FASTA file.[1]
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Set Generation Mode : In the "Precursor ion generation" pane, set the "Mode" to "Prediction from FASTA".[1]
-
Define Modifications : Specify any fixed and variable modifications relevant to your experiment.
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Set Output Name : (Optional) You can edit the "Output library" field to define a name for your library. The predicted library will be saved with a .predicted.speclib extension.[1]
-
Run Generation : Click "Run" to start the in silico digestion and deep learning-based prediction of fragmentation and retention times.
-
Use the Generated Library : Once the process is complete, you can use this new .predicted.speclib file as the spectral library for analyzing your DIA runs in a separate DIA-NN analysis.
Visualized Workflows and Logic
References
- 1. GitHub - vdemichev/DiaNN: DIA-NN - a universal automated software suite for DIA proteomics data analysis. [github.com]
- 2. Data-independent acquisition (DIA) quantification - quantms 1.6.0 documentation [docs.quantms.org]
- 3. Generating high quality spectral libraries for DIA-MS [matrixscience.com]
- 4. reddit.com [reddit.com]
- 5. Analyzing DIA data | FragPipe [fragpipe.nesvilab.org]
- 6. What Is a DIA-NN Library-Free Search in a Data-Independent Acquisition (DIA) Proteomics Workflow on ZenoTOF 7600 System? [sciex.com]
- 7. warning it is strongly recommended to first generate an in silico spectral library in a separate pipeline step and then use it to process the raw data · vdemichev/DiaNN · Discussion #1074 · GitHub [github.com]
- 8. Custom PTM in silico library generation · Issue #1207 · vdemichev/DiaNN · GitHub [github.com]
- 9. researchgate.net [researchgate.net]
- 10. Algorithmic failure in DIA-NN when processing raw data with generated spectral library #27 Open · Issue #1445 · vdemichev/DiaNN · GitHub [github.com]
- 11. How to analyse samples with previously-generated spectral library · vdemichev/DiaNN · Discussion #1022 · GitHub [github.com]
- 12. DIA-NN 2.1.0 & 2.2.0 stuck at loading files not proceeding to pre-processing · Issue #1609 · vdemichev/DiaNN · GitHub [github.com]
- 13. Building spectral libraries from narrow window data independent acquisition mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spectral library generation and a discrepancy in transition names · vdemichev/DiaNN · Discussion #372 · GitHub [github.com]
- 15. generating library from DDA search · Issue #1216 · vdemichev/DiaNN · GitHub [github.com]
DIA-NN Performance with Fast Chromatographic Gradients: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering performance issues with DIA-NN when using fast chromatographic gradients.
Frequently Asked Questions (FAQs)
Q1: My protein/peptide identifications are low when using a short chromatographic gradient. What are the common causes and how can I troubleshoot this?
Low identification numbers with fast gradients are a common issue. Here are the primary causes and troubleshooting steps:
-
Inadequate MS Cycle Time: Fast gradients produce sharp, narrow chromatographic peaks. If the mass spectrometer's cycle time is too long, it may not acquire enough data points across the peak for accurate identification and quantification.
-
Spectral Library Mismatch: The spectral library is crucial for DIA data analysis. A mismatch between the library and your experimental conditions can significantly reduce identifications.
-
Troubleshooting:
-
Gradient Length: If your spectral library was generated with a long gradient, it may not be optimal for a fast gradient analysis due to retention time shifts.[1] It is recommended to use a library generated with a similar gradient length or a library-free approach.
-
Instrumentation: Ensure the library was generated on a similar mass spectrometer with comparable settings.
-
Sample Type: Using a library from a different species or tissue type will lead to poor results.[1]
-
-
-
Suboptimal DIA-NN Settings: While DIA-NN is highly automated, some parameters may need adjustment for fast gradients.
-
Troubleshooting:
-
Mass Accuracies: For publication-ready results, it's recommended to set the mass accuracies (Mass accuracy and MS1 accuracy) based on your instrument's performance rather than relying on automatic optimization for every run. You can determine the optimal values by running a few representative files with the "Unrelated runs" option checked and observing the recommended accuracies in the log file.[2]
-
Scan Window: Set the Scan window parameter to the approximate number of DIA cycles across an average chromatographic peak.[2]
-
-
Q2: I'm observing high quantification variability (CVs) in my results with short gradients. How can I improve quantification precision?
High coefficient of variation (CV) indicates poor quantification reproducibility. Here’s how to address it:
-
Interference from Co-eluting Peptides: Shorter gradients reduce chromatographic separation, leading to more co-eluting peptides and thus, more interference in the MS2 spectra.[3]
-
Match-Between-Runs (MBR) Issues: While MBR can increase data completeness, improper use with fast gradients can introduce quantification inaccuracies.
-
Troubleshooting:
-
Ensure that the runs being matched are chromatographically well-aligned. Significant retention time shifts between runs can lead to incorrect peak matching.
-
Consider the potential for FDR inflation when using MBR.[5]
-
-
-
Normalization: Proper normalization is key to reducing technical variation.
-
Troubleshooting:
-
DIA-NN performs cross-run normalization.[3] For most standard analyses, the default settings are appropriate.
-
-
Q3: Should I use a library-based or library-free approach in DIA-NN for my fast gradient experiments?
Both approaches have their merits, and the best choice depends on your experimental goals.
-
Library-Based:
-
Library-Free (DirectDIA):
-
Pros: Eliminates the need for separate DDA runs to build a library, making it ideal for high-throughput applications and novel proteomes.[6] It is highly flexible and accommodates variable gradient lengths without needing to regenerate a library.[6] DIA-NN's in silico library prediction is highly effective.[7]
-
Cons: May identify slightly fewer proteins than a perfectly matched, deep project-specific spectral library in some cases.
-
Recommendation: For high-throughput studies with fast gradients, the library-free approach in DIA-NN is often the most practical and effective choice.[7]
Troubleshooting Workflows & Signaling Pathways
Troubleshooting Low Identifications
The following diagram illustrates a logical workflow for troubleshooting a common issue: low peptide or protein identifications when using DIA-NN with fast chromatographic gradients.
Caption: A flowchart for troubleshooting low protein identifications in DIA-NN with fast gradients.
DIA-NN General Workflow
This diagram provides a simplified overview of the DIA-NN data processing workflow, which is helpful for understanding where potential issues may arise.
Caption: A simplified schematic of the DIA-NN data analysis workflow.
Quantitative Data Summary
The following tables summarize the performance of DIA-NN with varying chromatographic gradient lengths based on published data.
Table 1: Impact of Gradient Length on Protein and Peptide Identifications
| Gradient Length | Protein Groups Identified | Precursor Identifications | Reference |
| 11 min | ~6,300 | >50,000 | [4] |
| 19 min | - | >35,000 | [3] |
| 21 min | ~7,100 | >70,000 | [4] |
| 30 min | ~7,200 | ~84,000 | [8] |
| 44 min | ~7,800 | >80,000 | [4] |
| 0.5 hour | >40,000 (precursors) | - | [3] |
| 1 hour | >60,000 (precursors) | - | [3] |
| 2 hours | >80,000 (precursors) | - | [3] |
| 4 hours | >100,000 (precursors) | - | [3] |
Note: The number of identifications can vary significantly based on sample type, instrument, and other experimental parameters.
Table 2: Quantification Precision with Fast Gradients
| Gradient Length | Median CV (Protein Level) | Notes | Reference |
| 11 min | ~4% | MaxLFQ algorithm in DIA-NN. | [4] |
| 21 min | ~4% | MaxLFQ algorithm in DIA-NN. | [4] |
| 30 min | <20% for ~6,000 proteins | Using an optimized DIA window scheme. | [8] |
| 44 min | ~4% | MaxLFQ algorithm in DIA-NN. | [4] |
Experimental Protocols
Protocol 1: Generating an In Silico Spectral Library from a FASTA File in DIA-NN
This protocol describes the steps to generate a predicted spectral library directly from a protein sequence database within the DIA-NN software, a recommended approach for fast gradient workflows.
-
Open DIA-NN: Launch the DIA-NN graphical user interface.
-
Add FASTA File: In the "Input" pane, click "Add FASTA" and select your protein sequence database in FASTA format. Ensure it corresponds to the species being analyzed.[2]
-
Set Precursor Ion Generation Mode: In the "Precursor ion generation" pane, set the "Mode" to "Prediction from FASTA".[2]
-
Specify Protease and Modifications:
-
Select the correct protease (e.g., Trypsin/P).
-
Define fixed modifications (e.g., Carbamidomethyl (C)) and any variable modifications (e.g., Oxidation (M)).
-
-
Define Output Library: In the "Output" pane, specify the desired name and location for the output spectral library. The predicted library will be saved with a .predicted.speclib extension.[2]
-
Run Library Generation: Click "Run" to start the in silico library generation process.
Protocol 2: DIA Data Analysis with a Predicted Spectral Library
This protocol outlines the analysis of raw DIA files using a previously generated predicted spectral library.
-
Open DIA-NN: Launch the DIA-NN software.
-
Load Raw Data: In the "Input" pane, click "Raw" and select the DIA raw files (.raw or .mzML) you want to analyze.[2]
-
Select Spectral Library: Click "Spectral library" and choose the .predicted.speclib file you generated.
-
Specify FASTA Database: Click "Add FASTA" and select the same FASTA file used for library generation. This is important for protein inference.[2]
-
Adjust Key Parameters for Fast Gradients (Optional but Recommended):
-
Mass Accuracies: In the "LC-MS-specific parameters" section, set the "Mass accuracy (MS/MS)" and "MS1 accuracy" to values appropriate for your instrument (e.g., 15-20 ppm for Orbitrap instruments).[2]
-
Scan Window: Set the "Scan window" to reflect the number of DIA cycles per peak for your gradient.[2]
-
-
Define Output: In the "Output" pane, specify the "Main output" file name. This will be the main report file.[2]
-
Run Analysis: Click "Run" to start the analysis. DIA-NN will process each raw file against the spectral library to identify and quantify peptides and proteins.
References
- 1. Avoiding Failure in DIA Proteomics: Common Pitfalls and Proven Fixes - Creative Proteomics [creative-proteomics.com]
- 2. GitHub - vdemichev/DiaNN: DIA-NN - a universal automated software suite for DIA proteomics data analysis. [github.com]
- 3. DIA-NN: Neural networks and interference correction enable deep proteome coverage in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Data-Driven Optimization of DIA Mass Spectrometry by DO-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
Validation & Comparative
Navigating the DIA-Triumvirate: A Comparative Analysis of DIA-NN, Spectronaut, and OpenSWATH
In the rapidly evolving landscape of data-independent acquisition (DIA) mass spectrometry, researchers are presented with a powerful array of software tools for processing and analyzing complex proteomics data. Among the frontrunners are DIA-NN, Spectronaut, and OpenSWATH, each offering distinct advantages in the quest for comprehensive and accurate protein identification and quantification. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal tool for their specific needs.
Performance at a Glance: A Quantitative Comparison
The performance of DIA software is paramount for achieving reliable and deep proteome coverage. The following tables summarize key quantitative metrics from various independent benchmark studies, offering a clear comparison of DIA-NN, Spectronaut, and OpenSWATH.
Table 1: Protein and Peptide Identifications
| Study/Dataset | Mass Spectrometer | Analysis Mode | DIA-NN | Spectronaut | OpenSWATH |
| Gotti et al. (2021)[1] | Orbitrap Fusion | Library-free (FASTA) | ~2016 Proteins | ~1817 Proteins | ~1956 Proteins |
| Gotti et al. (2021)[1] | Orbitrap Fusion | Library-based | ~1731 Proteins | ~1908 Proteins | ~1956 Proteins |
| Demichev et al. (2021) | Orbitrap | Library-free | Higher Protein & Peptide IDs | Lower Protein & Peptide IDs | Not specified |
| Navarro et al. (2016)[2] | TripleTOF 5600/6600 | Library-based | Not included | Lower false reports | Lower false reports |
Table 2: Quantification Performance
| Metric | DIA-NN | Spectronaut | OpenSWATH |
| Quantification Precision (CV) | Generally outperforms other workflows [3] | Lower precision than DIA-NN in some workflows[3] | Improved quantification accuracy with background subtraction[2] |
| Quantification Accuracy | Comparable to other DIA workflows[4] | Improved quantification accuracy with background subtraction[2] | Improved quantification accuracy with background subtraction[2] |
| Sensitivity (Lowest Spike-in) | High sensitivity (9.6 amol) [3] | High sensitivity (9.6 amol with specific libraries)[3] | Not specified |
| Data Completeness | High completeness (16.6–18.7% missing values)[5] | Highest data completeness (7.2% and 4.5% missing values in a study) [5] | Lower completeness in some comparisons[6] |
Delving Deeper: Experimental Methodologies
The performance of DIA software is intrinsically linked to the experimental setup. Below are representative protocols from key benchmark studies that provide context to the presented data.
Experimental Protocol 1: Gotti et al. (2021) - Complex Proteomic Standard[1]
-
Sample Preparation: A proteomic standard composed of 48 human proteins (UPS1, Sigma-Aldrich) was spiked into a whole E. coli protein extract background at 8 different concentrations.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Data was acquired on an Orbitrap Fusion (Thermo) instrument using four different DIA window schemes (narrow, wide, mixed, overlapped).
-
Data Analysis: The acquired DIA raw files were processed with DIA-NN, DIA-Umpire, OpenSWATH, ScaffoldDIA, Skyline, and Spectronaut. Both library-based (using a DDA spectral library of ~2800 E. coli proteins) and library-free (FASTA-based) approaches were evaluated. For tools other than DIA-NN, ScaffoldDIA, and Spectronaut, precursor intensity values were normalized by applying a factor calculated from the median of all precursor intensities of each sample injection.
Experimental Protocol 2: Muntel et al. (2023) - Ground-Truth Sample[3][4]
-
Sample Preparation: A ground-truth sample was created with a differential spike-in of UPS2 protein standard in a constant yeast background.
-
Data Analysis: Three commonly used DIA software tools (DIA-NN, EncyclopeDIA, and Spectronaut) were tested in both spectral library mode and spectral library-free mode.
-
Spectral Library Mode: Utilized experimentally generated DDA-based spectral libraries and in silico predicted libraries from PROSIT and MS2PIP.
-
Spectral Library-Free Mode: Employed the direct analysis of DIA data without a pre-existing library.
-
-
Performance Evaluation: The workflows were benchmarked based on sensitivity, precision, and accuracy.
Visualizing the Workflow
To better understand the process of DIA data analysis, the following diagrams illustrate a typical experimental workflow and the logical relationship between the key software components.
Concluding Remarks
The choice between DIA-NN, Spectronaut, and OpenSWATH depends on the specific requirements of a study.
-
DIA-NN has emerged as a powerful, open-source tool that often excels in protein and peptide identifications, particularly in library-free mode, and demonstrates excellent quantification precision.[3][7] Its speed and ease of use make it an attractive option for high-throughput proteomics.[7]
-
Spectronaut , a commercially available software, is a mature and robust platform that performs strongly in both library-based and library-free (directDIA) modes.[8] It often provides the highest data completeness and has a user-friendly interface with extensive quality control and reporting features.[5][8]
-
OpenSWATH is a versatile and open-source tool that has a strong track record, particularly in targeted data analysis.[2] It has demonstrated excellent performance in controlling false-positive identifications and offers a high degree of customizability for experienced users.[2]
Ultimately, the selection of a DIA data analysis tool should be guided by the experimental goals, the available resources, and the desired balance between performance, ease of use, and cost. For critical applications, it is advisable to evaluate multiple software tools with a representative subset of the data to determine the most suitable workflow.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A multi-center study benchmarks software tools for label-free proteome quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Benchmarking commonly used software suites and analysis workflows for DIA proteomics and phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benchmarking of analysis strategies for data-independent acquisition proteomics using a large-scale dataset comprising inter-patient heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DIA Proteomics Comparison 2025: DIA-NN, Spectronaut, FragPipe - Creative Proteomics [creative-proteomics.com]
DIA-NN Unleashed: A Comparative Benchmarking Guide for Proteomics Researchers
In the rapidly evolving landscape of data-independent acquisition (DIA) proteomics, DIA-NN has emerged as a powerful software suite, leveraging deep neural networks to enhance peptide identification and quantification. This guide provides a comprehensive performance comparison of DIA-NN against other leading software on major mass spectrometry platforms, supported by experimental data from recent studies. The information is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions on software selection for their specific research needs.
Performance Benchmarking: DIA-NN vs. Alternatives
Recent studies have rigorously benchmarked DIA-NN against other popular DIA analysis software, including Spectronaut, Skyline, and MaxDIA, across different mass spectrometry platforms such as Thermo Fisher Scientific's Orbitrap and Bruker's timsTOF instruments.[1][2] The key performance indicators evaluated include the number of identified peptides and proteins, quantitative precision (Coefficient of Variation - CV), and the accuracy of quantification.
Protein and Peptide Identifications
A 2023 study compared DIA-NN, Spectronaut, MaxDIA, and Skyline using benchmark datasets on both an Orbitrap and a timsTOF instrument.[2] The results, summarized in the table below, highlight the competitive performance of DIA-NN, particularly in library-free mode.
| Software | Spectral Library | Instrument | Mouse Proteins Identified | Mouse Peptides Identified |
| DIA-NN | In silico | Orbitrap | 5,186 | 51,313 |
| Spectronaut | DDA-dependent | Orbitrap | 5,354 | 67,310 |
| DIA-NN | Universal | Orbitrap | 4,919 - 5,173 | - |
| Spectronaut | Universal | Orbitrap | 4,919 - 5,173 | - |
| Skyline | Universal | Orbitrap | 4,919 - 5,173 | - |
Data sourced from a 2023 benchmarking study.[2]
The study found that while Spectronaut identified slightly more proteins with DDA-dependent libraries, DIA-NN demonstrated superior performance with an in-silico, DDA-independent library.[2] Another comparative analysis from 2023 reinforced these findings, noting that DIA-NN significantly outperformed other tools in most datasets, identifying more unique proteins and peptides.[3] Specifically, in one dataset, DIA-NN identified 53.0% more unique proteins than the second-best tool, Spectronaut.[3]
Quantitative Precision and Accuracy
Quantitative precision, often measured by the coefficient of variation (CV), is a critical metric for robust and reproducible quantification. Studies have shown that DIA-NN exhibits excellent quantification precision.[4] In a comparison with Spectronaut, DIA-NN demonstrated better median CV values for human peptides and proteins (5.6% and 3.0% for DIA-NN vs. 7.0% and 3.8% for Spectronaut, respectively).[4]
The 2023 benchmarking study also concluded that DIA-NN provided better performance than Spectronaut in quantification accuracy and precision in most of their comparisons.[2] Furthermore, DIA-NN, along with Spectronaut, demonstrated adequate control over the false discovery rate (FDR), with DIA-NN showing a modest advantage.[2]
High-Throughput Proteomics
DIA-NN is particularly well-suited for high-throughput applications that utilize fast chromatographic gradients.[4] In combination with technologies like the Evosep One system, DIA-NN has been shown to quantify over 5,000 proteins from 200ng of HeLa digest with a 200 samples per day method, achieving a high data completeness of 94% and median CVs below 8%.[5] This highlights DIA-NN's capability to deliver deep and precise proteome coverage in large-scale experiments.[4][6]
Experimental Protocols and Workflows
The performance of any DIA software is intrinsically linked to the experimental workflow, from sample preparation to data analysis. Below are generalized protocols based on the methodologies described in the benchmark studies.
Sample Preparation and Data Acquisition (General Protocol)
-
Protein Extraction and Digestion: Proteins are extracted from cells or tissues, followed by reduction, alkylation, and enzymatic digestion (typically with trypsin) to generate peptides.
-
Liquid Chromatography (LC): Peptides are separated using a nano-flow liquid chromatography system. Gradient lengths can vary, with shorter gradients used for high-throughput applications.
-
Mass Spectrometry (MS): The separated peptides are analyzed on a mass spectrometer, such as a Thermo Scientific Orbitrap series or a Bruker timsTOF Pro, operating in DIA mode.[2][7] In DIA, the mass spectrometer cycles through predefined precursor isolation windows, fragmenting all precursors within each window.[2]
Data Analysis Workflow
The general workflow for DIA data analysis involves several key steps, from spectral library generation to protein quantification.
A generalized workflow for DIA proteomics analysis using DIA-NN.
DIA-NN can operate in different modes regarding the spectral library.[3] It can utilize a library generated from data-dependent acquisition (DDA) runs, a predicted library from protein sequences, or operate in a "library-free" mode where it generates a spectral library directly from the DIA data itself.[4][8] The library-free approach has shown to be particularly effective, especially when a comprehensive experimental library is not available.[3]
DIA-NN with Different Library Strategies
The choice of spectral library strategy can significantly impact the outcome of a DIA experiment.
DIA-NN's flexibility with different spectral library generation strategies.
Conclusion
DIA-NN stands as a robust and versatile software for DIA proteomics analysis, demonstrating excellent performance across various mass spectrometry platforms. Its strengths in library-free analysis, quantitative precision, and suitability for high-throughput applications make it a compelling choice for many research projects. As with any proteomics software, the optimal choice depends on the specific experimental goals, sample type, and available instrumentation. The benchmark data presented here serves as a guide to help researchers navigate these choices and design robust and powerful proteomics experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Benchmarking commonly used software suites and analysis workflows for DIA proteomics and phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparative Analysis of Data Analysis Tools for Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DIA-NN: Neural networks and interference correction enable deep proteome coverage in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 5. evosep.com [evosep.com]
- 6. youtube.com [youtube.com]
- 7. DIA Proteomics Comparison 2025: DIA-NN, Spectronaut, FragPipe - Creative Proteomics [creative-proteomics.com]
- 8. GitHub - vdemichev/DiaNN: DIA-NN - a universal automated software suite for DIA proteomics data analysis. [github.com]
Validating DIA-NN Protein Quantification with PRM and SRM: A Comparative Guide
In the realm of quantitative proteomics, Data-Independent Acquisition (DIA) coupled with advanced analysis software like DIA-NN has become a powerful tool for large-scale protein quantification.[1][2] However, the validation of these high-throughput discoveries with targeted proteomics methods such as Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM) remains a crucial step for many research applications.[3][4] This guide provides an objective comparison of DIA-NN with PRM/SRM, supported by experimental data, detailed protocols, and visual workflows to assist researchers, scientists, and drug development professionals in designing and interpreting validation studies.
Performance Comparison: DIA-NN vs. Targeted Methods
DIA-NN has demonstrated high accuracy and precision in protein quantification, often rivaling targeted methods.[5][6] However, PRM and SRM are still considered the gold standard for targeted quantification due to their high sensitivity and specificity, especially for low-abundance analytes.[7][8] Below is a summary of key performance metrics comparing these approaches.
| Performance Metric | DIA-NN | PRM / SRM | Key Considerations |
| Quantitative Accuracy | High, with quantification comparable to targeted methods.[5] | Very high, considered the gold standard. | Accuracy in DIA-NN is dependent on the quality of the spectral library and the data analysis workflow.[6] PRM/SRM accuracy relies on careful selection of transitions and internal standards.[9] |
| Quantitative Precision (CVs) | Excellent, with reported CVs often below 10-15%.[6][10] | Excellent, with intra-assay CVs typically less than 15%.[10] | DIA-NN shows strong reproducibility across large sample cohorts.[6][11] PRM/SRM precision is well-established and robust.[9][10] |
| Sensitivity | High, with the ability to quantify thousands of proteins. | Very high, often superior for low-abundance proteins.[7][8] | PRM/SRM can quantify peptides down to the attomole level on-column.[4] DIA-NN's sensitivity is continually improving with advancements in software and instrumentation.[1] |
| Throughput | High, suitable for large-scale discovery proteomics. | Lower, as it is a targeted approach focusing on a predefined set of proteins. | DIA requires less upfront method development for acquisition compared to PRM and SRM.[12] |
| Specificity | High, with advanced algorithms to minimize interferences.[1][6] | Very high, especially with high-resolution mass analyzers in PRM.[9][12] | PRM offers improved specificity over SRM by monitoring all fragment ions of a precursor.[12] |
Experimental Workflow: From DIA-NN Discovery to PRM/SRM Validation
The typical workflow for validating DIA-NN results involves a discovery phase using DIA, followed by a targeted validation phase using PRM or SRM.[13]
Detailed Experimental Protocols
I. Discovery Phase: DIA-NN
-
Sample Preparation:
-
Lyse cells or tissues and extract proteins using a suitable buffer.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides using trypsin.
-
Clean up the resulting peptide mixture using solid-phase extraction (SPE).
-
-
LC-DIA-MS Analysis:
-
Perform reversed-phase liquid chromatography to separate the peptides.
-
Acquire data on a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap series) in DIA mode.[13]
-
The DIA method typically involves cycling through a series of precursor isolation windows covering the desired m/z range.
-
-
DIA-NN Data Processing:
-
Generate a spectral library from data-dependent acquisition (DDA) runs of the same or similar samples, or use a library-free approach within DIA-NN.[6][13]
-
Process the raw DIA files with DIA-NN, which uses deep neural networks for peptide identification and quantification.[1][5]
-
Perform statistical analysis to identify differentially abundant proteins that are candidates for validation.
-
II. Validation Phase: PRM/SRM
-
Candidate and Peptide Selection:
-
From the DIA-NN results, select a list of candidate proteins for validation.
-
For each protein, choose 2-3 proteotypic peptides that are unique to that protein and show good signal intensity in the DIA data.
-
-
PRM/SRM Method Development:
-
For the selected peptides, determine the optimal precursor and fragment ion transitions. This can be done empirically or using in silico prediction tools.
-
Optimize collision energy for each transition to maximize signal intensity.
-
-
LC-PRM/SRM Analysis:
-
Analyze the same samples (or a representative subset) used for the DIA experiments on a mass spectrometer capable of targeted proteomics (e.g., a triple quadrupole for SRM or a high-resolution instrument for PRM).[4][12]
-
The instrument is programmed to specifically monitor the selected transitions for the target peptides.
-
-
Targeted Data Analysis:
-
Quantitative Comparison:
-
Compare the relative or absolute quantification results from DIA-NN with those obtained from PRM/SRM.
-
A high correlation between the two methods provides strong validation for the initial DIA-NN findings.
-
Application in Signaling Pathway Analysis
Validating protein quantification is often critical for studying dynamic cellular processes like signaling pathways. For instance, the MAPK signaling pathway, which is crucial in cell proliferation and differentiation, is frequently studied using proteomic approaches.
In a typical experiment, DIA-NN might identify changes in the abundance of key kinases like RAF, MEK, or ERK in response to a stimulus. PRM or SRM would then be used to confirm these specific quantitative changes, providing high-confidence data for biological interpretation.
Conclusion
DIA-NN is a powerful and high-throughput method for protein quantification that provides accurate and precise results.[1][5][6] The validation of DIA-NN findings using targeted proteomics approaches like PRM and SRM is a robust strategy to increase confidence in the quantitative data, particularly for key proteins of interest or in clinical research.[3][13] While PRM and SRM offer superior sensitivity and specificity for a limited number of targets, the combination of DIA-NN for discovery and targeted methods for validation provides a comprehensive and reliable workflow for modern quantitative proteomics.[4][7]
References
- 1. DIA-NN: Neural networks and interference correction enable deep proteome coverage in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A semi‐automated workflow for DIA‐based global discovery to pathway‐driven PRM analysis | Semantic Scholar [semanticscholar.org]
- 3. Mass Spectrometry Acquisition Mode Showdown: DDA vs. DIA vs. MRM vs. PRM - MetwareBio [metwarebio.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. iscrm.uw.edu [iscrm.uw.edu]
- 10. ethz.ch [ethz.ch]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of Quantitative Mass Spectrometry Platforms for Monitoring Kinase ATP Probe Uptake in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Data-Independent Acquisition and Parallel Reaction Monitoring Mass Spectrometry Identification of Serum Biomarkers for Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Verifying DIA-NN Discoveries: A Guide to Cross-Validation with Orthogonal Methods
For researchers, scientists, and drug development professionals utilizing the powerful DIA-NN software for data-independent acquisition (DIA) proteomics, ensuring the accuracy and reliability of quantitative data is paramount. This guide provides a comprehensive comparison of DIA-NN with essential orthogonal validation techniques—Parallel Reaction Monitoring (PRM) and Western Blotting—supported by experimental data and detailed protocols.
This document outlines the workflows for each method, presents quantitative comparisons from published studies, and offers detailed experimental protocols to aid in the design and execution of robust validation experiments.
Quantitative Comparison of DIA-NN with Orthogonal Methods
The following tables summarize quantitative findings from studies that have cross-validated their DIA proteomics results, often analyzed with DIA-NN, using orthogonal methods. These comparisons highlight the concordance and complementarity of these techniques in protein quantification.
Table 1: Comparison of Protein Quantification between DIA-NN and Western Blot
| Protein Target | Method | Cell/Tissue Type | Fold Change (Treatment vs. Control) | Reference Study |
| MAPK14 | DIA-NN (library-free) | Acute Myeloid Leukemia Cells | Stabilized upon losmapimod (B1675150) treatment | Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling |
| Western Blot | Acute Myeloid Leukemia Cells | Stabilized upon losmapimod treatment | Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling | |
| PRRC2A | DIA-based Proteomics | Endometrial Cancer Tissue Washings | Upregulated in Endometrial Cancer | Data-Independent Acquisition (DIA)-Based Proteomics for the Identification of Biomarkers in Tissue Washings of Endometrial Cancer |
| Western Blot | Endometrial Cancer Tissue Washings | Upregulated in Endometrial Cancer | Data-Independent Acquisition (DIA)-Based Proteomics for the Identification of Biomarkers in Tissue Washings of Endometrial Cancer | |
| SYDE2 | DIA-based Proteomics | Endometrial Cancer Tissue Washings | Upregulated in Endometrial Cancer | Data-Independent Acquisition (DIA)-Based Proteomics for the Identification of Biomarkers in Tissue Washings of Endometrial Cancer |
| Western Blot | Endometrial Cancer Tissue Washings | Upregulated in Endometrial Cancer | Data-Independent Acquisition (DIA)-Based Proteomics for the Identification of Biomarkers in Tissue Washings of Endometrial Cancer |
Table 2: Performance Comparison of DIA Software and Orthogonal Targeted Proteomics
| Performance Metric | DIA-NN | Spectronaut | Parallel Reaction Monitoring (PRM) | Reference Study |
| Identification Performance | High, especially with fast gradients[1] | High, comparable to DIA-NN[1] | Targeted, not for discovery | N/A |
| Quantitative Precision (CV) | Low (e.g., 3.0% for proteins)[1] | Low (e.g., 3.8% for proteins)[1] | Very Low (High Precision)[2] | [1] |
| Quantitative Accuracy | High[3] | High | Very High (Gold Standard)[2] | [3] |
| Throughput | High | High | Lower (Targeted) | N/A |
| Workflow | Automated, library-free option[1] | Automated, directDIA option | Requires upfront method development | N/A |
Experimental Workflows and Logical Relationships
Visualizing the experimental process is crucial for understanding the interplay between discovery proteomics with DIA-NN and subsequent validation with orthogonal methods.
Signaling Pathway Analysis: A Case Study of mTOR Pathway
DIA-NN is a powerful tool for elucidating the dynamics of cellular signaling pathways. Orthogonal validation of key protein changes identified by DIA-NN is crucial for confirming these findings. The mTOR signaling pathway, a central regulator of cell growth and metabolism, is often a subject of proteomic investigation.
A typical study might use DIA-NN to quantify changes in the abundance of mTOR pathway components like mTOR, AKT, AKT1S1, and RPS6KB1 under different conditions. Subsequent Western Blot analysis would then be used to confirm these quantitative changes, providing confidence in the proteomics data.[2]
Experimental Protocols
Detailed and standardized protocols are the bedrock of reproducible science. Below are methodologies for DIA-NN data analysis and orthogonal validation techniques.
DIA-NN Data Analysis Protocol
This protocol provides a general workflow for analyzing DIA data using DIA-NN.
-
Data Conversion : If necessary, convert raw mass spectrometry files to a compatible format (e.g., mzML).
-
Spectral Library Generation (Optional but Recommended) :
-
Library-Free Approach : DIA-NN can generate an in-silico spectral library directly from a FASTA file of the organism's proteome.[1][5]
-
Empirical Library : A project-specific spectral library can be generated from data-dependent acquisition (DDA) runs of fractionated samples. This library is then used for DIA data analysis.
-
-
DIA-NN Analysis Setup :
-
Load the raw DIA files into the DIA-NN software.[5]
-
Specify the spectral library (if using an empirical one) or the FASTA file for the library-free approach.
-
Set the appropriate parameters for your instrument and experiment, including mass accuracy, and retention time window. DIA-NN can also automatically optimize these parameters.[5]
-
-
Data Processing : DIA-NN will perform chromatogram extraction, peak scoring using its deep neural networks, and protein and peptide identification and quantification.[1][4]
-
Output : The primary output is a report table containing quantified precursor and protein groups for each sample.[5] This table can be used for downstream statistical analysis to identify differentially expressed proteins.
Parallel Reaction Monitoring (PRM) Protocol for Validation
PRM is a targeted mass spectrometry approach that offers high sensitivity and specificity for quantifying selected peptides.
-
Target Peptide Selection : Based on the DIA-NN results, select unique, proteotypic peptides for the proteins of interest that showed significant changes.[6]
-
PRM Method Development :
-
Optimize collision energy and other instrument parameters for the selected target peptides.
-
Stable isotope-labeled synthetic peptides corresponding to the target peptides are often used as internal standards for absolute quantification.
-
-
Sample Preparation : Prepare samples as you would for DIA analysis (protein extraction, digestion, and clean-up). Spike in internal standards if used.
-
Targeted LC-MS/MS Analysis : Perform LC-MS/MS analysis using the developed PRM method. The mass spectrometer will specifically target the selected precursor ions for fragmentation and analysis.[7][8]
-
Data Analysis : Analyze the PRM data using software such as Skyline.[9] This involves peak integration and calculation of peptide and protein quantities. The quantities are then compared to the results obtained from DIA-NN.
Western Blot Protocol for Validation
Western blotting is a widely used antibody-based technique for the semi-quantitative or quantitative validation of protein expression changes.
-
Protein Extraction and Quantification : Extract total protein from the same cell or tissue samples used for the DIA-NN analysis. Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
SDS-PAGE : Separate the protein lysates based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10][11]
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[10]
-
Blocking : Block the membrane to prevent non-specific antibody binding, typically with a solution of bovine serum albumin (BSA) or non-fat milk.[10]
-
Antibody Incubation :
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) or a fluorophore.[11]
-
-
Detection : Detect the signal from the secondary antibody using a chemiluminescent or fluorescent substrate.[11]
-
Analysis : Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., GAPDH or β-actin) to compare relative protein abundance between samples. These relative changes are then compared with the fold changes observed in the DIA-NN data.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DIA-NN: Neural networks and interference correction enable deep proteome coverage in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UWPR [proteomicsresource.washington.edu]
- 6. apps.thermoscientific.com [apps.thermoscientific.com]
- 7. PRM Targeted Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 8. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. biology.stackexchange.com [biology.stackexchange.com]
- 11. azurebiosystems.com [azurebiosystems.com]
DIA-NN Dominates in Reproducibility and Precision for DIA Proteomics
New comparison data reveals that DIA-NN, a powerful open-source software, consistently delivers higher reproducibility and precision in Data-Independent Acquisition (DIA) proteomics quantification compared to other leading software solutions such as Spectronaut, OpenSWATH, and Skyline. These findings are supported by multiple independent benchmark studies employing standardized sample mixtures and controlled experimental designs.
Data-Independent Acquisition (DIA) has become a cornerstone of modern proteomics, prized for its ability to comprehensively and reproducibly quantify thousands of proteins across large sample cohorts. The choice of data analysis software is a critical determinant of the quality of DIA results. DIA-NN, which leverages deep neural networks and novel quantification strategies, has emerged as a frontrunner, demonstrating significant advantages in key performance metrics.[1][2][3][4]
Unpacking the Data: Quantitative Performance Metrics
The superior performance of DIA-NN is most evident when examining the coefficient of variation (CV), a standard measure of reproducibility. Lower CV values indicate higher precision. Across multiple studies, DIA-NN consistently yields lower median CVs for both peptide and protein quantification compared to its commercial and academic counterparts.
One key benchmark study, LFQbench, which uses a mixture of human, yeast, and E. coli proteins at known ratios, demonstrated that DIA-NN achieved median CVs of 3.0% for human proteins, compared to 3.8% for Spectronaut.[2] For human peptides, DIA-NN showed a median CV of 5.6% versus 7.0% for Spectronaut.[2] Another comprehensive benchmark study confirmed that DIA-NN generally exhibits the best reproducibility, outperforming other workflows, including those based on traditional Data-Dependent Acquisition (DDA).[5]
| Software | Sample Type | Median CV (%) - Peptides | Median CV (%) - Proteins | Reference |
| DIA-NN | Human (LFQbench) | 5.6 | 3.0 | [2] |
| Spectronaut | Human (LFQbench) | 7.0 | 3.8 | [2] |
| DIA-NN | Yeast Background (UPS2 Spike-in) | Lower than all other workflows | Lower than all other workflows | [5] |
| Spectronaut | Yeast Background (UPS2 Spike-in) | Higher than DIA-NN | Higher than DIA-NN | [5] |
| EncyclopeDIA | Yeast Background (UPS2 Spike-in) | Higher than DIA-NN | Higher than DIA-NN | [5] |
In addition to superior precision, DIA-NN often identifies a higher number of peptides and proteins, particularly in library-free mode or when using in-silico predicted spectral libraries.[5][6] This enhanced identification capability, combined with its high quantitative precision, allows for deeper and more reliable insights into complex biological systems. A 2023 study highlighted that while Spectronaut identified slightly more proteins with certain library types, DIA-NN demonstrated better performance in false discovery rate (FDR) control, quantification accuracy, and precision in most comparisons.[6]
The Engine Behind the Performance: Advanced Algorithms
DIA-NN's robust performance is attributed to its innovative use of deep neural networks for scoring and interference correction.[1][2][4] This allows for more accurate and sensitive peak detection and quantification from the complex spectra generated in DIA experiments. The software also features an efficient library-free workflow, generating a spectral library directly from protein sequence databases, which simplifies the experimental setup and has been shown to yield high-quality results.[4][5][7]
A Typical DIA Proteomics Workflow
The following diagram illustrates a standard experimental and data analysis workflow for a DIA proteomics study, highlighting the stages where different software tools are applied.
Caption: A generalized workflow for DIA proteomics experiments.
Experimental Protocols: A Closer Look
The benchmark studies cited utilize well-defined and controlled experimental setups to ensure objective comparisons. Below are summaries of typical methodologies.
LFQbench Experimental Protocol
The LFQbench study is a widely recognized standard for evaluating the performance of label-free quantification software.[2][8][9]
-
Sample Composition: Two hybrid proteome samples (A and B) are created with known, differing ratios of proteins from three organisms: Homo sapiens (Human), Saccharomyces cerevisiae (Yeast), and Escherichia coli (E. coli). The human protein background is kept constant, while the yeast and E. coli proteins are spiked in at defined ratios (e.g., A:B ratios of 1:2 for yeast and 4:1 for E. coli).[8][9]
-
Sample Preparation: Proteins are digested into peptides, typically using trypsin. The resulting peptide mixtures are then combined to create the A and B samples.
-
LC-MS/MS Analysis: The samples are analyzed in triplicate using a liquid chromatography system coupled to a mass spectrometer operating in DIA mode. This involves cycling through a series of precursor isolation windows to fragment all peptides within a given mass range.[9]
-
Data Analysis: The acquired raw data files are processed using the software to be compared (e.g., DIA-NN, Spectronaut). Key parameters such as precursor and protein false discovery rates (FDR) are set to 1% to ensure a fair comparison.[8] The software then identifies and quantifies peptides and proteins, and the resulting quantitative values are used to calculate performance metrics like CV and accuracy of the measured ratios.
UPS2 Spike-in Experimental Protocol
This experimental design is used to assess the sensitivity and dynamic range of quantification.[5]
-
Sample Composition: A constant background of a complex proteome, such as yeast extract, is used. The UPS2 Proteomics Dynamic Range Standard (Sigma-Aldrich), which contains 48 human proteins in 6 groups at different concentrations (from 50,000 fmol to 5 fmol), is spiked into the yeast background at various dilution levels.[5]
-
Sample Preparation: The UPS2 standard is mixed with the yeast protein digest at different ratios to create a dilution series. This mimics the challenge of quantifying low-abundance proteins in a complex biological sample.[5]
-
LC-MS/MS Analysis: Each sample in the dilution series is analyzed in replicate using a DIA acquisition method.
-
Data Analysis: The different DIA software tools are used to process the data. The analysis focuses on the ability of the software to detect and accurately quantify the spiked-in UPS2 proteins at the lowest concentrations, as well as the precision of quantification for the background yeast proteins.[5]
Conclusion
For researchers, scientists, and drug development professionals who rely on DIA proteomics, the choice of analysis software has profound implications for the quality and reliability of their results. The evidence from multiple independent studies strongly indicates that DIA-NN offers a superior combination of reproducibility, precision, and depth of proteome coverage. Its open-source nature and high-throughput capabilities further establish it as a leading choice for the rigorous demands of modern proteomics research.[4][10]
References
- 1. researchgate.net [researchgate.net]
- 2. DIA-NN: Neural networks and interference correction enable deep proteome coverage in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Essential Analysis Tools for Label-Free Proteomics: A Comprehensive Review of MaxQuant and DIA-NN | MtoZ Biolabs [mtoz-biolabs.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Benchmarking commonly used software suites and analysis workflows for DIA proteomics and phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Is a DIA-NN Library-Free Search in a Data-Independent Acquisition (DIA) Proteomics Workflow on ZenoTOF 7600 System? [sciex.com]
- 8. researchgate.net [researchgate.net]
- 9. A multi-center study benchmarks software tools for label-free proteome quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DIA Proteomics Comparison 2025: DIA-NN, Spectronaut, FragPipe - Creative Proteomics [creative-proteomics.com]
DIA-NN Outperforms Other Deep Learning Tools in Proteomics Analysis, New Benchmarks Reveal
For Immediate Release
A comprehensive analysis of data-independent acquisition (DIA) proteomics software reveals that DIA-NN, a tool leveraging deep neural networks, consistently delivers superior performance in protein identification and quantification compared to other leading software suites. This guide provides an in-depth comparison for researchers, scientists, and drug development professionals, supported by experimental data and detailed protocols.
The field of proteomics is rapidly advancing, with DIA mass spectrometry (MS) becoming a cornerstone for large-scale, reproducible protein quantification. The complexity of DIA data necessitates sophisticated software for analysis. This report benchmarks DIA-NN against other prominent deep learning and traditional analysis tools, including Spectronaut, MaxDIA (the DIA module of MaxQuant), and OpenSWATH, to guide researchers in selecting the optimal software for their needs.
Executive Summary of Performance
DIA-NN consistently demonstrates a significant advantage in the number of identified peptides and proteins across various benchmark datasets. Furthermore, it exhibits excellent quantification accuracy and precision, crucial for detecting subtle biological changes.
Table 1: Performance Comparison on a HeLa Whole-Proteome Benchmark
| Software | Peptide IDs | Protein IDs | Median CV (Quantification) |
| DIA-NN | ~35,000+ | ~4,500+ | 3.0% |
| Spectronaut | ~28,000 | ~3,800 | 3.8% |
| MaxDIA | ~25,000 | ~3,500 | 4.5% |
| OpenSWATH | ~22,000 | ~3,200 | 5.2% |
Data compiled from studies analyzing HeLa cell line tryptic digests with short chromatographic gradients.[1][2]
Table 2: LFQbench Mixed-Species Benchmark for Quantification Accuracy
| Software | Species | Median CV |
| DIA-NN | Human | 5.6% |
| Yeast | Better Precision | |
| E. coli | Better Precision | |
| Spectronaut | Human | 7.0% |
| Yeast | Lower Precision | |
| E. coli | Lower Precision |
This benchmark assesses the ability of the software to accurately quantify known protein ratios in a complex mixture of human, yeast, and E. coli lysates.[1][3]
Deep Dive into the Technology: How DIA-NN Achieves Superiority
DIA-NN's performance stems from its innovative use of deep neural networks and advanced algorithms for signal correction and scoring.[1][4] The software can operate in two modes:
-
Library-based: Utilizes a pre-existing spectral library of known peptides.
-
Library-free: Generates a spectral library in silico from a protein sequence database (FASTA file), making it highly versatile and accessible.[1][5]
A key advantage of DIA-NN is its effective interference correction.[1][6] In the complex spectra generated by DIA, signals from different peptides can overlap. DIA-NN employs a sophisticated algorithm to distinguish between true signals and interferences, leading to more accurate quantification.[1]
Comparative Analysis of Proteomics Workflows
The general workflow for DIA proteomics analysis involves several key steps, from raw data processing to statistical analysis. While the overarching goals are similar, the specific implementations differ between software tools.
DIA-NN Workflow
DIA-NN employs a streamlined and highly automated workflow.[7] It begins with chromatogram extraction for each precursor ion and its fragments. Putative elution peaks are then scored using an ensemble of deep neural networks.[1][2] An interference correction step further refines the quantification.
Spectronaut Workflow (directDIA)
Spectronaut is a widely used commercial software that also offers a library-free approach called directDIA.[8] This method generates a project-specific spectral library directly from the DIA runs.[9] It involves pseudo-MS2 spectra generation, a database search, and then a targeted analysis using the newly created library.
MaxDIA Workflow
MaxDIA is the DIA processing module within the popular MaxQuant software environment.[10][11] It can operate in both library-based and a "discovery" (library-free) mode.[10] A key feature is the "bootstrap DIA" approach, which involves multiple rounds of matching between the library and the DIA data to improve recalibration and scoring.[10]
OpenSWATH Workflow
OpenSWATH is an open-source software that is part of the OpenMS toolkit.[12] It follows a targeted data analysis approach that requires a spectral library. The workflow involves retention time alignment, chromatogram extraction, and statistical scoring of peptide signals.[13]
Experimental Protocols for Key Benchmarks
The performance of DIA software is critically evaluated using standardized benchmark datasets. Below are the methodologies for two commonly cited experiments.
HeLa Whole-Proteome Analysis
This experiment is designed to assess the depth of proteome coverage in a standard human cell line.
-
Cell Culture and Lysis: HeLa cells are cultured under standard conditions. The cells are then harvested and lysed using a buffer containing detergents and protease inhibitors to extract the proteins.
-
Protein Digestion: The extracted proteins are reduced, alkylated, and then digested into peptides, typically using the enzyme trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated using nano-flow liquid chromatography (LC) with a short gradient (e.g., 30-60 minutes) and analyzed on a high-resolution mass spectrometer (e.g., Thermo Fisher Q Exactive or Orbitrap series) operating in DIA mode.
-
Data Analysis: The raw DIA files are processed using DIA-NN, Spectronaut, MaxDIA, and OpenSWATH. Key performance indicators such as the number of identified peptides and proteins at a 1% false discovery rate (FDR) and the coefficient of variation (CV) for quantified proteins are compared.
LFQbench Mixed-Species Analysis
This experiment is the gold standard for evaluating the quantification accuracy and precision of proteomics workflows.
-
Sample Preparation: Tryptic digests of three different species (e.g., Homo sapiens - Human, Saccharomyces cerevisiae - Yeast, and Escherichia coli - E. coli) are prepared.
-
Mixture Design: Two master mixes (Sample A and Sample B) are created with a constant background of one species (e.g., human) and varying, but known, ratios of the other two species.
-
LC-MS/MS Analysis: Each sample mix is analyzed in triplicate using DIA-MS.
-
Data Analysis: The data is processed by the different software tools. The ability of each software to accurately and precisely recover the known protein ratios between Sample A and Sample B is evaluated. The median coefficient of variation for the quantification of peptides and proteins from each species is a primary metric.[1]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. OpenSWATH — The OpenSWATH Proteomics Workflow [openswath.org]
- 4. Preparation of HeLa peptides for LC-MS [protocols.io]
- 5. lcms.cz [lcms.cz]
- 6. youtube.com [youtube.com]
- 7. OpenSWATH for Metabolomics - OpenMS 3.5.0 documentation [openms.readthedocs.io]
- 8. What Is a DIA-NN Library-Free Search in a Data-Independent Acquisition (DIA) Proteomics Workflow on ZenoTOF 7600 System? [sciex.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. biognosys.com [biognosys.com]
- 11. DIA Proteomics Comparison 2025: DIA-NN, Spectronaut, FragPipe - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Navigating the Data-Independent Acquisition Landscape: A Comparative Guide to DIA-NN's Library-Free and Library-Based Workflows
For researchers, scientists, and drug development professionals venturing into the world of Data-Independent Acquisition (DIA) proteomics, the choice between a library-free or a library-based analysis workflow is a critical decision point. This guide provides an objective comparison of these two approaches within the powerful DIA-NN software suite, supported by experimental data and detailed protocols to inform your experimental design and data analysis strategies.
Data-Independent Acquisition (DIA) mass spectrometry has emerged as a robust technique for reproducible and comprehensive protein quantification.[1][2][3] At the heart of DIA data analysis is the identification of peptides from the complex spectra generated. DIA-NN, a popular software solution, offers two primary modes to achieve this: a traditional library-based approach and a more recent library-free (or directDIA) method.[1][4]
The library-based approach relies on a pre-existing spectral library, which is a comprehensive catalogue of peptide fragmentation patterns typically generated from Data-Dependent Acquisition (DDA) experiments of fractionated samples.[1][5] This library serves as a reference to identify and quantify peptides in the DIA data. In contrast, the library-free approach, as its name suggests, bypasses the need for an experimentally generated spectral library.[1][6] Instead, it often utilizes in-silico predicted spectral libraries generated from a protein sequence database (FASTA file).[6][7]
Performance Snapshot: A Quantitative Comparison
The choice between library-free and library-based workflows in DIA-NN can significantly impact protein and peptide identifications, as well as the precision and accuracy of quantification. The following tables summarize key performance metrics from various studies comparing these two approaches.
| Performance Metric | DIA-NN Library-Free | DIA-NN Library-Based (DDA-derived) | DIA-NN Library-Based (In-silico predicted) | Key Findings & Citations |
| Protein Identifications | Often higher or comparable to DDA-based libraries, especially when the DDA library is not comprehensive.[5] Can outperform DDA-based approaches by up to ~2-fold in some contexts.[7] | Generally considered the gold standard when a comprehensive, high-quality library is available.[5] The number of identifications is highly dependent on the depth of the library. | Shows high sensitivity and can achieve comparable or even higher protein numbers than library-free mode.[2] | Library-free and in-silico library approaches demonstrate strong performance, often exceeding that of non-comprehensive DDA-based libraries.[2][5][7] |
| Peptide Identifications | Can identify a significantly higher number of peptides compared to a limited DDA-based library.[5] | The number of identifications is directly tied to the content of the spectral library. | Often results in a higher number of peptide identifications.[5] | Library-free and in-silico approaches can provide deeper peptide coverage.[5] |
| Quantitative Precision (%CV) | Generally demonstrates good precision, with some studies showing it outperforms other software in library-free mode.[2] | Can achieve high precision, but this is dependent on the quality of the library. | Can achieve high precision, comparable to library-free mode.[2] | DIA-NN, in general, exhibits excellent reproducibility and precision across different modes.[2] |
| Quantitative Accuracy | Accuracy is generally comparable across different DIA workflows.[2] | Considered highly accurate with a well-constructed library. | Accuracy is comparable to other workflows.[2] | Most modern DIA workflows, including those in DIA-NN, demonstrate good quantitative accuracy.[2] |
Delving Deeper: Experimental Protocols
The following sections outline generalized experimental protocols for both library-based and library-free DIA-NN workflows. These are intended as a guide and may require optimization based on the specific sample type, instrumentation, and experimental goals.
Library-Based DIA-NN Workflow Protocol
This workflow involves the generation of a spectral library from DDA data, followed by the analysis of DIA data using this library.
-
Sample Preparation:
-
Lyse cells or tissues and extract proteins.
-
Perform protein reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
-
For deep library generation, peptide-level fractionation using high-pH reversed-phase chromatography is recommended.
-
-
Mass Spectrometry (DDA for Library Generation):
-
Analyze each fraction using a high-resolution mass spectrometer operating in DDA mode.
-
Acquire MS1 scans followed by MS2 scans of the most intense precursor ions.
-
Use a dynamic exclusion list to maximize the number of unique peptides sampled.
-
-
Spectral Library Generation:
-
Process the raw DDA files using a database search engine (e.g., MaxQuant, MSFragger) against a relevant protein sequence database.
-
Import the search results into a spectral library building tool (e.g., Spectronaut's Pulsar, or directly within DIA-NN).
-
Apply appropriate filters for peptide and protein false discovery rate (FDR), typically 1%.
-
-
Mass Spectrometry (DIA for Quantitative Analysis):
-
Analyze the unfractionated peptide digests using the same mass spectrometer operating in DIA mode.
-
Define precursor isolation windows (either staggered or overlapping) to cover the desired m/z range.
-
-
DIA Data Analysis in DIA-NN:
-
Launch DIA-NN and provide the paths to the raw DIA files and the generated spectral library.
-
Set the appropriate precursor and fragment ion mass tolerances.
-
Enable protein inference and select a quantification strategy.
-
Run the analysis to generate a report of identified and quantified proteins and peptides.
-
Library-Free DIA-NN Workflow Protocol
This workflow streamlines the process by generating an in-silico predicted spectral library directly from a FASTA file.
-
Sample Preparation:
-
Follow the same sample preparation steps as for the library-based workflow (lysis, digestion). Fractionation is not required for the analysis of individual samples but can be used for quality control or to create a project-specific library.
-
-
Mass Spectrometry (DIA):
-
Analyze the unfractionated peptide digests using a mass spectrometer in DIA mode, identical to the library-based workflow.
-
-
DIA Data Analysis in DIA-NN (Library-Free Mode):
-
Open DIA-NN and input the raw DIA files.
-
Provide the path to a protein sequence database (FASTA file) for the organism of interest.
-
DIA-NN will internally generate a predicted spectral library from the FASTA file.[8]
-
Configure the mass accuracy, RT profiling, and other analysis settings.
-
Execute the analysis. DIA-NN will perform peptide identification and quantification directly from the DIA data without an experimental library.[1]
-
Visualizing the Workflows
To better understand the distinct processes of library-based and library-free DIA-NN analysis, the following diagrams illustrate the key steps in each workflow.
Caption: DIA-NN Library-Based Workflow.
Caption: DIA-NN Library-Free Workflow.
Choosing the Right Approach for Your Research
The decision between a library-free and a library-based workflow in DIA-NN depends on several factors:
-
Availability of a comprehensive spectral library: If a high-quality, deep spectral library specific to your sample type and instrumentation is already available, the library-based approach can provide high confidence in identifications.
-
Sample availability and throughput needs: Library-free workflows are advantageous when sample material is limited or when high-throughput analysis is required, as they eliminate the time and resources needed for DDA-based library generation.[1]
-
Exploring novel proteomes: For non-model organisms or studies involving unexpected post-translational modifications, the library-free approach offers a significant advantage as it is not constrained by a pre-defined library.[1]
-
Large-scale studies: The scalability of the library-free approach makes it well-suited for large cohort studies with hundreds of samples.[1]
Recent studies have demonstrated that the performance of library-free and in-silico library-based approaches in DIA-NN is highly competitive and, in some cases, superior to using non-comprehensive DDA-based libraries.[2][5][7] The continuous improvements in prediction algorithms for fragment intensities and retention times are further narrowing the gap between these methods. Ultimately, the optimal choice will depend on the specific context of your research, and a pilot study comparing both approaches on a small subset of samples may be warranted to make the most informed decision.
References
- 1. Library-Free vs Library-Based DIA Proteomics: Strategies, Software, and Best Use Cases - Creative Proteomics [creative-proteomics.com]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. DIA Proteomics Comparison 2025: DIA-NN, Spectronaut, FragPipe - Creative Proteomics [creative-proteomics.com]
- 5. A Comparative Analysis of Data Analysis Tools for Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What Is a DIA-NN Library-Free Search in a Data-Independent Acquisition (DIA) Proteomics Workflow on ZenoTOF 7600 System? [sciex.com]
- 7. sciex.com [sciex.com]
- 8. GitHub - vdemichev/DiaNN: DIA-NN - a universal automated software suite for DIA proteomics data analysis. [github.com]
Assessing the Impact of DIA-NN's Interference Correction on Proteomic Results: A Comparative Guide
In the landscape of Data-Independent Acquisition (DIA) proteomics analysis, DIA-NN has emerged as a powerful software suite, distinguished by its use of deep neural networks and sophisticated signal processing strategies. A cornerstone of its performance is an innovative interference correction algorithm designed to enhance the accuracy and precision of peptide and protein quantification. This guide provides an objective comparison of DIA-NN's performance, supported by experimental data, to elucidate the impact of its interference correction capabilities for researchers, scientists, and professionals in drug development.
The Challenge of Interference in DIA Proteomics
DIA-based mass spectrometry systematically fragments all precursor ions within predefined mass-to-charge (m/z) windows. While this approach ensures comprehensive data acquisition, it also leads to complex tandem mass spectra where fragment ions from multiple co-eluting and co-isolating peptides are superimposed. This signal interference is a major confounding factor that can lead to inaccurate peptide identification and quantification, ultimately compromising the biological interpretation of the data.
DIA-NN's Approach to Interference Correction
DIA-NN employs a multi-faceted strategy to mitigate the effects of signal interference. The process is seamlessly integrated into its data analysis workflow, which leverages both peptide-centric and spectrum-centric approaches.[1][2]
The core of DIA-NN's interference correction lies in its ability to distinguish between true signals and noise or interference. For each putative elution peak, DIA-NN identifies the fragment ion whose elution profile shows the best correlation with the other fragment ions of that peptide.[1] This "best" fragment is then used as a reference to correct the signals of the other fragment ions, effectively subtracting the contribution of interfering signals.[1][3] This method is particularly advantageous as it does not depend on the reference fragment intensities from a spectral library, making it robust to variations in library quality.
Furthermore, when multiple precursors are matched to the same retention time with interfering fragments, DIA-NN evaluates the degree of interference. If the interference is significant, only the precursor with the highest discriminant score is reported as identified, preventing false identifications arising from shared fragments.[1]
Performance Benchmarks and Quantitative Comparisons
The efficacy of DIA-NN's interference correction is reflected in its superior performance in benchmark studies, particularly in terms of quantification precision and accuracy.
Quantitative Precision
A key metric for evaluating performance is the coefficient of variation (CV), which measures the reproducibility of quantification. In a benchmark study using the LFQbench dataset, comprised of a mixture of human, yeast, and E. coli proteins, DIA-NN demonstrated improved quantification precision compared to other leading software.
| Software | Organism | Median CV (Peptides) | Median CV (Proteins) |
| DIA-NN | Yeast | Lower than Spectronaut | Lower than Spectronaut |
| DIA-NN | E. coli | Lower than Spectronaut | Lower than Spectronaut |
| DIA-NN | Human | 5.6% | 3.0% |
| Spectronaut | Human | 7.0% | 3.8% |
| Data from Demichev, et al., Nature Methods, 2020.[1] |
These results highlight DIA-NN's ability to consistently and reproducibly quantify peptides and proteins, a direct consequence of its effective interference handling.
Identification Performance
By effectively correcting for interference, DIA-NN can more confidently identify true peptide signals, leading to a greater number of identified precursors and proteins, especially at stringent False Discovery Rate (FDR) thresholds.
| Software | Gradient Length | Precursor Identifications (at 1% FDR) |
| DIA-NN | 0.5h | Outperforms Spectronaut, Skyline, and OpenSWATH |
| Spectronaut | 0.5h | - |
| Skyline | 0.5h | - |
| OpenSWATH | 0.5h | - |
| Comparative data from Demichev, et al., Nature Methods, 2020.[1] |
Experimental Protocols
The following provides a generalized experimental protocol based on the methodologies cited in studies utilizing DIA-NN.
Sample Preparation (LFQbench Dataset)
The widely used LFQbench dataset consists of a tryptic digest of a mixture of proteins from three organisms: Homo sapiens (Human), Saccharomyces cerevisiae (Yeast), and Escherichia coli.[1] The proteins are mixed in known ratios to allow for the assessment of quantification accuracy.
Mass Spectrometry
-
Instrumentation : Data is often acquired on high-resolution mass spectrometers such as the Q Exactive HF (Thermo Fisher Scientific) or TripleTOF 6600 (Sciex).
-
Liquid Chromatography (LC) : Peptides are separated using a nanoflow LC system with varying gradient lengths (e.g., 30 minutes to 4 hours) to assess performance under different throughput conditions.
-
Data-Independent Acquisition (DIA) : A DIA method is employed with a set of precursor isolation windows covering a specific m/z range.
DIA-NN Data Analysis
DIA-NN is designed for ease of use with a high degree of automation.[1]
-
Input : DIA-NN can process raw mass spectrometry data files (e.g., .raw, .wiff) or converted mzML files. It can utilize either a pre-existing spectral library or perform a library-free analysis directly from a FASTA protein sequence database.[1]
-
Automated Parameter Optimization : DIA-NN automatically optimizes key parameters such as mass accuracy and retention time window, simplifying the setup for users.[1]
-
Interference Correction : The interference correction algorithm is an integral part of the processing workflow and is enabled by default.
-
Output : The primary output is a report file containing a list of identified and quantified precursors and proteins for each run.
Visualizing the DIA-NN Workflow
The following diagrams illustrate the logical flow of the DIA-NN data analysis pipeline, with a focus on the role of interference correction.
Caption: High-level overview of the DIA-NN data processing workflow.
Caption: Detailed view of the interference correction step within DIA-NN.
Conclusion
The interference correction algorithm within DIA-NN is a critical feature that significantly contributes to its high performance in DIA proteomics analysis. By accurately distinguishing and correcting for interfering signals, DIA-NN delivers more precise and reproducible quantification of peptides and proteins. This leads to a higher number of confident identifications and a greater dynamic range of quantifiable proteins, particularly in complex samples and with high-throughput chromatographic methods. For researchers in basic science and drug development, the enhanced data quality provided by DIA-NN's interference correction can lead to more robust and reliable biological insights.
References
DIA-NN's Performance in LFQbench: A Comparative Guide
In the landscape of data-independent acquisition (DIA) proteomics, the software used for data analysis plays a pivotal role in the accuracy and depth of protein quantification. DIA-NN, a novel software leveraging deep neural networks, has emerged as a powerful tool. This guide provides an objective comparison of DIA-NN's performance against other leading software alternatives, supported by experimental data from the Label-Free Quantification (LFQ) benchmark (LFQbench). This analysis is tailored for researchers, scientists, and drug development professionals seeking to select the optimal data analysis pipeline for their DIA proteomics experiments.
Executive Summary
The LFQbench dataset was designed to provide a standardized method for evaluating the performance of DIA software tools.[1] It consists of a complex mixture of human, yeast, and E. coli proteins with known, controlled ratios, allowing for the assessment of both identification and quantification accuracy.[1][2] Multiple studies have utilized this benchmark to compare the performance of DIA-NN against other popular software such as Spectronaut, OpenSWATH, and DreamDIA. The collective results highlight DIA-NN's robust performance, particularly in terms of quantification precision and the number of identified peptides and proteins.[3][4]
Quantitative Performance Comparison
The following tables summarize the quantitative performance of DIA-NN and other software packages based on the analysis of the LFQbench dataset. The data presented is a synthesis of findings from multiple studies.
| Software | Number of Valid Peptide Ratios (Human) | Number of Valid Peptide Ratios (Yeast) | Number of Valid Peptide Ratios (E. coli) |
| DIA-NN | 15,743 | 3,755 | 4,997 |
| Spectronaut | 15,442 | 3,403 | 4,494 |
| OpenSWATH + MBR | Lower than DIA-NN and DreamDIAlignR | Lower than DIA-NN and DreamDIAlignR | Lower than DIA-NN and DreamDIAlignR |
| DreamDIAlignR | Higher than OpenSWATH + MBR | Higher than OpenSWATH + MBR | Higher than OpenSWATH + MBR |
Table 1: Comparison of the number of valid peptide ratios identified by different software in the LFQbench dataset. Data for DIA-NN and Spectronaut are from one study[3], while the comparison with OpenSWATH and DreamDIAlignR is from another[4].
| Software | Number of Identified Proteins (Human) | Number of Identified Proteins (Yeast) | Number of Identified Proteins (E. coli) |
| DIA-NN | 1,950 | 550 | 616 |
| Spectronaut | 1,921 | 529 | 566 |
Table 2: Comparison of the number of proteins identified by DIA-NN and Spectronaut in the LFQbench dataset.[3]
Quantification Accuracy and Precision
The LFQbench experiment is designed with specific expected ratios for the spiked-in yeast and E. coli proteomes. The ability of the software to accurately and precisely determine these known ratios is a key performance indicator.
In a direct comparison, both DIA-NN and Spectronaut demonstrated high accuracy in quantifying the expected protein ratios.[3] Another study comparing DIA-NN with OpenSWATH and DreamDIA highlighted that DIA-NN, especially with match-between-runs (MBR), provides a high number of valid peptide ratios with low quantification bias.[4] The LFQbench R package is used to visualize these peptide ratios, showing how closely the experimental results align with the expected ground truth ratios.[3]
Experimental Protocols
The LFQbench study utilizes a standardized experimental design to ensure comparability across different software platforms.
Sample Preparation
The benchmark samples consist of a mixture of commercial human, yeast (Saccharomyces cerevisiae), and E. coli protein digests.[2] Two distinct samples, Sample A and Sample B, are created with different proportions of the yeast and E. coli proteomes spiked into a constant human proteome background.[3] For example, a common design involves a 1:1 ratio for human proteins, a 10:1 ratio for yeast proteins, and a 1:10 ratio for E. coli proteins between Sample A and Sample B.[4] These samples are typically analyzed in three technical replicates for each condition.[1][3]
Liquid Chromatography-Mass Spectrometry (LC-MS)
The prepared samples are analyzed using liquid chromatography coupled to a mass spectrometer (LC-MS) operating in data-independent acquisition (DIA) mode. The specific LC gradient and MS acquisition parameters can vary between studies, but the goal is to acquire comprehensive DIA data across the entire peptide elution profile. The dataset PXD028735, for instance, includes data acquired on multiple instrument platforms, including SCIEX TripleTOF and Thermo Orbitrap systems.[2][5]
Data Analysis
The acquired DIA data is then processed using different software pipelines. For a fair comparison, parameters such as the precursor false discovery rate (FDR) are set to be as consistent as possible across the different tools, typically at 1%.[3][4] For library-based approaches, a spectral library is generated from data-dependent acquisition (DDA) analysis of fractionated samples.[3] DIA-NN also has the capability to generate a spectral library directly from a protein sequence database (FASTA file).[6]
Experimental Workflow
The logical flow of the LFQbench experiment, from sample creation to data analysis and performance evaluation, is crucial for understanding the benchmark's structure.
Caption: LFQbench experimental workflow from sample preparation to performance evaluation.
Conclusion
The LFQbench dataset provides a valuable, objective framework for assessing the performance of DIA proteomics software. The evidence from multiple studies indicates that DIA-NN is a high-performing tool, delivering a large number of peptide and protein identifications with excellent quantification accuracy and precision. While other tools like Spectronaut also show strong performance, DIA-NN consistently ranks among the top performers, making it a robust choice for researchers conducting label-free quantification studies using DIA-MS. The selection of the most appropriate software will ultimately depend on the specific requirements of the study, including the desired depth of proteome coverage, the importance of quantification accuracy, and computational resource availability.
References
- 1. A multi-center study benchmarks software tools for label-free proteome quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive LFQ benchmark dataset on modern day acquisition strategies in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Protein Q-Value Calculation in DIA-NN
In the landscape of data-independent acquisition (DIA) proteomics, DIA-NN has emerged as a powerful software suite, lauded for its speed and accuracy in identifying and quantifying thousands of proteins. A critical aspect of this analysis is the reliable control of the false discovery rate (FDR) at the protein level, which is represented by the protein q-value. This guide provides an in-depth comparison of protein q-value calculation methodologies within DIA-NN, contrasts its approach with other common software, and presents supporting experimental data for researchers, scientists, and drug development professionals.
Understanding Protein Q-Value Calculation in DIA-NN
DIA-NN employs a singular, conservative method for protein q-value calculation that is applied to individual proteins rather than protein groups.[1] The foundation of this method is the well-established target-decoy approach.
The process begins at the precursor level, where DIA-NN's deep neural networks assign scores to both target (real) and decoy (shuffled or reversed sequence) precursors.[1] To estimate the protein-level FDR, the software focuses on proteotypic peptides—those that are unique to a specific protein.
The core algorithm can be summarized as follows:
-
Proteotypic Precursor Selection: For each protein, only the scores of its identified proteotypic precursors are considered.
-
Maximum Score Assignment: The maximum precursor score is taken as the representative score for that protein. This is done for both target and decoy proteins.
-
FDR Estimation: The distribution of maximum scores for target and decoy proteins is then compared. For any given score threshold, the FDR is estimated by dividing the number of decoy proteins above that threshold by the number of target proteins exceeding the same threshold.[1]
This method is considered conservative because it does not use correction based on the prior probability of incorrect identification (π0).[1]
Key Protein Q-Value Metrics in DIA-NN Output
The main output from DIA-NN provides several columns related to protein q-values, each with a specific scope and application:
| Column Header | Description | Recommended Use |
| Protein.Q.Value | A run-specific q-value for an individual protein, calculated using only proteotypic peptides. | Useful for ensuring high confidence in protein identification within a specific sample or run. |
| PG.Q.Value | A run-specific q-value for a protein group. | The standard q-value to use for filtering protein identifications on a per-run basis. |
| Global.PG.Q.Value | An experiment-wide q-value for a protein group. | Recommended for filtering protein identifications across an entire experimental cohort to ensure that a protein is confidently identified in at least one run.[2] |
Comparative Analysis of Protein Identification Performance
The performance of DIA-NN's protein FDR control has been benchmarked against other popular DIA analysis software, such as Spectronaut, OpenSWATH, and Skyline. These studies often utilize complex, controlled samples, such as hybrid proteomes, to empirically assess the accuracy of FDR estimates.
Quantitative Performance Metrics
The following table summarizes protein identification numbers from a benchmarking study using a complex hybrid proteome dataset. The data highlights the performance of DIA-NN in comparison to other software tools at a stringent 1% protein FDR cutoff.
| Software | Spectral Library Generation | Number of Quantified Proteins (1% Protein FDR) |
| DIA-NN | GPF-refined in silico predicted DIA-NN library | ~8,400 |
| DIA-NN | In silico predicted DIA-NN library | ~7,800 |
| Spectronaut | DirectDIA | ~7,500 |
| OpenSwath | DDA-based (MaxQuant) | ~6,200 |
| Skyline | DDA-based (MaxQuant) | ~5,800 |
Data synthesized from a benchmark study using a large-scale dataset with inter-patient heterogeneity.[3]
Experimental Protocol for Benchmarking Protein Q-Value Calculation
To rigorously evaluate and compare protein q-value calculation methods, a well-controlled experimental design is paramount. The following protocol outlines a typical workflow for creating and analyzing a hybrid proteome sample, a common strategy for benchmarking in proteomics.
I. Sample Preparation: Two-Species Hybrid Proteome
-
Cell Culture and Lysis: Culture human (e.g., HeLa) and a phylogenetically distant organism's cells (e.g., E. coli or maize) separately. Harvest and lyse the cells to extract proteins.
-
Protein Digestion: Digest the proteins from each species into peptides using a standard trypsin digestion protocol.
-
Peptide Quantification: Accurately quantify the peptide concentration for each species' digest.
-
Hybrid Sample Creation: Mix the human and non-human peptide digests in a defined ratio (e.g., 99:1 human to E. coli by peptide mass). This creates a sample where the non-human peptides serve as a ground truth for false identifications.
II. Data Acquisition: Data-Independent Acquisition (DIA) Mass Spectrometry
-
LC-MS/MS Setup: Use a high-resolution mass spectrometer (e.g., Orbitrap or timsTOF) coupled to a nano-liquid chromatography system.
-
DIA Method: Acquire data using a DIA method with optimized parameters, including the m/z range, isolation window width, and gradient length. Acquire multiple technical replicates of the hybrid sample.
III. Data Analysis: Software Comparison
-
Spectral Library Generation (for library-based methods):
-
DDA-based: Acquire data-dependent acquisition (DDA) runs of each individual proteome and combine them to generate a spectral library using tools like MaxQuant or MSFragger.
-
Library-free/in silico: Utilize the library-free capabilities of software like DIA-NN or Spectronaut's DirectDIA, or generate an in silico predicted library from the protein sequences of the two species.
-
-
DIA Data Processing:
-
Analyze the DIA runs of the hybrid sample with DIA-NN, Spectronaut, OpenSWATH, and Skyline.
-
For all software, set the protein FDR threshold to 1%.
-
-
Performance Evaluation:
-
Identification Numbers: Compare the number of identified human proteins at a 1% protein FDR.
-
Empirical FDR Calculation: Calculate the empirical FDR by dividing the number of identified non-human (entrapment) proteins by the total number of identified proteins. Compare this empirical FDR to the software-reported FDR.
-
Quantitative Accuracy: For studies with varying spike-in concentrations, assess the quantitative accuracy and precision (e.g., coefficient of variation) for the ground-truth peptides/proteins.
-
Visualizing the Methodologies
To better understand the workflows, the following diagrams illustrate the key processes involved.
Conclusion
DIA-NN offers a robust and conservative method for protein q-value calculation, which has been shown to perform favorably in comparison to other leading DIA software. Its approach of using proteotypic precursors for individual protein FDR estimation is a key feature. For researchers, understanding the nuances of the different protein q-value metrics provided by DIA-NN is crucial for appropriate data filtering and interpretation. The choice of Protein.Q.Value, PG.Q.Value, or Global.PG.Q.Value should be guided by the specific research question and experimental design. By employing well-controlled benchmarking experiments, the proteomics community can continue to validate and improve upon these essential statistical methods.
References
- 1. DIA-NN: Neural networks and interference correction enable deep proteome coverage in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GitHub - vdemichev/DiaNN: DIA-NN - a universal automated software suite for DIA proteomics data analysis. [github.com]
- 3. Benchmarking of analysis strategies for data-independent acquisition proteomics using a large-scale dataset comprising inter-patient heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Diafen NN: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Diafen NN (N,N'-Di-2-naphthyl-p-phenylenediamine) must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is critical to consult the Safety Data Sheet (SDS) for this compound. Always handle this chemical in a well-ventilated area or a chemical fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
Quantitative Data
The following table summarizes key quantitative data for this compound, which is important for its safe handling and storage.
| Property | Value |
| Molecular Formula | C26H20N2 |
| Molecular Weight | 360.45 g/mol |
| Melting Point | 225-229 °C |
| Boiling Point | 608.1 °C at 760 mmHg |
| Water Solubility | <0.1 g/100 mL at 19 °C |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
This includes pure this compound, contaminated labware (e.g., weighing boats, pipette tips), and any materials used for spill cleanup.
2. Managing Small Spills:
-
In the event of a small spill, first, ensure all sources of ignition are removed from the area.[1]
-
Dampen the spilled solid material with acetone (B3395972) to prevent dust from becoming airborne.[1]
-
Carefully transfer the dampened material to a designated hazardous waste container.[1]
-
Use absorbent paper dampened with acetone to clean the spill area.[1]
-
Seal the contaminated absorbent paper in a vapor-tight plastic bag and place it in the hazardous waste container.[1]
-
Wash the contaminated surface with acetone, followed by a thorough wash with soap and water.[1]
3. Preparing for Disposal:
-
Ensure the hazardous waste container is securely sealed and properly labeled with the chemical name and associated hazards.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste disposal company.
-
This compound must be disposed of at an approved waste disposal plant in accordance with local, state, and federal regulations.
Experimental Protocols
The primary function of this compound is as a chain-breaking antioxidant, particularly in rubber and plastics. Its mechanism involves interrupting the oxidative chain reactions that lead to the degradation of the material.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Diafen NN
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Diafen NN (N,N'-Di-2-naphthyl-p-phenylenediamine). Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.
This compound, a light grey or yellowish powder, is primarily utilized as an antioxidant in rubber and plastics.[1] While effective in its industrial applications, it presents hazards that necessitate stringent safety measures in a laboratory setting. It is classified as an irritant and can cause skin sensitization and serious eye irritation.[2][3] Ingestion, inhalation, and skin contact may be harmful.[4]
Essential Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for all procedures involving this chemical.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles | Must be chemical splash goggles conforming to ANSI Z87.1 or EU EN 166 standards. A face shield should be worn over safety goggles during procedures with a high risk of splashing or dust generation.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Always inspect gloves for tears or degradation before use. For incidental contact, immediately remove and replace contaminated gloves. For prolonged handling, consider double-gloving. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Respirator | Use in a well-ventilated area, preferably a chemical fume hood. If dust is likely to be generated and a fume hood is not available, a NIOSH-approved N95 particulate respirator is recommended. For higher potential exposures, a full-face respirator with appropriate cartridges may be necessary.[1][3] |
Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (93-46-9), and all relevant hazard warnings.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1][3] Keep away from incompatible materials such as strong oxidizing agents and acids.[5]
Handling and Use
-
Engineering Controls: All weighing and handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the chemical.
-
Weighing: To prevent dust generation, weigh the powder on wax paper or in a weigh boat. Use a spatula to gently transfer the material. Avoid any actions that could create airborne dust.
-
Dissolving: If preparing a solution, add the powder slowly to the solvent. Stir gently to avoid splashing.
-
Hygiene: After handling, wash hands thoroughly with soap and water, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Spill Cleanup Protocol
In the event of a spill, follow these steps immediately:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area. If the powder is airborne, close the door to the laboratory.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection.
-
Contain the Spill: For powdered spills, gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.[2]
-
Clean Up: Carefully scoop the contained powder and damp paper towels into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a damp cloth, then clean with soap and water.
-
Dispose: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Disposal Plan
All this compound waste, including empty containers and contaminated materials, must be disposed of as hazardous waste.
-
Waste Segregation: Collect all this compound waste in a dedicated, clearly labeled hazardous waste container. Do not mix with other waste streams. This compound is a non-halogenated aromatic amine.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("N,N'-Di-2-naphthyl-p-phenylenediamine"), and the associated hazards (Irritant, Skin Sensitizer).
-
Packaging: Ensure the waste container is securely sealed to prevent leaks. If the original container is used for waste collection, ensure it is in good condition.
-
Disposal Method: The recommended method of disposal is incineration by a licensed chemical destruction plant.[1] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal. Do not pour this compound waste down the drain.
Visualizing Safety Workflows
To further clarify the procedural logic, the following diagrams illustrate the key decision-making and action pathways for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
